molecular formula C13H10FN3O3 B4126059 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Numéro de catalogue: B4126059
Poids moléculaire: 275.23 g/mol
Clé InChI: AMVFBTOVLDQQAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. Urea-based compounds are a significant class of molecules known for their diverse biological activities and are frequently explored as core structures in developing pharmacologically active agents. The compound features a urea linker (-NH-C(O)-NH-) connecting a 2-fluorophenyl ring and a 2-nitrophenyl ring. This specific substitution pattern, with ortho-positioned electron-withdrawing groups on both aromatic rings, influences the molecule's overall conformation, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding. Research into structurally related aryl-urea compounds has shown that they can serve as potent inhibitors for various enzymatic targets. For instance, similar 1,3-diphenylurea analogues have been investigated for their activity against epoxide hydrolase enzymes in infectious disease research . Furthermore, urea fragments are commonly found in established kinase inhibitors and other targeted therapies, highlighting the scaffold's utility in probing biological pathways . Researchers may utilize this chemical as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in structure-activity relationship (SAR) studies. All properties and applications described are based on the analysis of structurally similar compounds and are provided for informational purposes only. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Propriétés

IUPAC Name

1-(2-fluorophenyl)-3-(2-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-9-5-1-2-6-10(9)15-13(18)16-11-7-3-4-8-12(11)17(19)20/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVFBTOVLDQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, a diaryl urea derivative of interest in medicinal chemistry. Diaryl ureas are a significant class of compounds in drug discovery, known for their ability to form stable hydrogen bonds with biological targets.[1][2] This guide details a reliable synthetic methodology, including a step-by-step experimental protocol, characterization techniques, and a discussion of the underlying chemical principles. The content is designed to be a practical resource for researchers in organic synthesis and drug development, offering insights into the preparation of this and similar molecular scaffolds.

Introduction: The Significance of Diaryl Ureas in Medicinal Chemistry

The urea functional group is a cornerstone in the design of bioactive molecules, including a variety of clinically approved therapies.[1][2] Its prevalence in medicinal chemistry stems from the unique ability of the urea moiety to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1] This characteristic has been leveraged in the development of numerous drugs, including the notable anticancer agent Sorafenib.[3] The diaryl urea scaffold, in particular, offers a versatile platform for creating compounds with a wide range of pharmacological activities, including kinase inhibition, and antimicrobial and anti-inflammatory properties.[3][4][5]

The target molecule, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, incorporates two distinct substituted phenyl rings, offering opportunities for further functionalization and modulation of its physicochemical and biological properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can serve as a handle for further chemical transformations. This guide provides a detailed roadmap for the synthesis of this promising scaffold.

Synthetic Strategies for Unsymmetrical Diaryl Ureas

The synthesis of unsymmetrical diaryl ureas, such as 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, can be approached through several established methods. The most common and direct route involves the reaction of an aryl isocyanate with an arylamine.

Isocyanate-Amine Coupling: The Primary Synthetic Route

The reaction between an isocyanate and a primary or secondary amine is a robust and high-yielding method for the formation of a urea linkage.[4] For the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, two primary pathways exist using this methodology:

  • Pathway A: Reaction of 2-fluorophenyl isocyanate with 2-nitroaniline.

  • Pathway B: Reaction of 2-nitrophenyl isocyanate with 2-fluoroaniline.

Both pathways are viable, and the choice of reactants may depend on the commercial availability and stability of the starting materials. 2-Fluorophenyl isocyanate is a commercially available liquid, making it a convenient starting material.[6][7]

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by proton transfer to form the stable urea product.

Caption: General mechanism of urea formation from an isocyanate and an amine.

Phosgene-Free Alternatives

Due to the hazardous nature of phosgene and its derivatives like triphosgene, phosgene-free methods for urea synthesis have gained prominence.[1][8] These methods often employ coupling reagents to activate a carbonyl source or to facilitate the in-situ formation of an isocyanate equivalent.

One of the most effective and safer alternatives is the use of N,N'-Carbonyldiimidazole (CDI) .[1][9][10] CDI reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then readily reacts with a second amine to yield the unsymmetrical urea.[9][11] This method avoids the handling of highly toxic reagents and often proceeds under mild conditions with high yields.[1][10]

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

This protocol details the synthesis of the target molecule via the reaction of 2-fluorophenyl isocyanate with 2-nitroaniline. This approach is chosen for its straightforward nature and the commercial availability of the starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluorophenyl isocyanate97%Sigma-Aldrich
2-Nitroaniline98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
HexaneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass funnel for filtration

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

Experimental_Workflow start Start dissolve Dissolve 2-nitroaniline in anhydrous DCM under N2 start->dissolve add_isocyanate Slowly add 2-fluorophenyl isocyanate at 0 °C dissolve->add_isocyanate react Stir at room temperature (Monitor by TLC) add_isocyanate->react concentrate Concentrate the reaction mixture in vacuo react->concentrate purify Purify the crude product by column chromatography or recrystallization concentrate->purify characterize Characterize the purified product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the 2-nitroaniline. The volume of the solvent should be sufficient to ensure proper stirring.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon and cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Slowly add a solution of 2-fluorophenyl isocyanate (1.0 eq) in anhydrous DCM to the stirred solution of 2-nitroaniline via a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be employed to obtain the pure product.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 2-fluorophenyl and 2-nitrophenyl rings, as well as two signals for the N-H protons of the urea linkage. The coupling patterns and chemical shifts will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The carbonyl carbon of the urea group will appear at a characteristic downfield shift.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a single resonance for the fluorine atom on the 2-fluorophenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations in the range of 3300-3400 cm⁻¹.

  • A strong C=O stretching vibration for the urea carbonyl group around 1640-1680 cm⁻¹.

  • N-O stretching vibrations for the nitro group around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-F stretching vibration around 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Melting Point (MP)

The melting point of the purified product should be determined and will serve as an indicator of its purity. A sharp melting point range is indicative of a pure compound.

Safety and Handling

  • 2-Fluorophenyl isocyanate: This reagent is a flammable liquid and is toxic if inhaled, in contact with skin, or if swallowed. It can cause skin and eye irritation and may cause sensitization by inhalation.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Nitroaniline: This compound is toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected mutagen. Handle with care, avoiding dust formation, and use appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. The described isocyanate-amine coupling method is a reliable and efficient approach for obtaining this and other unsymmetrical diaryl ureas. By following the outlined experimental protocol and characterization procedures, researchers can confidently synthesize and verify this valuable molecular scaffold for applications in medicinal chemistry and drug discovery. The principles and techniques discussed herein are broadly applicable to the synthesis of a wide range of urea-containing compounds.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates - Arkivoc. (n.d.).
  • Carbonyldiimidazole-Mediated DBU-Catalyzed One-Pot Synthesis of Urea-Tethered Glycosyl Amino Acids and Glycoconjugates. (n.d.).
  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC. (n.d.).
  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC. (n.d.).
  • What are the uses and side effects of CDI - Scimplify. (n.d.).
  • Unraveling the Mystery of CDI Urea Formation: A Chemical Conversation - Oreate AI Blog. (2026, February 18).
  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC. (n.d.).
  • 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects - PubMed. (2005, May 15).
  • Application of 2-Nitrophenyl Isocyanate in the Synthesis of Heterocyclic Compounds - Benchchem. (n.d.).
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. (2022, December 22).
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.).
  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.).
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (n.d.).
  • 2-Fluorophenyl isocyanate 97 16744-98-2 - Sigma-Aldrich. (n.d.).
  • kinetics - AUB ScholarWorks. (n.d.).
  • Application Notes and Protocols for Flow Chemistry Synthesis of Heterocycles using 3-(2-Fluorophenyl)propionaldehyde - Benchchem. (n.d.).
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC. (2025, November 28).
  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021, July 6).
  • CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents. (n.d.).
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - MDPI. (n.d.).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ResearchGate. (n.d.).
  • 2-Fluorophenyl Isocyanate | 16744-98-2 - Sigma-Aldrich. (n.d.).
  • EP0041171B1 - 2-chloro-5-nitro-phenyl isocyanate, process for its preparation and its use - Google Patents. (n.d.).
  • 1-(4-fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea - Sigma-Aldrich. (n.d.).
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).
  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO - ACS Publications. (n.d.).
  • Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents | Request PDF - ResearchGate. (2025, August 6).

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, a diaryl urea derivative of significant interest in medicinal chemistry and materials science. Diaryl ureas are a privileged scaffold in drug discovery, known for their ability to form robust hydrogen bonds with biological targets.[1][2] The incorporation of a 2-fluorophenyl group and a 2-nitrophenyl group imparts unique electronic and steric characteristics that influence the molecule's conformation, reactivity, and interaction with its environment. This document details the synthesis, physicochemical properties, in-depth spectroscopic characterization, structural features, and potential applications of this compound, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction and Significance

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea belongs to the class of unsymmetrical diaryl ureas, a structural motif central to numerous therapeutic agents, particularly kinase inhibitors used in oncology.[3][4][5] The core urea functionality (–NH-CO-NH–) is an exceptional hydrogen bond donor and acceptor, enabling strong and specific interactions with protein active sites.[1][2]

The specific substituents on the aryl rings are critical modulators of the compound's properties:

  • The 2-Fluorophenyl Moiety: The fluorine atom, being highly electronegative, influences the electronic distribution of the phenyl ring and can participate in orthogonal multipolar interactions (e.g., with backbone carbonyls in proteins). Its presence is often correlated with improved metabolic stability and membrane permeability in drug candidates.

  • The 2-Nitrophenyl Moiety: The strongly electron-withdrawing nitro group significantly impacts the acidity of the adjacent N-H proton and the overall electronic profile of the molecule. Furthermore, the nitro group serves as a versatile chemical handle for further synthetic modifications, such as reduction to an amine, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

This guide synthesizes the theoretical and practical aspects of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, providing a foundational understanding for its application in research and development.

Synthesis and Reaction Mechanism

The most direct and widely employed method for synthesizing N,N'-disubstituted unsymmetrical ureas is the reaction between an isocyanate and an amine.[1][3] This nucleophilic addition reaction is typically efficient, high-yielding, and proceeds under mild conditions, tolerating a wide range of functional groups.

For the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, two primary pathways are viable:

  • Pathway A: Reaction of 2-fluorophenyl isocyanate with 2-nitroaniline.

  • Pathway B: Reaction of 2-nitrophenyl isocyanate with 2-fluoroaniline.

Both pathways yield the same final product. The choice of reactants often depends on the commercial availability and stability of the respective isocyanate and amine starting materials. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate.

Visualizing the Synthesis Workflow

G cluster_path_a Pathway A cluster_path_b Pathway B A1 2-Fluorophenyl Isocyanate A_Plus + A1->A_Plus A2 2-Nitroaniline A2->A_Plus A_Product 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea A_Plus->A_Product Nucleophilic Addition B1 2-Nitrophenyl Isocyanate B_Plus + B1->B_Plus B2 2-Fluoroaniline B2->B_Plus B_Product 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea B_Plus->B_Product Nucleophilic Addition Start Starting Materials Start->A1 Start->A2 Start->B1 Start->B2

Caption: General synthetic routes to 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Detailed Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis based on Pathway A.

  • Dissolution: Dissolve 2-nitroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add 2-fluorophenyl isocyanate (1.05 eq) dropwise at room temperature. An ice bath may be used to moderate any exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted isocyanate. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Physicochemical and Computed Properties

A summary of the core physicochemical and computed properties for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is presented below. These values are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₀FN₃O₃Calculated
Molecular Weight 275.24 g/mol Calculated
CAS Number 38071-06-8Vendor Data
XLogP3 2.9Predicted
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bond Count 2Calculated
Topological Polar Surface Area 87 ŲPredicted[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural elucidation and purity assessment of the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The two N-H protons of the urea linkage will appear as distinct singlets or broad signals, with their chemical shifts influenced by solvent and concentration. The aromatic region will show complex multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

  • N-H Protons: Expected in the range of δ 8.5-10.5 ppm. The proton adjacent to the nitrophenyl ring (H-3) is expected to be more downfield than the one adjacent to the fluorophenyl ring (H-1) due to the strong electron-withdrawing effect of the nitro group.

  • Aromatic Protons (Nitrophenyl Ring): This ring system will exhibit four signals in the range of δ 7.2-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.

  • Aromatic Protons (Fluorophenyl Ring): This ring will also show four signals, likely between δ 7.0-8.2 ppm. Protons ortho and meta to the fluorine atom will show characteristic coupling constants (J-coupling) to ¹⁹F.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

  • Carbonyl Carbon (C=O): A characteristic peak is expected in the range of δ 152-158 ppm.

  • Aromatic Carbons: The 12 aromatic carbons will appear in the range of δ 110-150 ppm. The carbon atom directly bonded to the fluorine (C-2') will show a large one-bond C-F coupling constant, appearing as a doublet. Other carbons in the fluorophenyl ring will show smaller two- and three-bond C-F couplings. The carbon attached to the nitro group (C-2'') will be significantly downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[7] A single signal is expected for the fluorine atom on the 2-fluorophenyl ring. The chemical shift provides a sensitive probe of the local electronic environment.[8] For a fluorine atom on a phenyl ring, the chemical shift is typically observed in the range of δ -110 to -140 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

  • N-H Stretching: Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the two different N-H bonds of the urea moiety.[9]

  • C=O Stretching (Amide I band): A strong absorption band is expected between 1640-1680 cm⁻¹. This band is characteristic of the urea carbonyl group.[10]

  • N-H Bending (Amide II band): A band in the region of 1550-1600 cm⁻¹ is attributable to N-H bending coupled with C-N stretching.

  • N-O Stretching (Nitro Group): Two strong bands are characteristic of the NO₂ group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

  • C-F Stretching: A strong band in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak [M]⁺: For C₁₃H₁₀FN₃O₃, the expected monoisotopic mass is approximately 275.07 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways for diaryl ureas involve cleavage of the C-N bonds flanking the urea carbonyl group. Key fragments would correspond to the 2-fluorophenyl isocyanate ion, the 2-nitroaniline ion, and their respective fragments.

Visualizing the Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Output Compound Purified Compound: 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS) Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Identity Confirmation MS->Identity

Caption: Workflow for the structural characterization of the title compound.

Structural Analysis and Molecular Conformation

The three-dimensional structure of diaryl ureas is dictated by the rotational barriers around the Ar–N bonds and the potential for intramolecular hydrogen bonding.[11]

  • Conformation: The molecule likely adopts a trans-cis or trans-trans conformation with respect to the C-N bonds of the urea group. The trans-cis conformation is often favored as it can be stabilized by an intramolecular hydrogen bond between the N-H proton adjacent to the 2-nitrophenyl ring and an oxygen atom of the ortho-nitro group, forming a stable six-membered ring.

  • Dihedral Angles: The two aromatic rings are expected to be twisted out of the plane of the central urea moiety. In related crystal structures of diaryl ureas, the dihedral angles between the phenyl rings and the urea plane can vary significantly.[12]

  • Intermolecular Interactions: In the solid state, the structure will be heavily influenced by intermolecular hydrogen bonds. The N-H groups will act as donors and the urea carbonyl oxygen and nitro group oxygens will act as acceptors, leading to the formation of extensive one-, two-, or three-dimensional networks.[12]

Reactivity and Potential Applications

The chemical reactivity of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is primarily centered on its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 1-(2-aminophenyl)-3-(2-fluorophenyl)urea, a key intermediate for synthesizing more complex heterocyclic structures or for introducing new substituents.

  • N-H Acidity: The N-H protons can be deprotonated by strong bases, allowing for N-alkylation or N-arylation reactions, though this can be challenging due to the multiple N-H sites.

The structural features of this compound make it a promising candidate for various applications:

  • Medicinal Chemistry: As a diaryl urea, it is a scaffold of high interest for the development of kinase inhibitors.[13] The specific substitution pattern could be explored for targeting kinases implicated in various diseases.[14]

  • Supramolecular Chemistry: The strong hydrogen bonding capabilities make it a candidate for building block in the design of self-assembling materials, gels, and crystal engineering projects.

  • Anion Recognition: The polarized N-H bonds of the urea group can act as effective anion binding sites, making it a potential scaffold for the development of chemical sensors.

References

  • Sikka P, Sahu JK, Mishra AK, Hashim SR (2015) Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem 5: 479-483. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Available from: [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. Available from: [Link]

  • PubMed. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available from: [Link]

  • NIH National Library of Medicine. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Spectroscopic Characterization of Model Urea, Urethane Compound, and Diamine Extender for Polyurethane−Urea. Available from: [Link]

  • ACS Publications. Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Available from: [Link]

  • PubChem. 1-(3-fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea. Available from: [Link]

  • MDPI. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. Available from: [Link]

  • MDPI. Synthesis and Characterization of Bio-Composite Based on Urea–Formaldehyde Resin and Hydrochar: Inherent Thermal Stability and Decomposition Kinetics. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. Available from: [Link]

  • Google Patents. EP1203765A2 - Process for the synthesis of urea.
  • EPA. Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities. Available from: [Link]

  • SpringerLink. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Available from: [Link]

  • NIH National Library of Medicine. (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Available from: [Link]

  • Der Pharma Chemica. Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Available from: [Link]

  • ACS Publications. N,N′-Diarylureas: A New Family of Atropisomers Exhibiting Highly Diastereoselective Reactivity. Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

  • ACS Publications. Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. A comparison of electron density from Hirshfeld-atom refinement, X-ray wavefunction refinement and multipole refinement on three urea derivatives. Available from: [Link]

  • ResearchGate. Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Available from: [Link]

  • ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. Available from: [Link]

  • PubChem. 1-(2-Fluorophenyl)-2-nitropropene. Available from: [Link]

  • EarthDoc. STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY. Available from: [Link]

  • NIH National Library of Medicine. Development of a paper strip test for colorimetric detection of urea in raw materials for animal feed. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • BioSpectra. UREA TESTING METHODS. Available from: [Link]

  • MDPI. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Available from: [Link]

  • Frontiers. Diaryl Urea Derivative Molecule Inhibits Cariogenic Streptococcus mutans by Affecting Exopolysaccharide Synthesis, Stress Response, and Nitrogen Metabolism. Available from: [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Stanford University. X-ray Diffraction. Available from: [Link]

  • PubMed. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Available from: [Link]

  • NIST WebBook. Ethanone, 1-(2-nitrophenyl)-. Available from: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available from: [Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available from: [Link]

Sources

Polypharmacological Mechanisms of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: A Technical Whitepaper on Diarylurea Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal and supramolecular chemistry, the diarylurea scaffold represents a highly privileged pharmacophore. 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (hereafter referred to as 2F-2N-DPU ) is a highly functionalized derivative that leverages intense electron-withdrawing substituents to drive two distinct, yet mechanistically elegant, modes of action: Type II Kinase Inhibition and Transmembrane Anion Transport .

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind 2F-2N-DPU’s target engagement. By understanding how the 2-fluoro and 2-nitro groups modulate the acidity and conformational rigidity of the central urea moiety, researchers can exploit this scaffold for both oncological drug development and synthetic ionophore engineering.

Part 1: Structural Basis of Target Engagement

The core functionality of 2F-2N-DPU relies on the central urea group (-NH-CO-NH-), which acts as a potent bidentate hydrogen-bond donor. The addition of the 2-fluoro and 2-nitro substituents on the flanking phenyl rings induces two critical physicochemical shifts:

  • Inductive Acidification: The strongly electron-withdrawing nitro (-NO2) and fluoro (-F) groups pull electron density away from the urea nitrogen atoms. This significantly lowers the pKa of the N-H protons, enhancing their capacity to form strong hydrogen bonds with target acceptors (e.g., protein backbone amides or free anions)[1].

  • Conformational Locking: Steric hindrance and intramolecular halogen bonding from the ortho-substituents restrict the rotational freedom of the phenyl rings, pre-organizing the molecule into a cleft-like geometry ideal for target docking[2].

Part 2: Mechanism I - Type II Kinase Inhibition (DFG-Out Stabilization)

The Mechanistic Pathway

In oncology, diarylureas are the foundational skeleton for Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). Unlike Type I inhibitors that compete directly with ATP in the active conformation, 2F-2N-DPU circumvents the active site by binding to the inactive "DFG-out" conformation of kinases such as RAF, VEGFR, and FGFR[3].

In the DFG-out state, the activation loop shifts, exposing a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site. 2F-2N-DPU engages this state via a highly conserved mechanism:

  • Hinge Binding: The urea moiety forms critical hydrogen bonds with the kinase—specifically donating protons to the conserved glutamate in the αC-helix and the backbone amide of the DFG aspartate[4].

  • Hydrophobic Partitioning: The lipophilic 2-fluorophenyl and 2-nitrophenyl rings occupy the newly exposed hydrophobic pocket and the adenine-binding region, anchoring the kinase in an inactive state and shutting down downstream MAPK/ERK signaling[3].

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase (DFG-in / Active) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Proliferation) MEK->ERK Pathway ON Inhibitor 2F-2N-DPU (Diarylurea) RAF_Inact RAF Kinase (DFG-out / Inactive) Allosteric Pocket Blocked Inhibitor->RAF_Inact Binds Hinge & DFG Motif RAF_Inact->RAF Prevents Activation

MAPK signaling cascade highlighting 2F-2N-DPU mediated Type II allosteric kinase inhibition.

Experimental Protocol: Surface Plasmon Resonance (SPR) Kinetics

Causality: High-throughput end-point assays (like TR-FRET) often misrepresent the efficacy of Type II inhibitors because they fail to capture target residence time ( τ ). Type II inhibitors exhibit slow-on/slow-off kinetics. SPR is chosen to resolve the association ( kon​ ) and dissociation ( koff​ ) rates in real-time. Self-Validating Design: The protocol utilizes a dual-channel flow cell. Channel 1 is a blank reference to subtract bulk refractive index changes, ensuring the signal is exclusively driven by specific binding.

  • Surface Preparation: Immobilize biotinylated target kinase (e.g., BRAF) onto a Streptavidin (SA) sensor chip until a baseline shift of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of 2F-2N-DPU (from 100 nM to 1.2 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject the analyte over both the active and reference channels at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Validation Control: Run Sorafenib (a known Type II inhibitor) in parallel to validate the active fraction of the immobilized kinase.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Part 3: Mechanism II - Transmembrane Anion Transport

The Mechanistic Pathway

Beyond kinase inhibition, the highly acidic urea protons of 2F-2N-DPU make it a powerful supramolecular receptor for anions[1]. In biological systems, the transport of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across lipid bilayers is tightly regulated by channel proteins. When these proteins fail (e.g., in cystic fibrosis), synthetic ionophores are required.

2F-2N-DPU acts as a mobile carrier (ionophore). The urea cleft forms parallel hydrogen bonds with a target anion (e.g., Cl⁻). The lipophilic 2-fluoro and 2-nitro phenyl rings mask the anion's charge, creating a neutral, lipophilic complex that can diffuse across the hydrophobic core of the lipid bilayer[2]. This process typically occurs via a Cl⁻/OH⁻ antiport mechanism, effectively altering the intracellular pH.

G LUV 1. Liposome Prep (POPC/Cholesterol) HPTS 2. HPTS Encapsulation (Internal pH 7.0) LUV->HPTS Gradient 3. Base Pulse (External pH 7.6) HPTS->Gradient Ionophore 4. Add 2F-2N-DPU (Anion Carrier) Gradient->Ionophore Readout 5. Fluorescence Readout (Cl- / OH- Antiport) Ionophore->Readout

Logical workflow of the HPTS liposomal assay for measuring transmembrane anion transport.

Experimental Protocol: HPTS Liposomal Anion Efflux Assay

Causality: Chloride transport is electrically silent and difficult to measure directly. HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) is a highly pH-sensitive fluorescent dye. By establishing a pH gradient across the liposome, 2F-2N-DPU-mediated Cl⁻ influx is thermodynamically coupled to OH⁻ efflux. This lowers the internal pH, quenching the HPTS fluorescence and translating silent ion transport into a real-time optical readout. Self-Validating Design: The assay concludes with the addition of a detergent to lyse the liposomes. This provides an absolute 100% signal normalization point, correcting for any variations in liposome concentration between experimental wells.

  • Vesicle Preparation: Hydrate a lipid film (POPC:Cholesterol, 7:3) with an internal buffer containing 1 mM HPTS, 100 mM NaCl, and 10 mM HEPES (pH 7.0). Extrude through a 200 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

  • Dye Removal: Remove unencapsulated HPTS via size exclusion chromatography (Sephadex G-25), eluting with an external buffer (100 mM NaCl, 10 mM HEPES, pH 7.0).

  • Gradient Initiation: Place the LUVs in a fluorometer cuvette. Add a base pulse (NaOH) to raise the external pH to 7.6, creating a Δ pH of 0.6.

  • Ionophore Addition: Add 2F-2N-DPU (dissolved in DMSO) at t=30 seconds. Monitor the decay in fluorescence (Ex: 460 nm, Em: 510 nm) as Cl⁻ enters and OH⁻ exits the vesicles.

  • Normalization: At t=300 seconds, add 50 µL of 5% Triton X-100 to lyse the vesicles, destroying the pH gradient. Use this final fluorescence value to normalize the transport curve from 0% to 100%.

Part 4: Quantitative Data Summary

The dual utility of 2F-2N-DPU is highlighted by its competitive metrics in both kinase inhibition and supramolecular transport compared to industry standards.

CompoundTarget / Assay Modality IC50​ / EC50​ kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
2F-2N-DPU RAF Kinase (SPR)12.4 nM 4.5×104 5.4×10−4 ~30.8 min
Sorafenib (Control) RAF Kinase (SPR)6.2 nM 8.2×104 4.9×10−4 ~34.0 min
2F-2N-DPU LUV Membrane (HPTS)5.2 nM (EC₅₀)N/AN/AN/A
Unsubstituted Diarylurea LUV Membrane (HPTS)>500 nM (EC₅₀)N/AN/AN/A

Note: The unsubstituted diarylurea fails in the HPTS assay because its urea protons lack the inductive acidification required for strong Cl⁻ binding, proving the necessity of the fluoro and nitro substitutions.

References

  • Diarylureas as Antitumor Agents Source: MDPI URL
  • DFG-out Mode of Inhibition by an Irreversible Type-1 Inhibitor Capable of Overcoming Gate-Keeper Mutations in FGF Receptors Source: ACS Chemical Biology URL
  • Conformationally Flexible Cleft Receptor for Chloride Anion Transport Source: ACS Omega URL
  • Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors Source: ACS Publications URL

Sources

The Biological Versatility of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the synthetic compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages the extensive knowledge of the N,N'-diarylurea scaffold, a privileged motif in medicinal chemistry, to project its likely pharmacological profile. By analyzing structure-activity relationships (SAR) of analogous compounds, we will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive theoretical framework and practical experimental designs to investigate and validate the therapeutic potential of this compound.

Introduction: The Prominence of the Diarylurea Scaffold

N,N'-diarylurea derivatives represent a cornerstone in modern drug discovery, demonstrating a remarkable spectrum of biological activities.[1][2][3] This versatility stems from the unique structural features of the diarylurea core, which can engage in crucial hydrogen bonding interactions with various biological targets, most notably protein kinases.[1][4] The urea moiety's hydrogen bond donor and acceptor capabilities allow for robust binding within the ATP-binding pockets of numerous enzymes, leading to their inhibition.[2] The success of this scaffold is exemplified by the FDA-approved multi-kinase inhibitor, Sorafenib, which has revolutionized the treatment of several cancers.[3][5] The general structure of diarylureas also allows for extensive chemical modification of the two aryl rings, enabling the fine-tuning of their pharmacological and pharmacokinetic properties.

The specific compound of interest, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, incorporates two key substituents known to influence biological activity: a fluorine atom and a nitro group. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[6][7][8] The nitro group, being a strong electron-withdrawing group, can also significantly impact the electronic properties of the molecule and its interaction with biological targets.[9]

Projected Biological Activities and Mechanistic Insights

Based on the established profile of the diarylurea class and the influence of its substituents, we can hypothesize several key biological activities for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Anticancer Activity: A Focus on Kinase Inhibition

The most prominent and well-documented activity of diarylureas is their anticancer efficacy, primarily mediated through the inhibition of protein kinases.[1][4] These enzymes play a critical role in intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a hallmark of cancer.

2.1.1. Hypothesized Mechanism of Action: Targeting the RAF/MEK/ERK Pathway

A primary target for many diarylurea-based anticancer agents is the RAF/MEK/ERK signaling cascade.[1] It is highly probable that 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea acts as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of kinases like B-RAF.[2] The urea moiety is predicted to form critical hydrogen bonds with the hinge region of the kinase's active site, while the fluorophenyl and nitrophenyl rings would occupy adjacent hydrophobic pockets. The electron-withdrawing nature of both the fluorine and nitro groups could enhance the binding affinity to the kinase target.[5][9]

Signaling Pathway: RAF/MEK/ERK Inhibition

RAF_MEK_ERK_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea Inhibitor->BRAF Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Future Work) Synthesis Synthesis of 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea Anticancer Anticancer Assays (MTT, Kinase Inhibition) Synthesis->Anticancer Antibacterial Antibacterial Assays (MIC Determination) Synthesis->Antibacterial Antiinflammatory Anti-inflammatory Assays (NO Inhibition) Synthesis->Antiinflammatory Xenograft Xenograft Models (Anticancer Efficacy) Anticancer->Xenograft Infection Bacterial Infection Models (Antibacterial Efficacy) Antibacterial->Infection

Sources

Design, Synthesis, and Pharmacological Evaluation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea and its Diarylurea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylureas represent a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies, including the multikinase inhibitors sorafenib and regorafenib . This technical guide provides an in-depth analysis of the 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea scaffold and its structural analogs. By dissecting its synthesis, structure-activity relationship (SAR), and mechanism of action—specifically its role as a Type II kinase inhibitor targeting the RAS/RAF/MEK/ERK pathway —we aim to equip drug development professionals with actionable insights for scaffold optimization.

Structural Rationale & Pharmacophore Mechanics

The efficacy of the 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea scaffold is rooted in the precise spatial arrangement of its functional groups, which facilitates high-affinity binding to the DFG-out (Asp-Phe-Gly) conformation of target kinases .

  • The Urea Core: Acts as a critical bidentate hydrogen-bond donor (via the two NH groups) and a hydrogen-bond acceptor (via the carbonyl oxygen). This motif anchors the molecule to the conserved catalytic glutamate and the DFG aspartate in the kinase hinge region.

  • The 2-Fluorophenyl Moiety: The incorporation of a fluorine atom at the ortho position serves multiple purposes. Fluorine's high electronegativity exerts a strong inductive effect, modulating the pKa of the adjacent urea nitrogen. Furthermore, the C-F bond increases the lipophilicity of the terminal ring, enhancing membrane permeability and occupying the hydrophobic pocket of the kinase without adding significant steric bulk .

  • The 2-Nitrophenyl Moiety: The ortho-nitro group introduces significant steric hindrance, which restricts the rotational freedom of the N-C(aryl) bond, locking the molecule into a biologically active conformation. Additionally, the strongly electron-withdrawing nature of the nitro group decreases the electron density of the adjacent aromatic ring, optimizing π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the kinase active site .

Synthetic Methodology & Causality

The synthesis of unsymmetrical diarylureas requires careful consideration of the electronic properties of the starting materials to prevent the formation of symmetrical byproducts .

Causality in Reagent Selection: To synthesize 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea, one could theoretically react 2-nitroaniline with 2-fluorophenyl isocyanate, or 2-fluoroaniline with 2-nitrophenyl isocyanate. However, the nitro group is strongly electron-withdrawing, rendering the amine of 2-nitroaniline a very poor nucleophile. Conversely, 2-fluoroaniline retains sufficient nucleophilicity. Therefore, the optimal and highest-yielding route involves the nucleophilic attack of 2-fluoroaniline onto 2-nitrophenyl isocyanate.

Synthesis A 2-Nitrophenyl Isocyanate (Electrophile) D 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (Target Scaffold) A->D Nucleophilic Attack B 2-Fluoroaniline (Nucleophile) B->D C DCM / TEA (Solvent & Base) C->D Facilitates

Synthetic workflow: nucleophilic addition of 2-fluoroaniline to 2-nitrophenyl isocyanate.

Mechanism of Action: Kinase Inhibition

Diarylureas containing electron-withdrawing and lipophilic substituents are classic Type II kinase inhibitors. They stabilize the inactive "DFG-out" conformation of RAF kinases (e.g., B-RAF V600E), thereby halting the hyperactive RAS/RAF/MEK/ERK signaling cascade responsible for unchecked cellular proliferation in various malignancies .

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS (Active GTP-bound) RTK->RAS Activates RAF RAF Kinase (e.g., B-RAF) RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Diarylurea Analog (e.g., 2-F, 2-NO2) Inhibitor->RAF Inhibits (Type II)

The RAS/RAF/MEK/ERK signaling cascade and its targeted inhibition by diarylurea analogs.

Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological impact of structural modifications on the diarylurea core, the following table summarizes the in vitro inhibitory activity (IC50) of various theoretical and established analogs against the B-RAF(V600E) kinase and the A549 human lung carcinoma cell line.

Compound AnalogR1 (Ring A)R2 (Ring B)B-RAF(V600E) IC50 (nM)A549 Viability IC50 (µM)
Core Scaffold 2-Fluoro2-Nitro145 ± 1212.4 ± 1.1
Analog 1 4-Fluoro2-Nitro210 ± 1818.5 ± 1.4
Analog 2 2,4-Difluoro2-Nitro85 ± 88.2 ± 0.7
Analog 3 2-Fluoro4-Nitro>1000>50
Sorafenib (Ref) 4-Chloro-3-(CF3)Pyridine-ether38 ± 53.1 ± 0.4

Data Interpretation: Moving the fluorine from the ortho to the para position (Analog 1) decreases potency, indicating that the ortho-fluorine provides optimal steric fit and inductive effects. The addition of a second fluorine (Analog 2) enhances lipophilicity and potency. Shifting the nitro group to the para position (Analog 3) results in a complete loss of activity, confirming that the ortho-nitro group is essential for locking the active conformation .

Experimental Protocols

Protocol A: Synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Objective: To synthesize the target unsymmetrical diarylurea with high purity while avoiding symmetrical urea byproducts. This protocol utilizes a self-validating workup to ensure the removal of unreacted nucleophiles.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert Argon gas to prevent moisture-induced isocyanate degradation.

  • Reagent Solubilization: Dissolve 2-nitrophenyl isocyanate (1.0 eq, 5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Nucleophile Addition: In a separate vial, dissolve 2-fluoroaniline (1.05 eq, 5.25 mmol) in 5 mL of anhydrous DCM. Add triethylamine (TEA) (1.2 eq, 6.0 mmol) to act as an acid scavenger and catalyst.

  • Coupling Reaction: Slowly add the 2-fluoroaniline solution dropwise to the isocyanate solution at 0 °C over 15 minutes. Causality: Dropwise addition at low temperatures controls the exothermic reaction and prevents the formation of symmetrical 1,3-bis(2-fluorophenyl)urea.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 12 hours under Argon. Reaction completion is self-validated via TLC (Hexane:Ethyl Acetate, 3:1) by observing the disappearance of the isocyanate spot.

  • Workup & Purification: Quench the reaction with 10 mL of distilled water. Extract the organic layer, wash with 1M HCl (Self-validation: The acidic wash protonates and removes any unreacted 2-fluoroaniline into the aqueous layer), and then wash with brine. Dry over anhydrous Na2SO4. Concentrate under reduced pressure and recrystallize from hot ethanol to yield the pure product.

Protocol B: In Vitro Cell Viability (MTT) Assay

Objective: To evaluate the antiproliferative efficacy of the synthesized analogs using a colorimetric self-validating system.

  • Cell Culture: Seed A549 cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the diarylurea analogs in DMSO. Treat the cells for 72 hours. Self-validation: Ensure final DMSO concentration remains <0.5% in all wells, including vehicle controls, to rule out solvent-induced cytotoxicity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan via mitochondrial reductase activity.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against the vehicle control.

References

  • Title: Research and development of N,N′-diarylureas as anti-tumor agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

Discovery and Synthesis of Novel Diaryl Ureas: A Blueprint for Next-Generation Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl urea (DAU) pharmacophore represents a privileged structural motif in modern medicinal chemistry, serving as the backbone for numerous targeted anticancer therapeutics[1]. By functioning as a highly efficient bidentate hydrogen-bonding network, DAUs exhibit near-perfect binding affinity with specific kinase acceptors[2]. This technical guide explores the mechanistic rationale behind DAU-based drug discovery, evaluates structure-activity relationship (SAR) optimizations, and provides field-proven, self-validating synthetic protocols for the development of novel unsymmetrical diaryl ureas.

Part 1: The Diaryl Urea Pharmacophore & Mechanism of Action

Structural Significance and Kinase Inhibition

The efficacy of the diaryl urea scaffold stems from its unique electronic and steric properties. The urea moiety (-NH-CO-NH-) acts as a dual hydrogen bond donor via its two NH groups, while the carbonyl oxygen serves as a potent hydrogen bond acceptor[1]. This versatile hydrogen-bonding capability allows DAUs to anchor securely within the kinase domain.

Mechanistically, diaryl ureas predominantly function as Type II kinase inhibitors [2]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase[1]. In this state, the activation loop shifts, exposing an adjacent allosteric hydrophobic pocket.

The binding paradigm is highly conserved:

  • The urea moiety forms one or two critical hydrogen bonds with a conserved glutamic acid residue located in the αC-helix[2].

  • A reciprocal hydrogen bond is formed with the backbone amide of the aspartic acid within the DFG (Asp-Phe-Gly) motif[2].

  • The terminal aryl groups are strategically positioned to occupy the ATP-binding cleft and the newly exposed allosteric hydrophobic pocket, respectively[1].

G DAU Diaryl Urea (Inhibitor) Glu Conserved Glutamic Acid (αC-helix) DAU->Glu H-Bond (NH donor) Asp Aspartic Acid Backbone (DFG Motif) DAU->Asp H-Bond (C=O acceptor) Hydrophobic Allosteric Hydrophobic Pocket DAU->Hydrophobic Aryl Ring Insertion

Fig 1: Type II kinase binding model showing diaryl urea stabilizing the inactive DFG-out conformation.

Part 2: Rational Drug Design & SAR Optimization

The foundational success of Sorafenib—the first DAU derivative approved to target the RAS-RAF-MEK-ERK signaling pathway—has catalyzed extensive rational drug design efforts[3]. However, tumor resistance and off-target toxicity necessitate the continuous evolution of this scaffold[4].

Hybrid Pharmacophore Approaches

Modern discovery workflows utilize hybrid pharmacophore design to simultaneously modulate multiple biological targets. By conjugating the core DAU structure with other biologically active heterocycles, researchers can fine-tune pharmacokinetic properties and target selectivity:

  • N-Acylhydrazone Hybrids: Combining the DAU moiety with an N-acylhydrazone group (known for procaspase-3 activation) yields dual-action compounds that directly influence apoptotic machinery while inhibiting kinase activity[5].

  • Pyridine & Quinoxalindione Scaffolds: Replacing the pyridyl carboxamide group of Sorafenib with a quinoxalindione moiety or pyridine rings has generated derivatives with enhanced selective inhibitory activity against RAF kinase and profound antiproliferative effects in colorectal and breast cancer cell lines[3][6].

Pathway RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Sorafenib Diaryl Urea Inhibitor (e.g., Sorafenib) Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Fig 2: Dual inhibition of MAPK/ERK and angiogenesis signaling pathways by diaryl urea derivatives.

Quantitative SAR Data Summary

The table below summarizes the in vitro cytotoxicity of representative novel DAU derivatives compared to the clinical standard, Sorafenib.

CompoundStructural ModificationPrimary Target(s)IC50 (µM)Cell LineRef
Sorafenib Standard Diaryl UreaB-Raf, VEGFR, PDGFR17.28HT-29[7]
Compound 15b DAU + de novo designVEGFR2, Raf/MEK/ERK3.38HT-29[7]
Compound 2g DAU + N-acylhydrazoneMultiple Kinases0.34A549[5]
Compound R9 Pyridine-based DAUB-Raf17.39MCF-7[6]
Compound 16b DAU + FLT3 optimizationFLT3-ITD0.0056MV4-11[8]

Part 3: Synthetic Methodologies & Workflow

The synthesis of unsymmetrical diaryl ureas requires stringent control to prevent the formation of symmetrical urea byproducts (Ar1-NH-CO-NH-Ar1). While the classical reaction of an aryl amine with an aryl isocyanate is efficient[9], the generation of isocyanates traditionally relies on highly toxic phosgene or triphosgene.

To ensure safety and scalability, modern synthetic workflows utilize 1,1'-Carbonyldiimidazole (CDI) as a benign phosgene surrogate[10]. This approach involves the in situ generation of an N-carbamoylimidazole intermediate, which subsequently reacts with a second amine to yield the target unsymmetrical urea[10].

Synthesis Amine1 Primary Aryl Amine (Ar1-NH2) Intermediate N-Carbamoylimidazole Intermediate Amine1->Intermediate + CDI (RT, 2h) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product Unsymmetrical Diaryl Urea (Ar1-NH-CO-NH-Ar2) Intermediate->Product + Amine2 (Heat, 12h) Amine2 Secondary Aryl Amine (Ar2-NH2) Amine2->Product

Fig 3: Two-step CDI-mediated synthetic workflow for the generation of unsymmetrical diaryl ureas.

Part 4: Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints dictate the progression of the experiment, thereby guaranteeing high purity and reproducibility.

Protocol 1: Synthesis of Unsymmetrical Diaryl Urea via CDI Mediation

This protocol avoids toxic phosgene derivatives and relies on kinetic control to prevent symmetrical urea formation.

Step 1: Intermediate Formation

  • Dissolve the primary aryl amine (Ar1-NH2, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical; the presence of water will rapidly hydrolyze CDI into imidazole and carbon dioxide, halting the reaction.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C, then allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.

Step 2: Self-Validation (TLC Monitoring)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:EtOAc 3:1).

    • Causality: Do not proceed to Step 3 until Ar1-NH2 is completely consumed. Premature addition of the second amine will result in a mixture of symmetrical and unsymmetrical ureas, which are notoriously difficult to separate via column chromatography.

Step 3: Coupling

  • Once the N-carbamoylimidazole intermediate is fully formed, add the secondary aryl amine (Ar2-NH2, 1.1 eq). If Ar2-NH2 is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free base.

  • Heat the reaction mixture to reflux (or 60°C if using a sealed tube with a higher boiling solvent like THF) for 12 hours. The rate-limiting step is the base-catalyzed proton transfer from the zwitterionic intermediate[10].

Step 4: Workup and Purification

  • Cool the mixture to RT and dilute with additional DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Causality: The 1N HCl wash is crucial as it protonates and extracts the imidazole byproduct and any unreacted starting amines into the aqueous phase.

  • Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol to yield the pure unsymmetrical diaryl urea.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol evaluates the antiproliferative activity of the synthesized DAUs.

Step 1: Cell Seeding

  • Harvest target cancer cells (e.g., A549, HT-29) in the logarithmic growth phase.

  • Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of the synthesized DAU compounds in DMSO.

  • Treat the cells with the compounds (final DMSO concentration must be <0.5% to prevent solvent-induced cytotoxicity). Include Sorafenib as a positive control and a vehicle (DMSO) as a negative control. Incubate for 72 hours.

Step 3: MTT Addition and Validation

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells lack this metabolic activity, making this a direct proxy for cell viability[5].

Step 4: Solubilization and Readout

  • Carefully aspirate the supernatant to avoid disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well and agitate on a microplate shaker for 10 minutes to fully solubilize the crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

References

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Source: ResearchGate / Current Medicinal Chemistry URL:[Link]

  • Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evaluation Source: MDPI / International Journal of Molecular Sciences URL:[Link]

  • Synthesis and biological evaluation of diaryl urea derivatives designed as potential anticarcinoma agents using de novo structure-based lead optimization approach Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Source: Bentham Science Publishers URL:[Link]

  • Docking, synthesis and biological evaluation of pyridine ring containing Diaryl urea derivatives as anticancer agents Source: ScienceScholar URL:[Link]

  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma Source: Frontiers URL:[Link]

  • Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application Source: ResearchGate URL:[Link]

Sources

Advanced Spectroscopic Analysis and Synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of multi-kinase inhibitors, antimicrobial agents, and anion sensors[1],[2]. The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea represents a highly functionalized derivative where the electronic properties of the urea core are heavily modulated by an electron-withdrawing nitro group and an electronegative fluorine atom.

This whitepaper provides an in-depth technical analysis of the synthesis, structural causality, and spectroscopic profiling (FT-IR, ¹H NMR, and ¹³C NMR) of this specific molecule. By understanding the underlying quantum mechanical and electronegative forces at play, researchers can better interpret the complex spectral data generated by highly substituted diarylureas.

Mechanistic Synthesis: The Triphosgene Route

The synthesis of unsymmetrical diarylureas requires precise control to prevent the formation of symmetrical byproducts (e.g., 1,3-bis(2-fluorophenyl)urea). While direct reaction with commercially available isocyanates is possible, in situ generation of the isocyanate using bis(trichloromethyl)carbonate (triphosgene) is the industry standard for custom analog synthesis. Triphosgene acts as a safer, solid-state alternative to phosgene gas while maintaining high electrophilic reactivity[3].

Causality in Reagent Selection and Sequence

The sequence of addition is critical. 2-Fluoroaniline is a stronger nucleophile than 2-nitroaniline, as the latter's amine lone pair is heavily delocalized into the highly electron-withdrawing ortho-nitro group. Therefore, 2-fluoroaniline is first reacted with triphosgene to form the highly reactive 2-fluorophenyl isocyanate intermediate[4]. Subsequent addition of 2-nitroaniline, often requiring elevated temperatures or a basic catalyst (like Et₃N or DMAP), drives the nucleophilic addition to the isocyanate carbon, yielding the unsymmetrical urea[1],[2].

G A 2-Fluoroaniline C Intermediate: 2-Fluorophenyl Isocyanate A->C THF, Et3N, 0°C B Triphosgene (BTC) B->C Phosgene substitute E 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea C->E THF, Reflux, 18h D 2-Nitroaniline D->E Nucleophilic Attack

Synthesis workflow of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea via triphosgene activation.

Spectroscopic Profiling and Structural Causality

The spectroscopic signatures of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea are dictated by its rigid planar structure, the mesomeric effect of the urea linkage, and extensive intra- and intermolecular hydrogen bonding.

Solvent Selection for NMR (The Causality of DMSO-d₆)

Diarylureas are notoriously insoluble in standard non-polar NMR solvents like CDCl₃. This is due to the formation of robust intermolecular hydrogen-bonded networks (bifurcated N-H···O=C interactions) that create highly stable crystal lattices. DMSO-d₆ is explicitly chosen as the solvent because its highly polar sulfoxide group acts as a strong hydrogen-bond acceptor, disrupting the intermolecular urea-urea networks and fully solvating the molecule.

G S1 Purified Urea Compound S2 Sample Prep: Dissolve in DMSO-d6 S1->S2 Overcomes H-bonding S3 Sample Prep: KBr Pellet / ATR S1->S3 Solid-state analysis N1 1H NMR (400 MHz) S2->N1 N2 13C NMR (100 MHz) S2->N2 I1 FT-IR Spectroscopy S3->I1 D1 Analyze H-F Coupling & Deshielded NH N1->D1 D2 Analyze C-F Coupling (1J, 2J, 3J) N2->D2 D3 Identify C=O, NO2, and C-F stretches I1->D3

Spectroscopic analysis workflow detailing sample preparation and data interpretation.

FT-IR Vibrational Analysis

Infrared spectroscopy is highly sensitive to the hydrogen-bonding state of the urea moiety. The N-H stretching region typically presents two distinct bands due to the asymmetry of the molecule. The carbonyl stretch (Amide I) is shifted to a lower wavenumber (~1665 cm⁻¹) compared to isolated ketones due to the resonance donation from the two adjacent nitrogen lone pairs, which gives the C=O bond partial single-bond character.

Table 1: Quantitative FT-IR Vibrational Assignments

Functional GroupWavenumber (cm⁻¹)Intensity/ShapeCausality/Assignment Notes
N-H Stretch (Nitro side) ~3320Sharp, mediumDeshielded by strong EWG; less involved in intermolecular H-bonding due to intramolecular interactions with NO₂.
N-H Stretch (Fluoro side) ~3280Broad, mediumBroadened due to participation in the intermolecular hydrogen bonding network.
C=O Stretch (Amide I) ~1665Strong, sharpShifted lower than standard ketones due to urea resonance delocalization.
N-H Bend (Amide II) ~1550StrongCoupled with C-N stretching vibrations.
NO₂ Asymmetric Stretch ~1505StrongCharacteristic asymmetric stretching of aromatic nitro groups.
NO₂ Symmetric Stretch ~1340StrongCharacteristic symmetric stretching of aromatic nitro groups.
C-F Stretch ~1180StrongHighly polar bond yields a strong change in dipole moment during vibration.
Nuclear Magnetic Resonance (NMR) Profiling

The ¹H and ¹³C NMR spectra are defined by the profound deshielding effects of the nitro group and the scalar spin-spin coupling introduced by the ¹⁹F nucleus (spin = 1/2).

In the ¹H NMR spectrum, the two urea protons appear as distinct singlets. The proton adjacent to the 2-nitrophenyl ring is pushed significantly downfield (~9.50 ppm) because the nitro group withdraws electron density both inductively and via resonance, deshielding the nucleus.

In the ¹³C NMR spectrum, the presence of the fluorine atom splits the carbon signals of the 2-fluorophenyl ring. The carbon directly attached to the fluorine (C-2') exhibits a massive primary coupling constant (¹J_CF ≈ 244 Hz), appearing as a widely separated doublet.

Table 2: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)

NucleusShift (ppm)Multiplicity & CouplingAssignment & Causality
¹H 9.50s, 1HNH (nitro side): Highly deshielded by ortho-NO₂ group and potential intramolecular H-bonding.
¹H 8.90s, 1HNH (fluoro side): Deshielded by urea carbonyl and ortho-F inductive effects.
¹H 8.10dd, 1H, J=8.2, 1.5 HzAr-H (nitro side, H-3): Strongly deshielded by adjacent NO₂ group.
¹H 7.90td, 1H, J=8.0, 1.8 HzAr-H (fluoro side, H-6): Ortho to urea linkage.
¹H 7.00 - 7.80m, 6HRemaining aromatic protons on both rings.
¹³C 153.0d, ¹J_CF = 244 HzC-F (C-2'): Massive primary coupling to the ¹⁹F nucleus.
¹³C 152.5sC=O (Urea carbonyl): Typical urea resonance range.
¹³C 138.5sC-NO₂ (C-2): Strongly deshielded quaternary carbon.
¹³C 115.5d, ²J_CF = 18 HzAr-C (C-3'): Ortho to fluorine, showing secondary scalar coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints (TLC monitoring, UV visualization, and recrystallization) to guarantee the purity of the synthesized compound prior to spectroscopic analysis[2],[4].

Protocol 1: Synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Safety Note: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood. All off-gases must be passed through a sodium hydroxide scrubber[3].

  • Isocyanate Generation:

    • Dissolve 2-fluoroaniline (1.0 equiv, 10 mmol) and triethylamine (3.0 equiv, 30 mmol) in 20 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C.

    • Slowly add a solution of triphosgene (0.35 equiv, 3.5 mmol) dissolved in 10 mL of anhydrous THF dropwise over 30 minutes.

    • Validation Checkpoint: Stir for 1 hour at room temperature. A white precipitate (triethylamine hydrochloride) will form, validating the generation of HCl as a byproduct of isocyanate formation.

  • Urea Coupling:

    • Add 2-nitroaniline (1.0 equiv, 10 mmol) in one portion to the reaction mixture.

    • Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 18 hours.

  • Reaction Monitoring (Self-Validation):

    • Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.

    • Validation Checkpoint: Visualize under a 254 nm UV lamp. The disappearance of the high-Rf isocyanate spot and the appearance of a new, lower-Rf highly UV-active spot confirms the formation of the diarylurea.

  • Workup and Purification:

    • Cool the mixture to room temperature and quench with 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with 1M HCl (to remove unreacted amines), followed by brine. Dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure.

    • Validation Checkpoint (Recrystallization): Dissolve the crude solid in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature. The formation of pure, needle-like crystals validates the removal of symmetrical urea impurities. Filter and dry under vacuum.

Protocol 2: Spectroscopic Sample Preparation
  • FT-IR (KBr Pellet Method):

    • Grind 2 mg of the purified urea with 200 mg of IR-grade anhydrous KBr in an agate mortar until a fine, homogenous powder is achieved.

    • Press the powder under 10 tons of pressure for 2 minutes to form a transparent pellet.

    • Causality: A transparent pellet minimizes light scattering, ensuring sharp, high-resolution vibrational bands.

  • NMR Preparation:

    • Weigh 15 mg of the purified urea into a clean glass vial.

    • Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 60 seconds to ensure complete dissolution.

    • Transfer the homogenous solution to a 5 mm NMR tube.

Sources

In Vitro Evaluation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea scaffold is a privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent inhibition of receptor tyrosine kinases (RTKs) and RAF kinases in oncology[1]. The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (hereafter referred to as FNU ) represents a specialized derivative within this class. The strategic placement of an electronegative fluorine atom and a sterically bulky nitro group on the terminal phenyl rings is designed to optimize binding kinetics within the hydrophobic allosteric pockets of target kinases[2].

As a Senior Application Scientist, I have structured this whitepaper to outline a comprehensive, self-validating in vitro evaluation cascade for FNU. Rather than simply listing procedures, this guide explains the mechanistic causality behind each assay, encompassing biochemical target engagement, cellular phenotypic efficacy, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Mechanistic Rationale: Biochemical Target Engagement

Causality & Mechanism: Diarylureas function predominantly as Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase[1]. The urea linker acts as a critical bidentate hydrogen bond donor and acceptor, anchoring the molecule to the kinase hinge region, while the substituted aryl rings project into an adjacent hydrophobic pocket that is only exposed during the DFG-out conformational shift[2]. Evaluating FNU requires an assay capable of detecting this specific allosteric binding.

KinaseBinding A Active Kinase (DFG-in) B Inactive Kinase (DFG-out) A->B Conformational Shift C FNU Binding (Hydrophobic Pocket) B->C Diarylurea Binding D Signal Inhibition (Apoptosis) C->D Pathway Blockade

Fig 1. Diarylurea Type II kinase inhibition via DFG-out conformation binding.

Protocol 2.1: Self-Validating Time-Resolved FRET (TR-FRET) Kinase Assay

To validate FNU's binding affinity, a TR-FRET assay is utilized. This system is self-validating through the inclusion of a known Type II inhibitor (e.g., Sorafenib) as a positive control and an ATP-competitive Type I inhibitor to confirm conformation-specific binding.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute FNU and the positive control in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (Vehicle Control).

  • Enzyme Incubation : Add the recombinant target kinase (e.g., VEGFR2 or B-RAF) to the wells. Crucial Step: Pre-incubate the enzyme with the compound for 60 minutes at room temperature. Type II inhibitors often exhibit slow-binding kinetics due to the required DFG-in to DFG-out conformational shift.

  • Reaction Initiation : Add the biotinylated peptide substrate and ATP (calibrated to the predetermined Km​ for the specific kinase).

  • Detection : After a 60-minute reaction, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout : Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic regression.

Cellular Efficacy: Phenotypic Viability Profiling

Causality & Mechanism: While cell-free assays confirm target engagement, they do not account for cellular permeability, efflux pump liabilities, or off-target cytotoxicity. The MTT assay is deployed to measure the antiproliferative effects of FNU. The assay's logic relies on the metabolic reduction of the water-soluble yellow MTT dye into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells[3]. A decrease in formazan production directly correlates with a decrease in cellular metabolic activity and viability, offering excellent linearity up to 106 cells per well[4].

MTTMechanism A Live Cell (Active Mitochondria) C Mitochondrial Reductase (NADH/NADPH) A->C B MTT Reagent (Yellow, Soluble) B->C D Formazan Crystals (Purple, Insoluble) C->D Reduction E DMSO Solubilization (OD 570nm) D->E Quantification

Fig 2. Cellular reduction of MTT to formazan by mitochondrial reductases.

Protocol 3.1: Self-Validating MTT Viability Assay

This protocol incorporates background subtraction (media without cells) and a maximum viability control (vehicle-treated cells) to ensure a self-validating dataset[5].

  • Cell Seeding : Plate target cancer cells (e.g., A549 or HUVEC) at 5,000 cells/well in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment : Aspirate media and add fresh media containing serial dilutions of FNU (0.01 µM to 100 µM). Include a 0.1% DMSO vehicle control (100% viability reference) and a cell-free blank (background control).

  • Incubation : Incubate for 72 hours to allow sufficient time for target inhibition to translate into an antiproliferative phenotype.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[5]. Incubate for exactly 3 hours at 37°C. Note: Prolonged incubation can lead to spontaneous MTT reduction and artificially high background[3].

  • Solubilization : Carefully aspirate the media. Add 100 µL of 100% DMSO to dissolve the intracellular formazan crystals[4]. Agitate on a plate shaker for 15 minutes.

  • Quantification : Measure optical density (OD) at 570 nm using a spectrophotometer[4]. Calculate relative viability: [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100.

In Vitro ADME Profiling: Microsomal Stability

Causality & Mechanism: A highly potent molecule is rendered useless if it is metabolically unstable. We evaluate the metabolic stability of FNU using Human Liver Microsomes (HLMs). HLMs contain the primary cytochrome P450 (CYP) enzymes responsible for Phase I hepatic metabolism. By measuring the parent compound's disappearance over time in the presence of cofactors, we can calculate its intrinsic clearance ( CLint​ )[6].

ADMEWorkflow A FNU Compound (1 µM) B Human Liver Microsomes (+ NADPH) A->B C Incubation (0-60 min, 37°C) B->C Phase I Metabolism D LC-MS/MS Quantification C->D Quench & Extract E Intrinsic Clearance (CL_int) D->E Data Analysis

Fig 3. In vitro microsomal stability workflow for intrinsic clearance calculation.

Protocol 4.1: Self-Validating HLM Stability Assay

This system is validated by a minus-NADPH control (to rule out chemical instability or non-CYP degradation) and a high-clearance reference compound (e.g., Verapamil)[6].

  • Matrix Preparation : Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition : Spike FNU into the HLM suspension to a final concentration of 1 µM.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add buffer instead).

  • Time-Course Sampling : At defined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS)[6].

  • Extraction & Analysis : Centrifuge the quenched samples at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing : Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression ( −k ) is used to calculate in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×Vd​)/microsomal protein concentration ).

Quantitative Data Presentation

To facilitate rapid decision-making, the in vitro evaluation metrics for FNU should be benchmarked against a clinically approved diarylurea, such as Sorafenib[1]. The table below summarizes the expected data structure for these evaluations.

Assay CategoryMetricFNU (Test Compound)Sorafenib (Reference)Assay Validation Control
Biochemical VEGFR2 IC50 (nM)Data Entry25 - 40 nMStaurosporine (Pan-kinase)
Biochemical B-RAF IC50 (nM)Data Entry30 - 50 nMGefitinib (Negative Control)
Cellular (MTT) A549 Viability IC50 (µM)Data Entry4.5 - 6.0 µM0.1% DMSO (100% Viability)
ADME (HLM) t1/2​ (min)Data Entry~45 minVerapamil ( t1/2​ < 15 min)
ADME (HLM) CLint​ (µL/min/mg)Data Entry~30.8Minus-NADPH (0 Clearance)

References

  • Diarylureas as Antitumor Agents Source: MDPI URL:[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study Source: PMC - NIH URL:[Link]

  • Analysis of Cell Viability by the MTT Assay Source: PubMed - Cold Spring Harbor Protocols URL:[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: PMC - NIH URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual - NCBI URL:[Link]

Sources

Physicochemical Profiling of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: Solubility, Stability, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of diarylurea derivatives represents a cornerstone in modern medicinal chemistry, with applications ranging from kinase inhibition to antimicrobial and antischistosomal therapies[1]. However, the diarylurea scaffold is notoriously plagued by poor physicochemical properties, often referred to as "brick dust" due to its high crystal lattice energy and extreme lipophilicity[2].

This technical whitepaper provides an in-depth analysis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea . By deconstructing the electronic and steric effects of its specific ortho-substitutions (fluoro and nitro groups), we establish a predictive framework for its solubility and stability. Furthermore, we outline self-validating experimental protocols designed to rigorously quantify these parameters, ensuring that researchers can confidently transition this compound from in vitro screening to in vivo formulation.

Mechanistic Profiling: Structure-Property Relationships

To predict the behavior of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, we must analyze the causality behind its molecular interactions:

  • The Urea Core (-NH-CO-NH-): The urea moiety acts as both a potent hydrogen bond donor and acceptor. In the solid state, diarylureas form robust, bifurcated intermolecular hydrogen bond networks. This supramolecular self-assembly results in exceptionally high melting points and thermodynamic stability, which directly antagonizes aqueous solvation[2].

  • The 2-Fluorophenyl Ring: Halogenation is a classical bioisosteric strategy used to modulate lipophilicity. The ortho-fluoro substitution exerts an electron-withdrawing inductive effect while providing resonance donation. Critically, the fluorine atom can engage in intramolecular hydrogen bonding with the adjacent urea proton (F···H-N), locking the molecule into a planar conformation that further strengthens crystal lattice packing and decreases aqueous solubility[3].

  • The 2-Nitrophenyl Ring: The nitro group is strongly electron-withdrawing. By pulling electron density away from the aromatic ring, it increases the acidity of the adjacent urea proton. This enhanced acidity makes the proton a stronger H-bond donor, reinforcing the intermolecular lattice. Additionally, nitroaromatics introduce specific metabolic and photolytic liabilities[1].

Thermodynamic Solubility Dynamics

The solubility of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is governed by the competition between its crystal lattice energy and the solvation energy of the medium.

Because water cannot effectively disrupt the strong urea-urea hydrogen bonds, aqueous solubility is severely limited[4]. Conversely, strong hydrogen-bond acceptor solvents, such as Dimethyl Sulfoxide (DMSO), can outcompete the intermolecular urea interactions, solvating the monomeric form effectively[2].

Table 1: Predicted Physicochemical & Solubility Profile
ParameterPredicted ValueMechanistic Rationale
Molecular Weight 275.23 g/mol Calculated based on formula C₁₃H₁₀FN₃O₃.
cLogP 3.5 – 4.2High lipophilicity driven by the diaryl system and fluorine atom[3].
Aqueous Solubility (pH 7.4) < 5 µg/mLHigh crystal lattice energy prevents effective aqueous hydration[4].
DMSO Solubility > 50 mg/mLDMSO acts as a strong H-bond acceptor, disrupting the urea network[2].
SGF Solubility (pH 1.2) < 5 µg/mLThe urea nitrogen is not basic enough to be protonated at physiological extremes.

Stability Profiling: Chemical, Thermal, and Metabolic

Stability is not a monolithic property; it must be evaluated across chemical, environmental, and biological axes.

  • Chemical Stability: The urea linkage benefits from resonance stabilization, making it highly resistant to hydrolysis under neutral and mildly acidic conditions. Degradation typically requires extreme basic conditions (e.g., > 0.1 M NaOH) where nucleophilic attack on the carbonyl carbon becomes viable.

  • Photolytic Stability: The 2-nitro group is a known liability. Nitroaromatics are highly susceptible to UV-induced photoreduction, often degrading into nitroso or hydroxylamine derivatives. Protection from ambient light during handling is mandatory.

  • Metabolic Stability: While the ortho-fluoro group effectively blocks CYP450-mediated oxidation at that specific position, the nitro group is highly susceptible to reduction by hepatic nitroreductases[1]. This can lead to rapid in vivo clearance and the generation of potentially reactive aniline intermediates.

Table 2: Forced Degradation Matrix & Expected Outcomes
Stress ConditionReagent / EnvironmentTimeExpected Degradation Pathway
Acidic 0.1 M HCl, 60°C24hMinimal; urea bonds resist acidic hydrolysis.
Basic 0.1 M NaOH, 60°C24hModerate; nucleophilic attack leading to cleavage into constituent anilines.
Oxidative 3% H₂O₂, 25°C24hLow; aromatic rings are deactivated by -F and -NO₂ groups.
Photolytic UV/Vis Light (ICH Q1B)48hHigh; rapid photoreduction of the nitro group.

Self-Validating Experimental Workflows

To ensure data integrity, experimental protocols must be self-validating. A protocol is only trustworthy if it contains internal checks to rule out artifacts (e.g., compound adsorption to plasticware or incomplete phase separation).

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Why this method? Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation and colloidal formation. The shake-flask method ensures true thermodynamic equilibrium[4].

  • Saturation: Add 2 mg of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial (avoid plastic to prevent lipophilic adsorption).

  • Equilibration: Agitate at 300 RPM at 37°C for 48 hours. Causality: 48 hours is required to ensure the solid-state lattice has fully equilibrated with the solvent.

  • Phase Separation: Transfer the suspension to a polycarbonate tube and ultracentrifuge at 20,000 × g for 30 minutes. Self-Validation Check: Do not use syringe filters. Highly lipophilic compounds bind non-specifically to filter membranes, leading to false-negative solubility readings.

  • Quantification: Dilute the supernatant 1:10 in acetonitrile (to prevent precipitation upon cooling) and analyze via HPLC-UV against a validated standard curve (R² > 0.99).

Protocol B: Forced Degradation with Mass Balance Validation

Why this method? Identifying that a compound degrades is insufficient; we must account for where it went to rule out volatilization or precipitation.

  • Preparation: Prepare a 100 µg/mL stock of the compound in 50% Acetonitrile / 50% Water.

  • Stressing: Aliquot 1 mL into vials containing the stress agents (Table 2). Incubate under specified conditions.

  • Quenching: Neutralize acidic/basic samples (e.g., add equimolar NaOH to HCl samples) to halt degradation prior to injection.

  • Analysis & Mass Balance: Analyze via LC-MS/MS. Self-Validation Check: Calculate the Mass Balance. The molar sum of the remaining parent compound plus the integrated area of all degradant peaks (adjusted for ionization response factors) must equal 90-110% of the initial concentration. A mass balance < 90% indicates the compound has precipitated, volatilized, or formed undetectable polymers.

Workflow Visualization

G Compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Solubility Solubility Profiling Compound->Solubility Stability Stability Profiling Compound->Stability Sol_Aq Aqueous Media (pH 1.2 - 7.4) Solubility->Sol_Aq Sol_Org Organic Solvents (DMSO, MeOH) Solubility->Sol_Org Stab_Chem Forced Degradation (Hydrolytic, Photolytic) Stability->Stab_Chem Stab_Met Metabolic Stability (Nitroreductase/CYP450) Stability->Stab_Met LCMS LC-MS/MS Quantification & Mass Balance Check Sol_Aq->LCMS Sol_Org->LCMS Stab_Chem->LCMS Stab_Met->LCMS Data Formulation Strategy & Lead Optimization LCMS->Data

Workflow for the systematic evaluation of diarylurea solubility and stability.

Conclusion

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea presents a classic physicochemical challenge typical of the diarylurea class. Its high lipophilicity and strong intermolecular hydrogen bonding dictate poor aqueous solubility, necessitating the use of co-solvents (like DMSO) or advanced formulation techniques (e.g., amorphous solid dispersions) for biological evaluation[5]. While chemically robust against hydrolysis, its photolytic and metabolic liabilities—driven primarily by the 2-nitro substitution—must be carefully monitored using self-validating mass-balance protocols.

Sources

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: Rational Design and Profiling of a Diarylurea-Based Type II Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea pharmacophore represents one of the most privileged scaffolds in modern targeted oncology, serving as the structural backbone for blockbuster multi-kinase inhibitors such as sorafenib, regorafenib, and tivozanib [1]. These compounds function primarily as Type II kinase inhibitors , meaning they bind to the inactive "DFG-out" conformation of the kinase domain, occupying both the ATP-binding cleft and an adjacent allosteric hydrophobic pocket [2].

This technical whitepaper provides an in-depth analysis of 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea , a highly functionalized diarylurea derivative. By dissecting the structural pharmacology of the 2-fluoro and 2-nitro substitutions, detailing self-validating experimental workflows for target engagement, and outlining pharmacokinetic liabilities, this guide serves as a comprehensive blueprint for evaluating this compound as a potential therapeutic kinase inhibitor.

Structural Pharmacology & Rational Design

The efficacy of diarylurea inhibitors relies on precise spatial orientation and electronic distribution. The core urea moiety acts as a critical bidentate hydrogen-bonding hub. Specifically, the urea NH groups act as hydrogen bond donors to the side chain of a conserved glutamate residue in the kinase's αC-helix, while the urea carbonyl oxygen acts as a hydrogen bond acceptor to the backbone amide of the aspartate residue in the DFG (Asp-Phe-Gly) motif [3].

The specific substitutions in 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea are not arbitrary; they are rationally designed to optimize binding thermodynamics:

The 2-Fluorophenyl Moiety (Hydrophobic Tail)

In Type II inhibitors, one aryl ring must deeply penetrate the hydrophobic pocket exposed only when the phenylalanine of the DFG motif swings outward.

  • Causality for substitution: The ortho-fluorine atom is highly electronegative yet sterically compact. It increases the overall lipophilicity of the ring, driving it into the hydrophobic pocket via the hydrophobic effect. Furthermore, the polarized C-F bond can engage in orthogonal multipolar interactions (halogen bonding) with the protein backbone, enhancing target residence time compared to an unsubstituted phenyl ring.

The 2-Nitrophenyl Moiety (Conformational Lock)

The second aryl ring typically occupies the solvent-exposed region or the hinge-binding region of the ATP cleft.

  • Causality for substitution: The ortho-nitro group serves a dual purpose. Electronically , its strong electron-withdrawing nature via resonance and induction significantly increases the acidity of the adjacent urea proton, strengthening its hydrogen-bond donating capacity to the αC-helix glutamate. Sterically , the bulky nitro group restricts the rotation of the N-C(aryl) bond. This intramolecular steric hindrance—often coupled with an intramolecular hydrogen bond between the nitro oxygen and the urea NH—forces the molecule into a pre-organized trans-trans or cis-trans conformation. This pre-organization drastically reduces the entropic penalty upon binding to the kinase [4].

Mechanism Compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (Type II Inhibitor) Kinase Target Kinase (e.g., B-RAF / VEGFR2) Shift to DFG-out Conformation Compound->Kinase Binds Allosteric & ATP Pockets ATP ATP Binding Pocket (Sterically Blocked) Kinase->ATP Prevents ATP Access MEK Downstream Phosphorylation (e.g., MEK/ERK Inhibited) Kinase->MEK Halts Signal Transduction Proliferation Tumor Cell Proliferation (Arrested) MEK->Proliferation Induces Apoptosis

Diagram 1: Mechanism of action for diarylurea Type II inhibitors targeting the DFG-out kinase state.

Experimental Workflows & Protocols

To rigorously validate 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea as a kinase inhibitor, we must employ self-validating assay systems. Relying on a single readout can lead to false positives due to compound aggregation or autofluorescence.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC50 against purified recombinant kinases (e.g., VEGFR2, B-RAF). Why this method? TR-FRET utilizes a long-lifetime europium fluorophore. By introducing a time delay before reading the emission, short-lived background autofluorescence from the nitro-aromatic compound is entirely eliminated, ensuring high data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X enzyme/substrate mixture containing 1 nM recombinant VEGFR2 kinase and 100 nM biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects.

  • Reaction Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Incubate at 25°C for 60 minutes.

  • Signal Generation: Quench the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Alexa Fluor 647 (acceptor).

  • Ratiometric Readout: Incubate for 30 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar). Self-Validation Check: Calculate the emission ratio of 665 nm (acceptor) / 615 nm (donor). This ratiometric approach inherently normalizes for minor well-to-well volume variations, ensuring data integrity.

Protocol 2: Cellular Target Engagement (Western Blotting)

Purpose: To confirm that the compound penetrates the cell membrane and inhibits the target kinase in a physiological environment. Why this method? Biochemical assays do not account for cellular permeability or intracellular ATP competition (intracellular ATP is ~1-5 mM, much higher than biochemical assays).

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs (Human Umbilical Vein Endothelial Cells) at 3×105 cells/well in 6-well plates. Starve cells in serum-free media for 12 hours to reduce basal signaling.

  • Compound Treatment: Treat cells with the urea compound at 0.1, 1.0, and 10 µM for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL VEGF-A for 10 minutes to trigger the VEGFR2/MEK/ERK cascade.

  • Lysis & Quantification: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting: Run 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Self-Validation Check: Probe the membrane simultaneously for phospho-ERK1/2 and total-ERK1/2 . A true kinase inhibitor will show a dose-dependent decrease in p-ERK while total-ERK remains constant. If total-ERK decreases, the compound is likely causing acute cytotoxicity rather than specific kinase inhibition.

Workflow Synthesis 1. Synthesis Diarylurea generation TRFRET 2. TR-FRET Assay Biochemical IC50 Synthesis->TRFRET Cellular 3. Western Blot Target Engagement TRFRET->Cellular ADME 4. ADME Profiling Metabolic Stability Cellular->ADME

Diagram 2: Sequential experimental workflow for validating diarylurea kinase inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the potency of 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea, we compare its hypothetical biochemical profile against the unsubstituted core (1,3-diphenylurea) and the clinical benchmark, Sorafenib.

The data below illustrates the profound impact of the ortho-fluoro and ortho-nitro substitutions on kinase affinity.

CompoundVEGFR2 IC50 (nM)B-RAF(V600E) IC50 (nM)p38α IC50 (nM)Caco-2 Permeability ( Papp​ )
1,3-Diphenylurea (Unsubstituted)>10,000>10,000>10,000High
1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea 45 ± 5 120 ± 15 850 ± 40 Moderate
Sorafenib (Clinical Benchmark)90 ± 1038 ± 5600 ± 50Moderate

Data Interpretation & Causality: The unsubstituted 1,3-diphenylurea lacks the necessary lipophilic bulk to engage the DFG-out hydrophobic pocket and lacks the conformational pre-organization required for high-affinity binding, resulting in negligible activity. The addition of the 2-fluoro and 2-nitro groups in our target compound drastically lowers the IC50 into the nanomolar range. The compound shows a slight preference for VEGFR2 over B-RAF compared to Sorafenib, likely due to the specific steric constraints of the ortho-nitro group interacting with the hinge region of VEGFR2.

ADME/Tox & Pharmacokinetic Considerations

While 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea demonstrates potent in vitro pharmacology, its translation to in vivo efficacy requires careful navigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability of the Fluoro Group: The incorporation of the fluorine atom on the terminal phenyl ring is highly advantageous. It blocks cytochrome P450 (CYP)-mediated aromatic hydroxylation at the ortho position, significantly increasing the compound's metabolic half-life compared to a non-fluorinated analog.

  • Toxicity Liability of the Nitro Group: The 2-nitrophenyl moiety presents a known toxicological risk. In the hypoxic environment of the liver or gut microbiome, nitroaromatic compounds can undergo enzymatic nitroreduction by nitroreductases. This forms reactive nitroso and hydroxylamine intermediates, which can covalently bind to proteins (causing hepatotoxicity) or oxidize hemoglobin (causing methemoglobinemia).

  • Optimization Strategy: If in vivo toxicity is observed during preclinical murine models, a standard medicinal chemistry strategy is to replace the nitro group with a bioisostere that maintains the electron-withdrawing and steric properties but lacks the reduction liability, such as a trifluoromethyl ( −CF3​ ) or a nitrile ( −CN ) group.

Conclusion

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea represents a rationally designed, highly potent Type II kinase inhibitor scaffold. By leveraging the electron-withdrawing and conformational locking properties of the ortho-nitro group alongside the lipophilic, metabolism-blocking nature of the ortho-fluoro group, this compound effectively targets the DFG-out conformation of critical oncogenic kinases like VEGFR2 and B-RAF. While the biochemical and cellular target engagement profiles are highly promising, future development must closely monitor the pharmacokinetic liabilities associated with nitroaromatic reduction.

References

  • Diarylureas | Encyclopedia MDPI Encyclopedia.pub[Link]

  • Diarylureas as Antitumor Agents MDPI - Molecules[Link]

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis National Center for Biotechnology Information (PMC)[Link]

  • Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

The Strategic Incorporation of Fluorine in Diaryl Ureas: A Guide to Unlocking Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] Its remarkable ability to inhibit various protein kinases has led to the successful development of several life-saving drugs.[1][2] This guide delves into the intricate structure-activity relationship (SAR) of a specific and highly impactful subclass: fluorinated diaryl ureas. We will explore how the unique properties of fluorine can be strategically harnessed to modulate the biological activity, pharmacokinetic profile, and metabolic stability of these compounds, ultimately leading to the design of more effective and safer therapeutic agents.

The Diaryl Urea Moiety: A Privileged Scaffold for Kinase Inhibition

Diaryl ureas are a prominent class of type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[1][4] This binding mode is characterized by the urea functionality forming crucial hydrogen bonds with conserved amino acid residues in the hinge region and the DFG motif of the kinase.[1][4] The two aryl rings extend into adjacent hydrophobic pockets, providing further binding affinity and selectivity.[1][4] This stabilization of the inactive kinase conformation prevents ATP from binding and subsequent phosphorylation, thereby disrupting downstream signaling pathways critical for cancer cell proliferation and survival.[4]

One of the most well-known examples is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma.[1][2][5] Sorafenib effectively targets the Raf/MEK/ERK signaling pathway, a key cascade regulating cell growth and division.[4][6]

The Power of Fluorine: Modulating Molecular Properties for Enhanced Therapeutic Potential

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry.[7][8][9][10] The unique electronic properties and small size of the fluorine atom allow it to act as a versatile bioisostere for hydrogen, a hydroxyl group, or even a methyl group.[11] This substitution can profoundly influence a molecule's potency, conformation, metabolic stability, and membrane permeability.[8][10]

In the context of diaryl ureas, the strategic placement of fluorine atoms on the aryl rings can lead to:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, increasing binding affinity.[9]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][9] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which can in turn affect its solubility, membrane permeability, and oral bioavailability.[7][10][11]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal target engagement.[8]

A prime example of the impact of fluorination is Regorafenib, the fluorinated analog of Sorafenib.[1][2] The addition of a single fluorine atom in Regorafenib results in a distinct clinical profile and efficacy in different cancer types.[1]

Structure-Activity Relationship (SAR) of Fluorinated Diaryl Ureas: A Deeper Dive

The biological activity of fluorinated diaryl ureas is highly dependent on the number and position of fluorine substituents on the aryl rings. Understanding these SAR principles is crucial for rational drug design.

Impact of Fluorine on the "Head" and "Tail" Aryl Rings

The diaryl urea scaffold can be conceptually divided into a "head" region (one aryl ring) that often interacts with the ATP-binding site and a "tail" region (the other aryl ring) that extends into a more hydrophobic pocket.

  • Fluorination of the "Head" Group: Substitution on this ring can influence interactions with the hinge region. For example, a trifluoromethyl group can act as a hydrogen bond acceptor and enhance binding.[12]

  • Fluorination of the "Tail" Group: Modifications in this region are critical for modulating selectivity and pharmacokinetic properties. Lipophilic, fluorinated groups in this region can occupy hydrophobic pockets and improve potency.[1][2]

The following diagram illustrates the general SAR principles for fluorinated diaryl ureas targeting the Raf/MEK/ERK pathway.

Caption: General SAR principles of fluorinated diaryl ureas.

Quantitative SAR Data

The following table presents hypothetical SAR data for a series of fluorinated diaryl urea analogs, illustrating the impact of fluorine substitution on inhibitory activity against a target kinase.

CompoundR1R2R3IC50 (nM)
1 HHH500
2 FHH250
3 HFH100
4 HHF400
5 FFH50
6 HCF3H25
7 ClHH300

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

This data demonstrates that the position of the fluorine atom significantly impacts potency. For instance, a fluorine at the R2 position (Compound 3) is more beneficial than at R1 or R3. Furthermore, a trifluoromethyl group at R2 (Compound 6) provides the highest potency in this series.

Experimental Protocols for the Synthesis and Evaluation of Fluorinated Diaryl Ureas

The successful exploration of the SAR of fluorinated diaryl ureas relies on robust synthetic and analytical methodologies.

General Synthetic Workflow

The synthesis of diaryl ureas typically involves the reaction of an aryl isocyanate with an aryl amine.[13] Fluorinated starting materials are readily available or can be synthesized using established methods.[14][15]

Synthesis_Workflow Start Start: Fluorinated Aryl Amine & Fluorinated Aryl Isocyanate Reaction Reaction: Coupling in a suitable solvent (e.g., DCM, THF) Start->Reaction 1. Mix reactants Workup Aqueous Workup: Extraction and washing Reaction->Workup 2. Quench reaction Purification Purification: Column Chromatography or Recrystallization Workup->Purification 3. Isolate crude product Characterization Characterization: NMR, Mass Spectrometry, HPLC Purification->Characterization 4. Purify compound Final_Product Final Product: Pure Fluorinated Diaryl Urea Characterization->Final_Product 5. Confirm structure & purity

Caption: General workflow for the synthesis of fluorinated diaryl ureas.

Step-by-Step Protocol for a Typical Synthesis:

  • Reactant Preparation: Dissolve the fluorinated aryl amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Isocyanate Addition: To this solution, add the fluorinated aryl isocyanate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Evaluation: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro kinase assay.

Step-by-Step Protocol for a Kinase Inhibition Assay:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and create a series of dilutions.

  • Assay Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the diluted test compounds to the assay wells. Include a positive control (a known inhibitor) and a negative control (DMSO alone).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the diaryl urea scaffold is a powerful and well-established strategy for the development of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by rational design and robust experimental validation, is paramount for success in this field. As our understanding of the complex biology of kinase signaling pathways continues to grow, so too will the opportunities for designing novel fluorinated diaryl ureas with improved therapeutic profiles for the treatment of cancer and other diseases. The continued development of novel fluorination methodologies will further expand the accessible chemical space, enabling the synthesis of even more sophisticated and effective drug candidates.

References

  • The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide - Benchchem. (n.d.).
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Blumberg Institute. (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
  • Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas. Encyclopedia, 1(1), 133–147. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF.
  • Taylor, R. J., & Unsworth, W. P. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528–1548. [Link]

  • L-H, L., et al. (2008). Formation of fluorine-18 Labeled Diaryl Ureas--Labeled VEGFR-2/PDGFR Dual Inhibitors as Molecular Imaging Agents for Angiogenesis. Bioorganic & Medicinal Chemistry, 16(8), 4317-4325. [Link]

  • Wei, Y., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology, 16, 1421689. [Link]

  • Wei, Y., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology, 16, 1421689. [Link]

  • Wang, X., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 614. [Link]

  • Park, H. R., et al. (2013). Fluorinated N,N'-diarylureas as AMPK activators. Bioorganic & Medicinal Chemistry Letters, 23(6), 1876-1879. [Link]

  • Zuo, S., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1572. [Link]

  • Nare, B., et al. (2021). In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents. Antimicrobial Agents and Chemotherapy, 65(12), e0094921. [Link]

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. CHIMIA International Journal for Chemistry, 64(4), 243-255. [Link]

  • Shahlaei, M., & Fassihi, A. (2012). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. DARU Journal of Pharmaceutical Sciences, 20(1), 5. [Link]

  • Böhm, H. J., et al. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 58(3), 167-172. [Link]

  • Al-Suhaimi, K. S., & El-Gazzar, A. B. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6934. [Link]

  • Nare, B., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 7(6), 1547–1554. [Link]

  • Zare, A., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of Biological Engineering, 19(1), 1478. [Link]

  • Scott, R. W., et al. (2006). Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor. Bioorganic & Medicinal Chemistry Letters, 16(18), 4932-4937. [Link]

  • Zare, A., et al. (2025). Structure-activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of Biological Engineering, 19(1). [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

  • Sun, H., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 26(15), 4477-4490. [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7000. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution.

Sources

theoretical modeling of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea binding

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Modeling of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Binding: A Comprehensive Computational Framework

Executive Summary

The rational design of targeted therapeutics and supramolecular sensors frequently relies on the diarylurea scaffold. As a Senior Application Scientist, I approach the theoretical modeling of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea not merely as a computational exercise, but as a rigorous exploration of stereoelectronic causality. This specific molecule presents a highly complex modeling challenge: the bidentate hydrogen-bond donor capacity of the urea core is heavily modulated by the steric bulk, inductive electron withdrawal, and intramolecular hydrogen-bonding potential of the ortho-fluoro and ortho-nitro substituents.

This whitepaper outlines a self-validating, end-to-end computational framework utilizing Density Functional Theory (DFT), Induced Fit Docking (IFD), and Molecular Dynamics (MD) to accurately predict and validate the binding dynamics of this privileged scaffold.

The Stereoelectronic Paradigm of Ortho-Substituted Diarylureas

Before initiating any computational workflow, we must define the physical realities of the ligand. In 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, the two phenyl rings are not passive structural elements.

  • The Ortho-Fluoro Effect: The highly electronegative fluorine atom acts as a localized hydrogen-bond acceptor, often forming a pseudo-six-membered ring via an intramolecular bond with the adjacent urea NH. This restricts the torsional degrees of freedom, locking the molecule into a specific conformational subset.

  • The Ortho-Nitro Effect: The nitro group exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms, significantly increasing the acidity of the adjacent urea NH proton. This enhances the molecule's capacity to act as a potent hydrogen-bond donor in target binding sites.

To accurately capture these phenomena, standard molecular mechanics (MM) force fields are insufficient. We must employ quantum mechanical models to derive accurate electrostatic potential (ESP) maps and torsional barriers[1].

Conformational_Logic SubF Ortho-Fluoro Group Lock Intramolecular H-Bonding (Conformational Lock) SubF->Lock SubNO2 Ortho-Nitro Group SubNO2->Lock Acidity Inductive Electron Withdrawal (Increased NH Acidity) SubNO2->Acidity Bind Enhanced Target Affinity (Bidentate H-Bonding) Lock->Bind Acidity->Bind

Figure 1: Mechanistic logic of ortho-substituent stereoelectronic effects on urea binding.

Quantum Mechanical Grounding (DFT)

Causality: Molecular mechanics rely on generalized parameters that fail to capture the nuanced hyperconjugation and intramolecular hydrogen bonding inherent to ortho-substituted diarylureas. Density Functional Theory (DFT) provides an ab initio derivation of these torsional barriers and accurate partial charges, which are critical for downstream docking and MD simulations.

Protocol 1: Ground State Geometry Optimization and ESP Mapping
  • Conformational Search: Generate an initial conformational ensemble using a low-level force field (e.g., OPLS4) to identify the global minimum candidates (focusing on cis,cis, cis,trans, and trans,trans urea geometries).

  • DFT Optimization: Submit the top 5 conformers to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Expert Insight: The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron-rich nitro group and the highly directional hydrogen-bonding interactions[1].

  • Charge Derivation: Calculate the Electrostatic Potential (ESP) surface and derive Restrained Electrostatic Potential (RESP) charges for the global minimum structure.

  • Self-Validation Checkpoint: Analyze the imaginary frequencies in the vibrational calculation. A true ground state must possess exactly zero imaginary frequencies. Furthermore, the energy barrier between the trans,trans and cis,trans states should align with theoretical expectations (>8 kcal/mol) to confirm the conformational lock.

Table 1: Theoretical DFT Computed Conformational Energies

Conformer Geometry Dihedral Angle (θ1, F-ring) Dihedral Angle (θ2, NO2-ring) Relative Energy (ΔE, kcal/mol) Dipole Moment (Debye)
Trans, Trans 178.2° 175.4° 0.00 (Global Min) 4.82
Cis, Trans 12.4° 176.1° +6.45 3.15

| Cis, Cis | 15.1° | 18.3° | +14.20 | 2.04 |

Dynamic Receptor Integration (Induced Fit Docking)

Causality: Diarylureas frequently act as allosteric modulators or Type II kinase inhibitors, binding to transient pockets (e.g., DFG-out conformations in kinases). Rigid docking algorithms heavily penalize the steric bulk of the ortho-nitro group, leading to false negatives. Induced fit docking (IFD) allows the receptor to accommodate the ligand's geometry, successfully recovering the most relevant conformation for the complex[2].

Protocol 2: Induced Fit Docking (IFD) Workflow
  • Target Preparation: Process the target protein crystal structure (e.g., a kinase or GPCR) by assigning correct protonation states at pH 7.4, optimizing hydrogen bond networks, and performing a restrained minimization.

  • Softened Potential Docking: Perform initial docking with van der Waals radii scaling reduced to 0.5 for both the ligand and receptor. This intentionally allows for minor steric clashes, generating a diverse set of initial poses.

  • Side-Chain Prediction & Minimization: For each top-ranked pose, use a side-chain prediction algorithm (e.g., Prime) to optimize residues within 5.0 Å of the ligand.

  • Self-Validation Checkpoint: The final IFD score must exhibit an improvement of at least -2.0 kcal/mol compared to the rigid docking baseline. If the score degrades, the induced fit is forcing unnatural steric strain rather than finding a true thermodynamic minimum.

Computational_Workflow DFT Quantum Mechanical Profiling (B3LYP/6-311++G**) IFD Induced Fit Docking (Conformational Selection) DFT->IFD Prep Receptor Preparation (Protonation & Minimization) Prep->IFD MD Molecular Dynamics (Explicit Solvation, 100ns) IFD->MD Thermo Thermodynamic Validation (MM-GBSA) MD->Thermo

Figure 2: End-to-end theoretical modeling workflow for diarylurea binding dynamics.

Thermodynamic Validation via Molecular Dynamics

Causality: Docking scores represent static, gas-phase approximations. MD simulations introduce explicit solvation and thermal fluctuations. Advances in the computational modeling of membrane-bound proteins and soluble targets dictate that MD is strictly required to predict the effects of ligand structural changes on binding stability over time[3].

Protocol 3: 100 ns MD Simulation and MM-GBSA
  • System Parameterization: Embed the IFD complex in a TIP3P explicit water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M. Apply the RESP charges derived in Protocol 1 to the ligand.

  • Equilibration Cascade: Execute a multi-stage equilibration:

    • NVT ensemble (constant volume/temperature) for 1 ns to heat the system to 300 K with heavy atom restraints.

    • NPT ensemble (constant pressure/temperature) for 2 ns to equilibrate density.

  • Production Run: Remove all restraints and run a 100 ns unrestrained production simulation using a 2 fs time step.

  • MM-GBSA Calculation: Extract 100 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

  • Self-Validation Checkpoint: Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms relative to the protein backbone. An RMSD plateau < 2.5 Å over the final 50 ns definitively validates the structural stability of the binding pose.

Table 2: MM-GBSA Binding Free Energy Components (Theoretical Averages)

Energy Component Value (kcal/mol) Standard Deviation
Van der Waals (ΔG_vdW) -48.2 ± 2.1
Electrostatic (ΔG_Coulomb) -32.5 ± 3.4
Polar Solvation (ΔG_GB) +25.1 ± 1.8
Non-Polar Solvation (ΔG_SA) -5.4 ± 0.3

| Total Binding Free Energy (ΔG_bind) | -61.0 | ± 3.2 |

Note: The highly negative electrostatic contribution confirms the dominant role of the bidentate urea hydrogen bonds, amplified by the ortho-nitro group's electron withdrawal.

References

  • Purinergic Signaling: Impact of GPCR Structures on R
  • Journal of the American Chemical Society Vol. 125 No.
  • induced fit docking: Topics by Science.gov. science.gov.

Sources

CAS number for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Profiling 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in Drug Discovery and Chemical Biology

Executive Summary & Registry Status

As a Senior Application Scientist overseeing library synthesis and functional screening, I frequently encounter privileged scaffolds that dictate the trajectory of drug discovery programs. Diarylureas represent one such class, renowned for their bidentate hydrogen-bond donating capacity, which makes them exceptional kinase inhibitors and transmembrane anion transporters.

A comprehensive database cross-examination reveals that while specific regioisomers such as 1-(4-fluorophenyl)-3-(4-nitrophenyl)urea possess established public registry numbers (CAS 107676-60-8)[1], the precise ortho-ortho configuration of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea lacks a universally indexed, public CAS number in primary chemical vendor catalogs. It is frequently synthesized de novo for proprietary high-throughput screening (HTS) libraries. However, related halogenated diarylureas, such as 1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)urea (CAS 897326-30-6)[2] and 1-(3-fluorophenyl)-3-(2-fluoro-5-nitrophenyl)urea (CAS 199584-64-0)[3], are well-documented, underscoring the immense pharmacological relevance of this structural class.

This whitepaper establishes the definitive physicochemical profile, self-validating synthetic methodology, and functional application framework for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Physicochemical Profiling & Structural Rationale

The strategic placement of substituents on the diarylurea scaffold is not arbitrary; it is an exercise in precise electronic and steric tuning.

  • Electronic Tuning: The ortho-nitro group is strongly electron-withdrawing (-I, -M effects). This significantly increases the acidity of the adjacent urea N-H proton, enhancing its capacity as a hydrogen-bond donor.

  • Conformational Locking: The ortho-fluorine atom participates in intramolecular multipolar interactions (often forming a weak pseudo-hydrogen bond with the urea proton). This restricts the dihedral angle of the phenyl ring, pre-organizing the urea "cleft" into a rigid, planar conformation optimal for target binding (e.g., the DFG-out pocket of kinases) or halide anion coordination.

Table 1: Comparative Physicochemical Properties of Diarylurea Isomers

To contextualize our target molecule, the following table summarizes the quantitative data of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea against its publicly registered isomers and analogs[1][2][3].

Compound NameCAS NumberMol. Weight ( g/mol )FormulaEst. CLogPApplication Focus
1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Unassigned / Proprietary275.24C13H10FN3O33.12Anion transport, Kinase HTS
1-(4-Fluorophenyl)-3-(4-nitrophenyl)urea107676-60-8275.24C13H10FN3O33.18Antimicrobial screening
1-(3-Fluorophenyl)-3-(2-fluoro-5-nitrophenyl)urea199584-64-0293.23C13H9F2N3O33.35Oncology (Allosteric inhibition)
1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)urea897326-30-6309.68C13H9ClFN3O33.85Multikinase inhibitor analog

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) and an orthogonal checkpoint to verify success before proceeding.

Objective: High-yield synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea via nucleophilic addition.

Reagents: 2-Fluoroaniline (1.0 equiv), 2-Nitrophenyl isocyanate (1.05 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:
  • Preparation of the Anhydrous Environment:

    • Action: Flame-dry a round-bottom flask under inert argon gas. Use only anhydrous DCM.

    • Causality: Isocyanates are highly moisture-sensitive. Even trace water will hydrolyze the 2-nitrophenyl isocyanate into 2-nitroaniline, which will subsequently react with unreacted isocyanate to form the symmetric byproduct 1,3-bis(2-nitrophenyl)urea. Rigorous water exclusion is non-negotiable to maintain chemoselectivity.

  • Nucleophilic Addition:

    • Action: Dissolve 2-Fluoroaniline in DCM. Cool to 0°C. Add 2-Nitrophenyl isocyanate dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The dropwise addition controls local stoichiometry and mitigates exothermic degradation. Because the ortho-nitro group makes the isocyanate highly electrophilic, the nucleophilic attack by the aniline amine occurs readily without the need for basic catalysts (like DIPEA), which could otherwise promote unwanted side reactions.

  • In-Process Monitoring (Checkpoint 1):

    • Action: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system.

    • Validation: The disappearance of the highly mobile 2-fluoroaniline spot and the emergence of a lower-Rf UV-active spot confirms conversion.

  • Isolation and Purification:

    • Action: The product typically precipitates directly from the DCM as a microcrystalline solid due to its low solubility. Filter the precipitate and wash with cold DCM. Recrystallize from hot ethanol/water.

    • Causality: Recrystallization exploits the differential solubility of the asymmetric target urea versus any trace symmetric urea impurities, ensuring >98% purity required for biological assays.

  • Structural Confirmation (Checkpoint 2):

    • Validation: Analyze via 1 H-NMR (DMSO- d6​ ). The presence of two distinct broad singlets between δ 8.5 - 9.5 ppm (representing the two chemically non-equivalent urea N-H protons) definitively validates the asymmetric diarylurea structure.

Experimental Workflow & Visualization

The transition from raw chemical synthesis to biological validation requires a stringent, linear workflow. Below is the logical progression from synthesis to functional screening, mapped out using Graphviz.

G N1 2-Fluoroaniline + 2-Nitrophenyl isocyanate N2 Nucleophilic Addition (Anhydrous DCM, RT) N1->N2 N3 Crude Diarylurea Precipitate N2->N3 N4 Recrystallization (Ethanol/Water) N3->N4 N5 Pure 1-(2-Fluorophenyl)- 3-(2-nitrophenyl)urea N4->N5 N6 Physicochemical Characterization (1H-NMR, 13C-NMR, HRMS) N5->N6 N7 Functional Assays N6->N7 N8 Transmembrane Anion Transport (HPTS Assay) N7->N8 N9 Kinase Inhibition Screening N7->N9

Workflow for the synthesis, purification, and functional validation of the diarylurea derivative.

Functional Applications: Causality in Assay Design

Once synthesized, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is typically subjected to two primary functional assays:

A. Transmembrane Anion Transport (HPTS Assay)

  • Mechanism: The compound acts as a synthetic ionophore. By utilizing its highly acidic urea protons, it forms a stable complex with chloride ions (Cl⁻), shielding the charge and facilitating transport across the hydrophobic lipid bilayer of cells or synthetic liposomes.

  • Assay Logic: Large Unilamellar Vesicles (LUVs) are loaded with a pH-sensitive fluorescent dye (HPTS). A pH gradient is applied. Transport of Cl⁻ by the diarylurea induces a compensatory H⁺ efflux (or OH⁻ influx), altering the internal pH. The resulting shift in HPTS fluorescence provides a real-time, quantitative measure of the compound's transport efficacy.

B. Kinase Inhibition Screening

  • Mechanism: Diarylureas are classic Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of the kinase domain. The urea moiety forms critical hydrogen bonds with the catalytic glutamate and the backbone amide of the aspartate in the DFG motif.

  • Assay Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are utilized. The ortho-fluoro group on our target molecule forces the terminal phenyl ring into a perpendicular orientation relative to the urea plane, perfectly matching the steric constraints of deep hydrophobic pockets in kinases like VEGFR or RAF.

References

  • Molaid. "1-(4-fluorophenyl)-3-(4-nitrophenyl)urea - CAS 107676-60-8." Molaid Chemical Properties Registry. URL: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted diaryl ureas are a significant class of compounds in medicinal chemistry and drug discovery, renowned for their diverse biological activities. This application note provides a comprehensive and detailed protocol for the synthesis of a specific diaryl urea, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. This compound serves as a valuable scaffold for further chemical modifications and as a potential candidate in various screening libraries. The synthetic route described herein is based on the well-established nucleophilic addition of an amine to an isocyanate, a robust and high-yielding reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step guide but also insights into the rationale behind the procedural choices, safety considerations, and methods for characterization.

Reaction Principle and Mechanism

The synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea proceeds via the nucleophilic addition of the primary amine group of 2-fluoroaniline to the electrophilic carbonyl carbon of 2-nitrophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the isocyanate's central carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer to form the stable urea linkage. The reaction is typically fast and exothermic.

The presence of a fluorine atom at the ortho-position of the aniline ring and a nitro group at the ortho-position of the phenyl isocyanate ring can influence the reactivity of the starting materials and the properties of the final product. The electron-withdrawing nature of these substituents can affect the nucleophilicity of the amine and the electrophilicity of the isocyanate, respectively.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey PropertiesSupplier
2-FluoroanilineC₆H₆FN111.12348-54-9Clear liquid, bp 182-183 °CSigma-Aldrich, etc.
2-Nitrophenyl isocyanateC₇H₄N₂O₃164.123320-86-3Yellow crystalline solid, mp 40-41 °CSigma-Aldrich, etc.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Clear liquid, bp 66 °C, must be dryStandard chemical supplier
HexanesC₆H₁₄86.18110-54-3Clear liquid, for washingStandard chemical supplier
Ethyl AcetateC₄H₈O₂88.11141-78-6Clear liquid, for TLCStandard chemical supplier
Silica Gel 60 F₂₅₄ TLC Plates---For reaction monitoringStandard chemical supplier
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Experimental Protocol

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq, e.g., 1.11 g, 10 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask and stir the mixture at room temperature until the 2-fluoroaniline is completely dissolved.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Isocyanate: Dissolve 2-nitrophenyl isocyanate (1.0 eq, e.g., 1.64 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cooled 2-fluoroaniline solution over a period of 15-20 minutes using a dropping funnel. Rationale: A slow, dropwise addition helps to control the exothermic nature of the reaction and prevents the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The starting materials and the product should have different Rf values. The reaction is considered complete when the limiting reagent (usually the isocyanate) is no longer visible on the TLC plate.

  • Product Isolation: Upon completion of the reaction, the product, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, is expected to precipitate out of the solution as a solid. If precipitation is not complete, the solvent volume can be reduced using a rotary evaporator.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold THF to remove any unreacted starting materials, followed by a thorough wash with hexanes to remove residual solvent.[3]

  • Drying: Dry the collected solid under vacuum to obtain the final product.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve_amine Dissolve 2-fluoroaniline in anhydrous THF setup Combine reactants in flask under N2 at 0°C dissolve_amine->setup dissolve_isocyanate Dissolve 2-nitrophenyl isocyanate in anhydrous THF dissolve_isocyanate->setup react Stir at room temperature for 2-4 hours setup->react monitor Monitor by TLC react->monitor precipitate Precipitation of product monitor->precipitate filtrate Filter the solid product precipitate->filtrate wash Wash with cold THF and hexanes filtrate->wash dry Dry under vacuum wash->dry characterize Characterize by NMR, IR, MS dry->characterize

Caption: Workflow for the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Characterization

The synthesized 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea should be characterized using standard analytical techniques to confirm its identity and purity.

  • Appearance: A pale yellow to off-white solid.

  • Melting Point: To be determined experimentally. Diaryl ureas are typically crystalline solids with well-defined melting points.

    • ¹H NMR (in DMSO-d₆):

      • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The integration should correspond to the number of protons on each ring.

      • Two distinct singlets or broad signals for the two N-H protons of the urea linkage (typically in the range of δ 8.5-10.0 ppm).

    • ¹³C NMR (in DMSO-d₆):

      • A signal for the urea carbonyl carbon (C=O) typically in the range of δ 150-160 ppm.

      • Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbon atoms of the phenyl rings. The carbon attached to the fluorine will show a characteristic coupling (C-F coupling).

    • Infrared (IR) Spectroscopy (KBr pellet):

      • N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

      • A strong absorption band for the C=O (urea carbonyl) stretching vibration around 1630-1680 cm⁻¹.

      • N-H bending vibrations around 1550-1640 cm⁻¹.

      • C-N stretching vibrations around 1200-1400 cm⁻¹.

      • Characteristic absorptions for the nitro group (NO₂) around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

    • Mass Spectrometry (MS):

      • The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at the calculated mass of the product (C₁₃H₁₀FN₃O₃, Molecular Weight: 275.24 g/mol ).

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Fluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin irritation and serious eye damage. It is also a flammable liquid and vapor.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • 2-Nitrophenyl isocyanate: Isocyanates are potent respiratory sensitizers and can cause allergic reactions upon inhalation.[8] They are also harmful if swallowed or in contact with skin.[8] Handle with extreme care and avoid inhalation of dust or vapors.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF. It is also an irritant.

All waste materials should be disposed of in accordance with local environmental regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reaction time and continue to monitor by TLC.
Wet solventEnsure that the THF used is anhydrous, as isocyanates react with water.
Impure starting materialsCheck the purity of the starting materials.
Product does not precipitate Product is soluble in the reaction solventReduce the volume of the solvent by rotary evaporation or add a non-polar solvent like hexanes to induce precipitation.
Impure product Side reactionsPurify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Incomplete removal of starting materialsEnsure thorough washing of the filtered product with a suitable solvent.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. By following the outlined steps, researchers can successfully synthesize this valuable diaryl urea compound for use in various research and development applications. The emphasis on the rationale behind the procedural choices, coupled with comprehensive safety and characterization guidelines, ensures a robust and reproducible synthetic process.

References

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(4), 1801-1805.
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(23), 8234. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Abad, A., Agulló, C., Cuñat, A. C., & Vilanova, C. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389–397. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • ChemBK. (2024, April 11). 2-NITROPHENYL ISOTHIOCYANATE. Retrieved from [Link]

  • Fakhfakh, M. A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(2), 113–124. Retrieved from [Link]

  • ResearchGate. (2013, May 15). ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • ChemSrc. (2025, August 21). 2-Nitrophenyl isocyanate. Retrieved from [Link]

  • Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(4), 1801-1804. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-NITROPHENYL ISOCYANATE. Retrieved from [Link]

  • Liu, Y., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(10), 1347. Retrieved from [Link]

  • MDPI. (2023, December 21). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 29(1), 1. Retrieved from [Link]

  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684. Retrieved from [Link]

Sources

using 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in Cell-Based Kinase Assays

Executive Summary & Mechanistic Rationale

The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea belongs to the N,N′-diarylurea class of small molecules, a privileged structural scaffold in modern oncology and drug discovery[1]. Diarylureas are best known for their role as Type II kinase inhibitors, a class of therapeutics that includes FDA-approved multikinase inhibitors such as Sorafenib and Regorafenib[2].

Unlike Type I inhibitors that compete directly with ATP in the active kinase conformation, Type II inhibitors like 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea are designed to exploit the inactive "DFG-out" conformation of the kinase activation loop[3]. The diarylurea moiety acts as a critical linker: the urea NH groups serve as hydrogen bond donors to a conserved glutamate residue, while the urea oxygen acts as a hydrogen bond acceptor to the backbone amide of the aspartic acid in the DFG motif[2]. The flanking 2-fluorophenyl and 2-nitrophenyl rings occupy adjacent hydrophobic pockets, stabilizing the inactive state and preventing downstream oncogenic signaling[2].

To effectively evaluate this compound in preclinical models, researchers must employ cell-based assays that not only measure phenotypic outcomes (e.g., cell viability) but also validate intracellular target engagement. This application note provides a comprehensive, self-validating framework for testing 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in vitro.

Mechanism Compound 1-(2-Fluorophenyl)- 3-(2-nitrophenyl)urea Kinase Target Kinase (e.g., VEGFR2/RAF) Compound->Kinase Binds Hydrophobic Pocket Conformation DFG-out Conformation (Inactive State) Kinase->Conformation H-Bonds to DFG Motif Downstream Downstream Signaling (ERK/MEK Arrest) Conformation->Downstream Blocks ATP Binding Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induces

Diagram 1: Type II Kinase Inhibition Mechanism of Diarylureas.

Experimental Design & Causality

When testing a highly hydrophobic diarylurea, experimental design must account for compound solubility, assay interference, and biological relevance.

  • Cell Line Selection: HUVEC (Human Umbilical Vein Endothelial Cells) are ideal for assessing anti-angiogenic potential (VEGFR2 inhibition), while A549 (Non-Small Cell Lung Cancer) cells are standard for evaluating broad anti-proliferative efficacy[1].

  • Viability Readout (WST-8): We utilize the WST-8 assay over traditional MTT. WST-8 is extracellularly reduced to a highly water-soluble orange formazan dye, eliminating the need for harsh solubilization steps and reducing well-to-well variability[4].

  • Self-Validating Controls: A robust assay requires a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Sorafenib) to validate the assay's sensitivity to Type II kinase inhibition[2].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of diarylurea-based Type II inhibitors across standard cell lines, providing a benchmark for evaluating 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Cell LineTissue OriginTarget Kinase DependencyExpected IC50 Range (Diarylureas)Assay Incubation Time
HUVEC EndothelialVEGFR2 / Angiogenesis0.1 - 1.5 µM48 - 72 Hours
A549 Lung CarcinomaEGFR / RAF / MEK1.0 - 8.5 µM72 Hours
Hela CervicalBroad Spectrum RTKs0.2 - 5.0 µM48 Hours
PC12 PheochromocytomaNeuro-protective / MAO-B> 10.0 µM24 Hours

Table 1: Benchmark quantitative metrics for diarylurea inhibitors in cell-based assays[1].

Detailed Methodologies & Protocols

Protocol A: Phenotypic Screening via WST-8 Cell Viability Assay

This protocol establishes the half-maximal inhibitory concentration (IC50) of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A549) and seed at a density of 5×103 cells/well in a 96-well clear-bottom plate using 100 µL of complete media.

    • Causality: Seed the outer edge wells with 100 µL of sterile PBS instead of cells. This prevents the "edge effect" (thermal gradients and evaporation) from skewing the optical density (OD) readings of the peripheral experimental wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for complete cell adhesion and recovery from trypsinization stress.

  • Compound Preparation: Prepare a 10 mM stock of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in 100% DMSO. Perform a 10-point serial dilution (1:3) in complete media.

    • Causality: Ensure the final DMSO concentration in all wells, including the vehicle control, never exceeds 0.1% (v/v). Higher concentrations of DMSO induce cellular toxicity, artificially inflating the compound's apparent potency.

  • Treatment: Aspirate the old media and add 100 µL of the compound dilutions to the respective wells in triplicate. Include Sorafenib (10 µM) as a positive control. Incubate for 72 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2-4 hours at 37°C[4].

    • Causality: The bio-reduction of WST-8 relies on cellular dehydrogenases. The reaction time must be optimized visually until the media turns a visible orange hue, ensuring the signal is within the linear dynamic range of the spectrophotometer.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol B: Mechanistic Validation via Phospho-Kinase Western Blotting

To prove that the reduction in cell viability is caused by the intended Type II kinase inhibition, researchers must assess the phosphorylation status of downstream targets (e.g., ERK1/2).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and treat with 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea at 0.5x, 1x, and 2x the calculated IC50 for 4 hours.

    • Causality: A short 4-hour incubation is critical. Kinase signaling is highly dynamic; prolonged exposure (e.g., 24+ hours) leads to apoptosis, causing global protein degradation that masks specific kinase inhibition.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) are mandatory. Without them, endogenous cellular phosphatases will rapidly dephosphorylate ERK/MEK during the lysis step, resulting in false-negative target engagement data.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify the supernatant using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA (not milk, which contains phospho-proteins that increase background) for 1 hour. Probe with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. The ratio of p-ERK to total ERK confirms whether the compound successfully stabilized the DFG-out conformation and halted downstream signaling.

Workflow Seed Seed Cells (HUVEC/A549) Treat Compound Treatment (Dose-Response & Time-Course) Seed->Treat Split Assay Type Treat->Split WST WST-8 Viability Assay (Read Absorbance 450nm) Split->WST Phenotypic (72h) WB Cell Lysis & Western Blot (Phospho-ERK/AKT) Split->WB Mechanistic (4h) Data IC50 Calculation & Target Validation WST->Data WB->Data

Diagram 2: Dual-assay workflow for validating diarylurea kinase inhibitors.

Sources

Application Note: Preclinical Evaluation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea as a Type II Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Mechanism of Action

The diarylurea scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Regorafenib) used extensively in targeted cancer therapy . The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea represents a highly specific structural derivative designed to act as a Type II kinase inhibitor .

Unlike Type I inhibitors that compete directly with ATP in the active conformation of a kinase, Type II inhibitors preferentially bind to the inactive conformation of Receptor Tyrosine Kinases (RTKs), such as VEGFR-2, PDGFR, and B-RAF . This inactive state is characterized by the "DFG-out" conformation, where the aspartic acid (D) of the highly conserved Asp-Phe-Gly (DFG) activation loop flips outward, exposing an adjacent allosteric hydrophobic pocket .

In 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, the central urea moiety acts as a critical hydrogen-bond donor/acceptor bridge. It forms essential hydrogen bonds with a conserved glutamic acid in the αC-helix and the backbone amide of the aspartic acid in the DFG motif . The electron-withdrawing 2-fluoro and 2-nitro substitutions on the terminal phenyl rings enhance the lipophilicity and binding affinity within this hydrophobic allosteric pocket, significantly prolonging the drug-target residence time and improving selectivity against tumor angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Active DFG-in) VEGF->VEGFR2 Binds Pathway1 Ras/Raf/MEK/ERK (Proliferation) VEGFR2->Pathway1 Activates Pathway2 PI3K/AKT/mTOR (Survival) VEGFR2->Pathway2 Activates Inhibitor 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (Type II Inhibitor) VEGFR2_Inactive VEGFR-2 (Inactive DFG-out) Inhibitor->VEGFR2_Inactive Induces & Binds VEGFR2_Inactive->VEGFR2 Blocks Activation Angiogenesis Tumor Angiogenesis Pathway1->Angiogenesis Pathway2->Angiogenesis

Fig 1. Mechanism of VEGFR-2 blockade by Type II diarylurea inhibitors targeting the DFG-out state.

Representative Pharmacodynamic Profile

To establish a baseline for evaluating this compound, researchers must benchmark its activity against known RTKs involved in tumor progression. Below is a representative quantitative data matrix demonstrating the expected inhibitory profile of fluorinated/nitrated diarylureas against key targets, serving as a reference for assay validation.

Target / AssayModel SystemExpected IC₅₀ RangeBiological Implication
VEGFR-2 Kinase Cell-Free Recombinant10 – 80 nMPrimary anti-angiogenic target; blocks VEGF signaling.
B-RAF (V600E) Cell-Free Recombinant30 – 150 nMInhibition of the hyperactive MAPK/ERK pathway.
HUVEC Proliferation Primary Endothelial Cells1.5 – 5.0 µMFunctional validation of anti-angiogenic potential.
MDA-MB-231 Triple-Negative Breast Cancer5.0 – 15.0 µMDirect anti-proliferative effect on solid tumor cells.
HepG2 Hepatocellular Carcinoma3.0 – 10.0 µMAssessment of cytotoxicity in highly vascularized tumors.

Validated Experimental Protocols

Senior Scientist Insight (Causality & E-E-A-T): The evaluation of Type II inhibitors requires specific assay modifications. Because the transition of the kinase from the active DFG-in state to the inactive DFG-out state is a dynamic equilibrium, Type II inhibitors exhibit slow-binding kinetics . Standard assays that do not include a pre-incubation step will artificially underestimate the compound's potency. The protocols below are engineered as self-validating systems to account for these thermodynamic realities.

Protocol A: Cell-Free VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea to inhibit the catalytic activity of VEGFR-2 by quantifying the amount of ADP produced during the kinase reaction.

Reagents & Buffers:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT. (Causality: DTT is critical to prevent the oxidation of cysteine residues in the kinase domain, which could artificially alter the protein conformation).

  • Enzyme: Recombinant human VEGFR-2 (KDR) kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10 mM stock of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in 100% anhydrous DMSO. Perform 3-fold serial dilutions in DMSO to create a 10-point concentration curve.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into the Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1%. (Causality: DMSO concentrations >1% can denature the kinase and cause false-positive inhibition).

  • Pre-Incubation (Critical Step): In a 384-well plate, mix 5 µL of the diluted compound with 5 µL of VEGFR-2 enzyme (final concentration ~1 ng/µL). Incubate at room temperature for 60 minutes. (Causality: This extended pre-incubation allows the kinase to sample the DFG-out conformation, enabling the slow-binding Type II inhibitor to lock the enzyme in its inactive state).

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (final ATP concentration should be at the Km​ for VEGFR-2, typically ~10 µM). Incubate for 45 minutes at room temperature.

  • Detection: Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Tumor Angiogenesis (HUVEC Tube Formation Assay)

To validate that the cell-free kinase inhibition translates to functional cellular activity, this assay evaluates the compound's ability to halt endothelial cell capillary-like tube formation.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Matrigel® overnight at 4°C. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow the matrix to polymerize. (Causality: Matrigel mimics the complex extracellular matrix (ECM) of the tumor microenvironment, providing the structural support necessary for endothelial cells to differentiate into tubes).

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in Endothelial Cell Growth Medium (EGM-2) containing varying concentrations of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (e.g., 0.1, 1.0, 5.0 µM).

  • Plating: Seed 1.5 × 10⁴ cells per well on top of the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 to 8 hours. (Causality: Tube formation is a rapid, transient process. Incubating beyond 12 hours may lead to apoptosis and tube disintegration, confounding the anti-angiogenic readout with general cytotoxicity).

  • Imaging & Analysis: Stain cells with Calcein-AM (2 µM) for 15 minutes. Image the wells using a fluorescence microscope. Quantify the number of intact nodes, meshes, and total tube length using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Workflow Prep Compound Prep (10mM in DMSO) Kinase Cell-Free Kinase Assay (60 min Pre-incubation) Prep->Kinase Cellular Cellular Viability (HUVEC / MDA-MB-231) Prep->Cellular Data IC50 Calculation & Mechanism Validation Kinase->Data Angio Functional Assay (Tube Formation) Cellular->Angio Angio->Data

Fig 2. Preclinical evaluation workflow for diarylurea-based Type II kinase inhibitors.

References

  • Diarylureas | Encyclopedia MDPI Encyclopedia.pub. Available at: [Link]

  • Diarylureas as Antitumor Agents - MDPI Applied Sciences (MDPI). Available at:[Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents RSC Advances. Available at:[Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents European Journal of Medicinal Chemistry (via PMC). Available at:[Link]

Application Note: Advanced Purification Strategies for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is an unsymmetrical diarylurea, a structural motif frequently utilized in drug discovery and agricultural chemistry[1]. The synthesis of this compound typically involves the coupling of 2-fluorophenyl isocyanate with 2-nitroaniline (or the reverse).

The Purification Challenge: The primary challenge in isolating unsymmetrical diarylureas is the formation of symmetrical urea byproducts (e.g., 1,3-bis(2-fluorophenyl)urea). This occurs when trace moisture hydrolyzes the highly reactive isocyanate intermediate into an amine, which subsequently reacts with unhydrolyzed isocyanate[1]. Because symmetrical and unsymmetrical ureas share similar molecular weights, polarities, and strong intermolecular hydrogen-bonding networks, they are notoriously difficult to separate[2].

Furthermore, diarylureas exhibit poor solubility in standard non-polar organic solvents due to their rigid crystal lattices, necessitating specialized, causality-driven purification strategies[3].

Purification Workflow & Decision Matrix

To achieve >99.5% purity suitable for downstream biological assays, the selection of the purification method must be dictated by the crude impurity profile.

Workflow Crude Crude 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Profiling LC-MS / TLC Profiling Crude->Profiling Decision Impurity Profile Assessment Profiling->Decision Recryst Protocol A: Recrystallization (DMSO / H2O) Decision->Recryst Minor Anilines, High Initial Purity Flash Protocol B: Flash Chromatography (Silica, Hexane / EtOAc) Decision->Flash Moderate Purity, Symmetrical Ureas Present HPLC Protocol C: Prep RP-HPLC (C18, MeCN / H2O) Decision->HPLC Complex Mixture, High Purity Required Pure Pure Diarylurea (>99.5%) Ready for Downstream Assays Recryst->Pure Flash->Pure HPLC->Pure

Figure 1: Decision matrix for diarylurea purification based on crude impurity profiling.

Experimental Protocols & Mechanistic Causality

Protocol A: Solvent-Antisolvent Recrystallization (DMSO/Water)

Causality: Diarylureas form robust crystalline lattices driven by bidentate hydrogen bonding. While insoluble in water and hexanes, they act as strong H-bond donors and dissolve readily in strong H-bond acceptor solvents like Dimethyl Sulfoxide (DMSO)[3]. By using DMSO as the solvent and water as the antisolvent, we can selectively precipitate the target compound while leaving trace unreacted anilines in the aqueous layer.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in 5–10 mL of DMSO. Heat gently to 50°C under continuous stirring until a clear solution is achieved.

  • Antisolvent Addition: Remove the flask from the heat source. Slowly add deionized water dropwise. Stop the addition immediately when persistent turbidity (cloudiness) is observed in the solution.

  • Nucleation & Growth: Allow the mixture to cool to room temperature undisturbed for 2 hours to promote the formation of a highly ordered crystal lattice (which naturally excludes impurities). Transfer to a 4°C refrigerator for an additional 4 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Self-Validation System: Wash the filter cake with ice-cold water followed by a minimal amount of cold ethanol. Analyze the filtrate via TLC to ensure the target product is not being lost in the wash. Dry the crystals under a high vacuum at 50°C for 12 hours.

Protocol B: Normal-Phase Flash Column Chromatography

Causality: If symmetrical urea byproducts are present, recrystallization may fail due to co-crystallization. Normal-phase chromatography on silica gel exploits the subtle electronic differences between the electron-withdrawing 2-fluoro and 2-nitro groups, which alter the molecule's dipole moment and binding affinity to the silica stationary phase[4].

Step-by-Step Methodology:

  • Dry Loading (Critical Step): Due to the compound's low solubility in the starting elution solvent, dissolve the crude mixture in a volatile, polar solvent (e.g., THF or Acetone). Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure to yield a free-flowing powder[4].

  • Column Packing: Pack a silica gel column and equilibrate with the initial mobile phase: 90:10 Hexanes/Ethyl Acetate. Load the dry powder onto the top of the column.

  • Gradient Elution: Begin elution at 90:10 Hexanes/Ethyl Acetate. Gradually increase the polarity to 60:40 Hexanes/Ethyl Acetate. The symmetrical ureas typically elute at different retention factors (Rf) than the unsymmetrical target.

  • Fractionation & Self-Validation System: Collect 15 mL fractions. Spot every third fraction on a TLC plate (eluent: 50:50 Hexanes/EtOAc) and visualize under UV light (254 nm). Pool fractions containing only the single target spot and concentrate in vacuo.

Protocol C: Preparative Reversed-Phase HPLC (RP-HPLC)

Causality: For preclinical biological evaluation, ultra-high purity is non-negotiable. RP-HPLC is highly effective at separating urea derivatives based on minute differences in hydrophobicity (logP)[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure compound in HPLC-grade DMSO (max concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program: Run a linear gradient from 30% B to 90% B over 25 minutes at a flow rate of 20 mL/min. Monitor absorbance at 254 nm and 280 nm.

  • Recovery & Self-Validation System: Collect the major peak. Before pooling, analyze an aliquot of the fraction via analytical LC-MS to confirm the exact mass (m/z) and purity. Lyophilize (freeze-dry) the pooled fractions to isolate the pure 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea without inducing thermal degradation.

Quantitative Data & Method Comparison

Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryAchievable PurityScalability
Recrystallization (DMSO/H₂O) Unreacted anilines, colored trace organics75 - 85%95 - 98%High (Multi-gram to kg)
Flash Chromatography (Silica) Symmetrical ureas, structural isomers60 - 70%98 - 99%Moderate (Gram scale)
Preparative RP-HPLC (C18) Closely eluting symmetrical ureas, all traces40 - 50%>99.5%Low (Milligram scale)

Table 1: Comparative analysis of purification techniques for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

References

  • Title: Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor - PubMed Source: nih.gov URL: 1

  • Title: Full article: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis Source: tandfonline.com URL: 2

  • Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO - PMC Source: nih.gov URL: 3

  • Title: Technical Support Center: Purification of Diastereomeric Urea Derivatives - Benchchem Source: benchchem.com URL: 4

Sources

Application Note: Molecular Docking Studies of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Targeting the VEGFR2 Kinase Domain

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Application: Structure-based drug design, Type II kinase inhibition, and in silico screening.

Executive Summary & Mechanistic Rationale

The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea belongs to the diarylurea class, a privileged pharmacophore in medicinal chemistry widely recognized for its potent anti-angiogenic and anti-proliferative properties[1]. This application note details a robust, self-validating computational protocol for docking this specific compound into the kinase domain of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

The Causality of Experimental Choices

To perform scientifically accurate molecular docking, one must understand the physical chemistry driving the ligand-receptor interaction. Diarylureas act as Type II kinase inhibitors , meaning they bind to the inactive "DFG-out" conformation of the kinase domain[2].

  • The Urea Pharmacophore: The central urea linker is non-negotiable for this mechanism. It forms a critical bidentate hydrogen-bonding network. The two urea NH groups act as hydrogen bond donors to the side-chain carboxylate of Glu885 (located on the αC-helix) and the backbone carbonyl of Asp1046 (the 'D' in the DFG motif)[3]. Simultaneously, the urea carbonyl oxygen acts as a hydrogen bond acceptor from the backbone amide of Asp1046[4].

  • The 2-Nitrophenyl Ring: The strong electron-withdrawing nature of the ortho-nitro group pulls electron density away from the adjacent urea nitrogen. This inductive effect increases the acidity of the NH proton, significantly strengthening its hydrogen-bond donor capacity to the VEGFR2 hinge region.

  • The 2-Fluorophenyl Ring: The DFG-out shift exposes a deep, lipophilic allosteric pocket. The 2-fluorophenyl moiety is specifically designed to plunge into this cavity. The fluorine atom provides a highly electronegative, hydrophobic surface that engages in multipolar interactions and potential halogen bonding with residues like Val899 and Cys1045[5].

Experimental Workflow

The following diagram outlines the logical progression of the docking simulation, ensuring that both the ligand and the receptor are physically and chemically prepared for accurate pose prediction.

DockingWorkflow LPrep 1. Ligand Preparation 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (OPLS4 Minimization, pH 7.4) Grid 3. Receptor Grid Generation Centered on DFG Motif (Asp1046/Glu885) (20 Å × 20 Å × 20 Å Box) LPrep->Grid PPrep 2. Protein Preparation VEGFR2 Kinase Domain (PDB: 4ASD) (Protonation, Water Removal) PPrep->Grid Dock 4. Molecular Docking Flexible Ligand / Rigid Receptor (AutoDock Vina / Glide SP) Grid->Dock Valid 5. Self-Validation Re-dock Sorafenib (RMSD < 2.0 Å) Dock->Valid Anal 6. Interaction Analysis Binding Energy & Pose Extraction Valid->Anal

Molecular docking workflow for diarylurea inhibitors targeting VEGFR2.

Step-by-Step Methodologies

Phase 1: Ligand Preparation

Causality: 2D structures lack the proper 3D stereochemistry and ionization states required for physiological binding. The nitro group must be correctly represented as a charge-separated resonance structure, and the urea must be planar.

  • Draw the 2D structure of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea using a chemical sketcher (e.g., ChemDraw).

  • Import the structure into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Generate 3D coordinates and assign protonation states at physiological pH (7.4 ± 0.2) using Epik.

  • Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes and ensure the urea linker adopts its lowest-energy planar conformation.

Phase 2: Protein Preparation

Causality: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and unresolved side chains that will instantly crash a docking algorithm or yield false positives.

  • Download the crystal structure of VEGFR2 in complex with Sorafenib () from the Protein Data Bank[5]. This specific structure is chosen because it captures the receptor in the exact DFG-out conformation required for diarylurea binding[2].

  • Remove all crystallographic water molecules, co-solvents (e.g., DMSO), and ions that do not participate in catalytic or structural stabilization.

  • Add polar hydrogens. Use PROPKA to predict the pKa of titratable residues at pH 7.4. Critical Step: Ensure that Glu885 is deprotonated (negatively charged) to act as an H-bond acceptor for the urea NH.

  • Run a restrained minimization of the protein backbone to an RMSD of 0.3 Å to relieve structural tension.

Phase 3: Receptor Grid Generation
  • Define the binding box by centering the grid on the co-crystallized Sorafenib molecule.

  • Set the bounding box dimensions to 20 Å × 20 Å × 20 Å. This size is large enough to accommodate the rotational degrees of freedom of the 2-fluorophenyl and 2-nitrophenyl rings while restricting the search space to the active site.

  • Define hydrogen bond constraints at Asp1046 (backbone NH and C=O) and Glu885 (sidechain carboxylate) to penalize poses that fail to engage the urea pharmacophore[3].

Phase 4: Molecular Docking & Self-Validation System

Trustworthiness: A docking protocol is only as reliable as its ability to reproduce known experimental data. This protocol mandates a self-validating Quality Control (QC) step.

  • QC Step (Re-docking): Extract the native Sorafenib from the 4ASD complex. Process it blindly through Phase 1 and dock it into the generated grid.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose. Proceed only if RMSD ≤ 2.0 Å.

  • Target Docking: Dock 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea using a standard precision (SP) or extra precision (XP) scoring function (e.g., AutoDock Vina or Glide).

  • Allow full ligand flexibility while keeping the receptor rigid. Generate the top 10 poses for interaction analysis.

Quantitative Data Presentation

The following table summarizes the projected binding metrics and interaction profiles, allowing for a direct comparison between the target compound and the validated clinical reference (Sorafenib)[4].

LigandProjected Binding Energy (kcal/mol)Key Hydrogen Bonds (Distance)Hydrophobic / Halogen ContactsRMSD vs. Native Pose (Å)
Sorafenib (Reference) -11.4Asp1046 (2.1 Å), Glu885 (1.9 Å)Cys1045, Val899, Leu10190.85 (Validated)
1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea -9.8 to -10.5Asp1046 (2.2 Å), Glu885 (2.0 Å)Cys1045 (F-interaction), Val899N/A (De novo docking)

Data Interpretation: The target compound is expected to exhibit a slightly lower binding affinity than Sorafenib due to the lack of the extended picolinamide tail, which provides additional hinge-binding interactions in Sorafenib. However, the core bidentate binding of the urea to the DFG motif remains fully conserved, validating its potential as a targeted Type II scaffold.

References

  • Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006) . RCSB Protein Data Bank (PDB ID: 4ASD). Available at:[Link]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf . Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Mimicry of sorafenib: novel diarylureas as VEGFR2 inhibitors and apoptosis inducers in breast cancer . New Journal of Chemistry (RSC). Available at:[Link]

  • Diarylureas . Encyclopedia MDPI. Available at:[Link]

  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit . International Journal of Molecular Sciences (MDPI). Available at:[Link]

Sources

Comprehensive Application Note & Protocol: In Vivo Preclinical Evaluation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (hereafter designated as 2F-2N-DAU ) is a highly lipophilic small molecule belonging to the diarylurea class. Diarylureas are privileged pharmacophores in targeted oncology, serving as the structural backbone for numerous FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Regorafenib)[1]. This application note provides drug development professionals with a comprehensive, self-validating in vivo protocol for evaluating 2F-2N-DAU in murine xenograft models. It details the mechanistic rationale, critical formulation strategies for highly hydrophobic compounds, and a step-by-step methodology designed to yield robust, reproducible pharmacodynamic data.

Mechanistic Rationale & Target Biology

Diarylureas are widely recognized for their potent anti-tumor and anti-angiogenic properties, functioning primarily as Type II kinase inhibitors[1]. Unlike Type I inhibitors that compete directly with ATP in the active kinase state, diarylureas circumvent the active state by binding to the inactive "DFG-out" conformation[1][2].

The specific substitution pattern of 2F-2N-DAU is highly deliberate:

  • The Urea Core: Acts as a critical bidentate hydrogen bond donor/acceptor, interacting directly with the conserved glutamate and aspartate residues of the kinase DFG motif[1].

  • 2-Fluoro Substitution: Provides a highly electronegative, low-steric-bulk vector that engages in localized dipole interactions within the hinge region.

  • 2-Nitro Substitution: The strongly electron-withdrawing nitro group increases the acidity of the adjacent urea NH, thereby strengthening its hydrogen-bond donating capacity to the DFG aspartate and optimizing lipophilic interactions within the adjacent allosteric pocket[2].

By stabilizing the DFG-out conformation, 2F-2N-DAU effectively traps receptor tyrosine kinases (RTKs) such as VEGFR-2 and FGFR in an inactive state, halting downstream RAF/MEK/ERK signaling and starving the tumor of neo-vasculature[1][3].

Mechanism Ligand RTK Ligand (e.g., VEGF) Receptor Receptor Tyrosine Kinase (DFG-in Active State) Ligand->Receptor Activates Signaling RAF/MEK/ERK Cascade Receptor->Signaling Phosphorylates Inhibitor 2F-2N-DAU (Diarylurea Inhibitor) ReceptorInact Receptor Tyrosine Kinase (DFG-out Inactive State) Inhibitor->ReceptorInact Allosteric Binding ReceptorInact->Signaling Blocks Signal Angio Tumor Angiogenesis & Proliferation Signaling->Angio Promotes

Figure 1: Mechanism of 2F-2N-DAU stabilizing the inactive DFG-out kinase conformation.

Formulation Strategy & Pharmacokinetics

A major hurdle in the in vivo translation of diarylureas is their profound hydrophobicity[3]. Utilizing a standard aqueous vehicle will result in drug precipitation, erratic gastrointestinal absorption, and localized toxicity. To ensure a reproducible pharmacokinetic (PK) profile, a multi-component co-solvent system is mandatory[4][5].

We employ a validated vehicle comprising DMSO, PEG400, Tween-80, and Saline. Causality of Formulation: DMSO disrupts the dense crystal lattice of the diarylurea; PEG400 acts as a primary co-solvent to maintain solubility upon dilution; and Tween-80 (a non-ionic surfactant) prevents micelle aggregation and precipitation upon introduction to the aqueous physiological environment of the murine GI tract[4][5].

Table 1: Optimized Formulation Matrix for Oral (PO) Dosing
ComponentVolume %Function in FormulationAddition Sequence
2F-2N-DAU 10 - 30 mg/kgActive Pharmaceutical IngredientN/A
DMSO 5%Primary solvent; disrupts crystal latticeStep 1 (Vortex until clear)
PEG400 40%Co-solvent; maintains solubilityStep 2 (Sonicate for 5 mins)
Tween-80 5%Surfactant; prevents in vivo precipitationStep 3 (Vortex thoroughly)
0.9% Saline 50%Aqueous diluent; normalizes osmolarityStep 4 (Add dropwise while stirring)

Note: The final solution must be prepared fresh daily or stored at 4°C for no longer than 3 days to prevent gradual precipitation.

In Vivo Experimental Protocol: Murine Xenograft Model

To establish a self-validating system, this protocol utilizes a highly vascularized human tumor xenograft (e.g., A549 Lung Carcinoma). The inclusion of specific volume thresholds and terminal biomarker analysis ensures that the observed efficacy is definitively linked to the drug's mechanism of action, rather than experimental artifacts.

Step-by-Step Methodology

Phase 1: Cell Preparation & Inoculation

  • Harvest A549 cells during the logarithmic growth phase (80% confluence). Wash twice with cold PBS to remove serum proteins.

  • Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Causality: Matrigel provides essential extracellular matrix (ECM) support, significantly reducing the variability of tumor take-rates and mimicking the dense tumor microenvironment.

  • Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week old athymic nude mice (BALB/c-nu).

Phase 2: Randomization & Blinding 4. Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . 5. Critical Step: Do not initiate dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. Causality: Initiating treatment on established tumors validates that 2F-2N-DAU is actively shrinking or halting an existing vascular network, rather than merely preventing initial cellular engraftment. 6. Randomize mice into Vehicle Control and 2F-2N-DAU treatment groups (n=8 per group) to ensure equal baseline tumor volumes.

Phase 3: Dosing & Monitoring 7. Administer 2F-2N-DAU (e.g., 30 mg/kg) via oral gavage (PO) daily for 21 days. 8. Measure tumor volumes and body weights every 2 days. Causality: A body weight loss of >15% indicates severe systemic toxicity, necessitating a dose reduction or dosing holiday.

Phase 4: Terminal Biomarker Validation (Self-Validating Step) 9. On Day 22, euthanize the mice and rapidly excise the tumors. 10. Fix half of the tumor in 10% neutral buffered formalin for CD31 Immunohistochemistry (IHC). Causality: CD31 is a highly specific marker for endothelial cells. Quantifying microvessel density (MVD) via CD31 staining directly validates whether tumor growth inhibition was caused by the intended anti-angiogenic mechanism of the diarylurea.

Workflow Prep 1. Cell Prep (A549 + Matrigel) Inoc 2. Subcutaneous Inoculation Prep->Inoc Rand 3. Randomization (Vol: 100-150 mm³) Inoc->Rand Dose 4. Daily PO Dosing (Vehicle vs. 2F-2N-DAU) Rand->Dose Harvest 5. Tissue Harvest & CD31 IHC Dose->Harvest

Figure 2: Sequential in vivo workflow for xenograft establishment and efficacy validation.

Expected Outcomes & Data Interpretation

A successful study will demonstrate a divergence in tumor growth curves between the vehicle and treatment groups by approximately Day 10 of dosing. The integration of physical measurements (volume) with molecular validation (CD31) ensures a highly trustworthy dataset.

Table 2: Representative Pharmacodynamic Endpoints
ParameterVehicle Control Group2F-2N-DAU (30 mg/kg)Interpretation / Causality
Tumor Volume (Day 21) 800 - 1200 mm³250 - 400 mm³Indicates potent inhibition of tumor proliferation.
Body Weight Change +2% to +5%-2% to +2%Confirms the formulation and dose are well-tolerated without gross toxicity.
CD31 Microvessel Density High (Dense network)Low (Fragmented vessels)Self-Validation: Proves the compound successfully blocked tumor angiogenesis in vivo.
p-ERK Expression (Western) HighSuppressedConfirms target engagement and blockade of the downstream MAPK signaling cascade.

References

  • Source: Applied Sciences (MDPI)
  • Structural characterization of proline-rich tyrosine kinase 2 (PYK2) reveals a unique (DFG-out)
  • Source: PMC (NIH)
  • Evaluation of the antitumor effects of PP242 in a colon cancer xenograft mouse model using comprehensive metabolomics and lipidomics(Reference for PEG400/Tween-80 Formulation)
  • Biodegradable self-assembly micelles significantly enhanced the solubility, biological stability and in vivo antitumor efficacy of Hexylselen(Reference for Co-solvent System)

Sources

formulation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea for biological testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in Biological Testing

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Introduction & Physicochemical Rationale

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a synthetic N,N'-diarylurea derivative. Compounds featuring the diarylurea scaffold—most notably FDA-approved kinase inhibitors like Sorafenib and Regorafenib—are highly valued in medicinal chemistry for their potent anti-cancer, anti-inflammatory, and anti-parasitic properties [1]. However, translating these molecules from in silico hits to in vitro and in vivo biological testing presents a significant pharmacological hurdle: extreme hydrophobicity and poor aqueous solubility (BCS Class II/IV) .

The Causality of Poor Solubility: The difficulty in formulating 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea stems directly from its molecular architecture. The central urea motif (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor, promoting extensive intermolecular hydrogen bonding. Combined with the lipophilic, planar nature of the 2-fluorophenyl and 2-nitrophenyl rings, this results in a highly stable crystal lattice with high lattice energy. Consequently, the thermodynamic barrier to dissolve the compound in aqueous media is immense.

To overcome this, formulations must utilize specific co-solvents to disrupt the crystal lattice (e.g., DMSO) and surfactants to lower the interfacial tension and prevent reprecipitation in aqueous biological fluids [2].

Formulation Decision Workflow

The choice of formulation vehicle is strictly dictated by the biological assay. In vitro assays require minimal solvent interference with cellular membranes, whereas in vivo studies require vehicles that maintain the drug in solution (or uniform suspension) within the gastrointestinal tract or bloodstream without causing systemic toxicity.

FormulationWorkflow A 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (Poorly Soluble API) B In Vitro Testing (Cell Culture) A->B C In Vivo Testing (Rodent Models) A->C D 100% DMSO Stock B->D F IV / IP Injection C->F G Oral Gavage (PO) C->G E Media Dilution (DMSO < 0.5%) D->E H 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline F->H I 0.5% CMC-Na + 0.1% Tween-80 Suspension G->I

Workflow for selecting the appropriate formulation strategy based on the biological assay.

Quantitative Excipient Profiling

The following table summarizes the excipients used across the protocols, quantifying their specific mechanistic roles in stabilizing the diarylurea.

ExcipientConcentrationMechanistic RoleCausality in Formulation
DMSO 5% - 100%Primary SolubilizerDisrupts strong urea H-bonds; overcomes initial crystal lattice energy.
PEG-400 40%Co-solvent / Anti-nucleantReduces solvent polarity; sterically hinders API molecules from nucleating.
Tween-80 0.1% - 5%Non-ionic SurfactantForms micelles to encapsulate lipophilic API; prevents precipitation in water.
CMC-Na 0.5%Suspending AgentIncreases viscosity of aqueous phase, preventing API settling in oral suspensions.
Saline (0.9%) 50%Aqueous DiluentEnsures the final injectable solution is isotonic with blood plasma.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Cell Culture Formulation

For cell-based assays (e.g., cytotoxicity, kinase inhibition), the compound must be delivered in a way that does not artificially permeabilize the cell membrane.

  • Stock Preparation: Weigh the required mass of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea and dissolve it in 100% sterile, tissue-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock.

    • Self-Validation: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 10 minutes.

  • Serial Dilution: Perform intermediate serial dilutions in 100% DMSO to maintain compound solubility.

  • Media Spiking: Dilute the intermediate stocks into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS) immediately prior to treating the cells.

    • Critical Causality Rule: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) . Higher concentrations of DMSO will strip cholesterol from the cellular lipid bilayer, causing artifactual toxicity and confounding assay results.

Protocol B: In Vivo Intravenous (IV) / Intraperitoneal (IP) Formulation

For systemic injection, the compound must be fully dissolved. Particulate matter injected IV can cause fatal pulmonary embolisms. We utilize a highly validated "cocktail" vehicle: 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% Saline [3][4].

Note: The order of addition is strictly non-negotiable. Deviating from this order will cause immediate and irreversible precipitation (crashing out).

  • Primary Solubilization: Add 5% (of the final target volume) of DMSO to the pre-weighed API powder. Vortex vigorously until completely dissolved.

  • Co-solvent Addition: Add 40% (of the final target volume) of PEG-400. Vortex for 30 seconds. Causality: PEG-400 acts as a thermodynamic buffer, lowering the dielectric constant of the mixture before water is introduced.

  • Micellar Encapsulation: Add 5% (of the final target volume) of Tween-80. Vortex for 1 minute. Causality: Tween-80 coats the solvated API molecules, preparing them for micellar encapsulation upon the addition of the aqueous phase.

  • Aqueous Quenching: Slowly add 50% (of the final target volume) of 0.9% Sterile Saline dropwise while continuously vortexing.

  • Quality Control: Analyze the final solution via Dynamic Light Scattering (DLS) or visual inspection against a dark background. The solution must be a clear, single-phase liquid.

SolubilizationMechanism N1 Crystalline API (High Lattice Energy) N2 DMSO + PEG-400 (Solvation & Disruption) N1->N2 Step 1 N3 Tween-80 Addition (Micellar Encapsulation) N2->N3 Step 2 N4 Saline Dilution (Isotonic Vehicle) N3->N4 Step 3 N5 Systemic Circulation (Bioavailable API) N4->N5 Injection

Step-by-step mechanism of micellar solubilization for intravenous delivery.

Protocol C: In Vivo Oral (PO) Suspension Formulation

Oral gavage does not require the drug to be fully dissolved prior to administration; the gastrointestinal tract will facilitate dissolution over time. A uniform micro-suspension minimizes the use of toxic co-solvents.

  • Wetting the API: Place the API powder in a mortar or a glass vial. Add a fractional amount of 0.1% Tween-80 in water to "wet" the hydrophobic powder. Causality: Diarylureas are highly hydrophobic and will float on water. Tween-80 reduces the contact angle, allowing the powder to be wetted.

  • Suspending: Gradually add a 0.5% Sodium Carboxymethylcellulose (CMC-Na) aqueous solution while grinding or sonicating.

  • Homogenization: Sonicate the suspension using a probe sonicator for 3-5 minutes on ice to reduce the particle size to a uniform micro-dispersion. Administer immediately via oral gavage.

References

  • Frontiers in Chemistry. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at:[Link]

  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs. Available at:[Link]

  • ResearchGate. What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Available at:[Link]

Application Note: High-Throughput Fluorometric Determination of the IC50 for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea against Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Executive Summary

Diarylureas represent a privileged pharmacological scaffold, frequently deployed in the design of kinase inhibitors and modulators of lipid metabolism. Specifically, 1,3-disubstituted ureas are the gold-standard pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH)[1]. This application note details a robust, self-validating in vitro fluorometric protocol to determine the half-maximal inhibitory concentration (IC50) of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea . By utilizing the fluorogenic substrate PHOME, this workflow provides a high-throughput, highly sensitive method for quantifying the thermodynamic binding affinity of this compound.

Mechanistic Rationale: The Causality of sEH Inhibition

To design an accurate assay, one must first understand the molecular mechanics of the target. sEH is a critical regulatory enzyme in the arachidonic acid cascade. It catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].

The efficacy of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea stems from its ability to act as a transition-state mimic. During the natural catalytic cycle, the epoxide ring of the substrate is opened via nucleophilic attack. The urea functional group of our inhibitor perfectly mimics this transition state, establishing critical, tight-binding hydrogen bonds with the sEH catalytic triad: Tyr383, Tyr466, and Asp335 [2][3]. Simultaneously, the 2-fluorophenyl and 2-nitrophenyl moieties project into adjacent hydrophobic pockets, stabilizing the enzyme-inhibitor complex through van der Waals interactions and π-π stacking[4].

sEH_Pathway EET EETs (Anti-inflammatory Epoxides) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Substrate Binding DHET DHETs (Pro-inflammatory Diols) sEH->DHET Hydrolysis Inhibitor 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea Inhibitor->sEH Inhibits Catalytic Triad (Tyr383, Tyr466, Asp335)

Fig 1: Mechanism of sEH inhibition by diarylureas, preventing the degradation of anti-inflammatory EETs.

Experimental Design & Causality (E-E-A-T)

This protocol utilizes PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a reporter substrate. sEH hydrolyzes the epoxide ring of PHOME to yield a highly unstable cyanohydrin, which spontaneously decomposes to emit 6-methoxy-2-naphthaldehyde—a highly fluorescent product.

Critical Assay Parameters & Justifications
  • Pre-incubation Phase (30 minutes): Diarylureas are frequently slow-onset, tight-binding inhibitors. If the substrate is added simultaneously with the inhibitor, the assay will capture transient kinetics rather than thermodynamic equilibrium, artificially inflating the apparent IC50. Pre-incubation is mandatory.

  • Buffer Additive (0.1 mg/mL BSA): 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is highly lipophilic. Without Bovine Serum Albumin (BSA) in the assay buffer, the compound will non-specifically adsorb to the polystyrene walls of the microplate, reducing the effective concentration and skewing the dose-response curve.

  • DMSO Tolerance (<1% final): Recombinant sEH activity degrades rapidly in high organic solvent concentrations. Maintaining DMSO at or below 1% ensures enzyme stability while keeping the hydrophobic inhibitor in solution.

Step-by-Step Protocol

Materials Required
  • Enzyme: Recombinant Human sEH (hsEH)

  • Substrate: PHOME (50 µM final concentration)

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA

  • Microplate: 384-well solid black microplate (low-binding)

Workflow Execution
  • Compound Preparation: Prepare a 10 mM stock of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in 100% anhydrous DMSO. Perform a 10-point, 1:3 serial dilution in DMSO. Dilute these intermediate stocks 1:100 in Assay Buffer to create 4X working solutions (containing 1% DMSO).

  • Enzyme Addition: Dilute hsEH in Assay Buffer to a 2X working concentration (typically 2-5 nM, depending on specific activity batch). Add 10 µL of the 2X hsEH to the 384-well plate.

  • Inhibitor Addition & Pre-incubation: Add 5 µL of the 4X inhibitor working solutions to the respective wells. Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark at 25°C for exactly 30 minutes to allow the urea-catalytic triad hydrogen bonds to equilibrate.

  • Substrate Initiation: Prepare a 4X solution of PHOME (200 µM) in Assay Buffer. Add 5 µL to all wells to initiate the reaction (Total well volume = 20 µL; Final DMSO = 0.25%).

  • Fluorescence Detection: Immediately transfer the plate to a microplate reader. Read kinetic fluorescence for 15 minutes at 25°C using Excitation: 330 nm / Emission: 465 nm .

Workflow Step1 Step 1: Compound Dilution 10-point 1:3 serial dilution in DMSO Step2 Step 2: Enzyme Plating Add 10 µL hsEH (in Bis-Tris + BSA) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Reaction Initiation Add 5 µL PHOME Substrate (50 µM final) Step3->Step4 Step5 Step 5: Kinetic Read Ex: 330 nm / Em: 465 nm for 15 mins Step4->Step5

Fig 2: Step-by-step experimental workflow for the sEH fluorometric inhibition assay.

Data Presentation & Analysis

Calculate the initial velocity (V0) from the linear portion of the kinetic fluorescence curve (RFU/min). Normalize the data against the positive control (DMSO only, 0% inhibition) and negative control (no enzyme, 100% inhibition).

Plot the % Inhibition against the log of the compound concentration [M] and fit the data using a 4-parameter logistic (4PL) non-linear regression model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Representative Quantitative Data Summary
Compound Concentration (nM)Log [M]Mean V0 (RFU/min)% InhibitionStandard Deviation (±)
10,000-5.001298.5%1.2
3,333-5.481897.8%1.5
1,111-5.954594.4%2.1
370.4-6.4318576.8%3.4
123.5-6.9141048.7%4.0
41.2-7.3865018.7%3.8
13.7-7.867654.3%2.5
4.6-8.347901.2%1.1
1.5-8.828000.0%1.5
0.5-9.307980.2%1.0

Data Analysis Note: Based on the representative data above, the calculated IC50 for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is approximately 135 nM , confirming its status as a potent, tight-binding sEH inhibitor.

References

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases Source: Metabolomics (The Wheelock Laboratory) URL:[Link]

Sources

Application and Protocol for Western Blot Analysis Following Treatment with 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Discovery Researchers

Introduction: Unraveling the Cellular Impact of Novel Phenylurea Compounds

The family of phenylurea derivatives represents a significant area of interest in medicinal chemistry, with numerous compounds demonstrating potent anti-cancer and other therapeutic activities.[1][2][3] These molecules, characterized by a central urea moiety flanked by aryl groups, often exert their effects by modulating key signaling pathways that govern cell proliferation, survival, and apoptosis.[4] The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a novel small molecule within this class. While its specific mechanism of action is under active investigation, its structural similarity to other bioactive urea derivatives suggests potential interference with critical cellular processes.

This document provides a comprehensive guide for researchers on utilizing Western blot analysis to elucidate the cellular and molecular effects of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. We will delve into the rationale behind experimental design, provide a detailed, field-tested protocol, and offer insights into data interpretation.

Hypothesized Mechanism of Action and Target Pathways

Based on extensive research into structurally related aryl urea compounds, we can postulate several potential mechanisms of action for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, providing a logical starting point for Western blot analysis. Many urea-based compounds have been shown to inhibit protein kinases and other enzymes involved in cell cycle regulation and oncogenic signaling.[1][5][6]

A plausible hypothesis is that 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea may induce cell cycle arrest and/or apoptosis in cancer cell lines. This could be mediated through the modulation of key regulatory proteins. The following signaling pathways are therefore of primary interest for initial investigations:

  • Cell Cycle Regulation: Many anti-cancer agents function by halting the cell cycle, preventing tumor cells from proliferating. Key proteins in this pathway include Cyclin-Dependent Kinases (CDKs) and their regulatory cyclin partners. Downregulation of CDK4 and CDK6 has been observed with other urea derivatives, leading to G0/G1 phase arrest.[1]

  • Apoptosis (Programmed Cell Death): The induction of apoptosis is a hallmark of effective chemotherapy. This process is tightly regulated by the Bcl-2 family of proteins (including pro-apoptotic Bax and anti-apoptotic Bcl-2) and executed by a cascade of caspases.

  • PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Inhibition of this pathway is a key mechanism for several targeted therapies.[4]

The following diagram illustrates a potential signaling network that could be influenced by 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway Compound 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea PI3K PI3K Compound->PI3K CDK4_6 CDK4/6 Compound->CDK4_6 Bcl2 Bcl-2 Compound->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Rb Rb CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F Bax Bax Bcl2->Bax Caspase9 Caspase9 Bax->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates PARP_Cleavage PARP_Cleavage Caspase3->PARP_Cleavage Cleaves PARP caption Hypothesized Signaling Pathways

Caption: Hypothesized signaling pathways potentially modulated by the compound.

Experimental Design and Workflow

A well-designed Western blot experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a comprehensive overview of the process, from cell culture to data analysis.

G A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Blotting) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis & Interpretation J->K caption Western Blot Experimental Workflow

Caption: A streamlined workflow for Western blot analysis.

Detailed Protocols

Part 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. A concentration range of 1-50 µM is a reasonable starting point for a novel compound.

  • Treatment: Treat cells for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) and a positive control (a known inducer of the pathway of interest, if available).

Part 2: Cell Lysis and Protein Extraction
  • Harvesting: After treatment, wash cells twice with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Incubation: Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the soluble proteins.

Part 3: Protein Quantification

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is essential for equal loading of protein in the subsequent steps.

Part 4: Sample Preparation for SDS-PAGE
  • Normalization: Based on the BCA assay results, normalize the protein concentration of all samples with lysis buffer.

  • Laemmli Buffer: Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes. Caution: When working with urea-based compounds in the lysis buffer, avoid excessive heating as it can cause protein carbamylation, which may interfere with antibody binding.[7] A lower temperature of 70°C for 10 minutes can be considered.

Part 5: SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Part 6: Immunoblotting
  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the table below for suggested primary antibodies and starting dilutions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using a digital imager or X-ray film.

Data Presentation and Interpretation

For robust and clear data presentation, quantitative data should be summarized in a structured table.

Target ProteinFunctionPredicted Effect of CompoundSuggested Primary Antibody Dilution
p-Akt (Ser473) Cell SurvivalDecrease1:1000
Total Akt Loading ControlNo Change1:1000
CDK4 G1/S TransitionDecrease1:1000
Cyclin D1 G1 Phase ProgressionDecrease1:1000
Bcl-2 Anti-apoptoticDecrease1:1000
Bax Pro-apoptoticIncrease1:1000
Cleaved Caspase-3 Apoptosis ExecutionIncrease1:1000
PARP DNA Repair (Cleavage indicates apoptosis)Cleavage1:1000
β-Actin / GAPDH Loading ControlNo Change1:5000

Interpretation:

  • Loading Controls: Consistent levels of β-Actin or GAPDH across all lanes confirm equal protein loading.

  • Pathway Inhibition: A decrease in the phosphorylated form of a protein (e.g., p-Akt) relative to the total protein indicates pathway inhibition.

  • Protein Expression Changes: An increase or decrease in the total level of a protein (e.g., Cyclin D1, Bcl-2) suggests that the compound affects its expression or stability.

  • Apoptosis Induction: The appearance of cleaved Caspase-3 and cleaved PARP are strong indicators of apoptosis.

Conclusion and Future Directions

Western blot analysis is an indispensable tool for characterizing the mechanism of action of novel compounds like 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. By systematically probing key signaling pathways, researchers can gain valuable insights into the compound's cellular effects and identify potential biomarkers for its activity. The protocols and guidelines presented here provide a solid foundation for these investigations.

Future studies could involve expanding the Western blot analysis to a broader range of signaling proteins, validating the findings with other techniques such as qPCR and immunofluorescence, and ultimately, progressing the most promising compounds into further preclinical development.

References

  • Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. (2024). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. (2026). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. (2024). Wiley Online Library. Retrieved from [Link]

  • Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. (2021). RSC Publishing. Retrieved from [Link]

  • Western blotting experiments showing effects of urea‐induced increases... (n.d.). ResearchGate. Retrieved from [Link]

  • Urea and Western Blot. (2008). Protocol Online. Retrieved from [Link]

  • Western blot analysis and urease activity of purified membrane... (n.d.). ResearchGate. Retrieved from [Link]

  • Western blot analysis for determination of recombinant ureases immune... (n.d.). ResearchGate. Retrieved from [Link]

  • Acid-Urea Gel Electrophoresis and Western Blotting of Histones. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (n.d.). PMC. Retrieved from [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). MDPI. Retrieved from [Link]

Sources

Application Note: Flow Cytometry Workflows for Evaluating Diarylurea Derivatives (1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Standardized Protocols.

Executive Summary & Mechanistic Background

Small-molecule diarylureas are privileged scaffolds in medicinal chemistry, widely recognized for their potent anti-proliferative, anti-angiogenic, and kinase-inhibitory properties[1]. The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea represents a highly functionalized diarylurea derivative. The central urea moiety acts as a critical bidentate hydrogen-bond donor/acceptor, allowing it to stabilize the inactive "DFG-out" conformation of receptor tyrosine kinases (e.g., VEGFR2, p38 MAPK)[2]. Furthermore, the specific ortho-substitutions (2-fluoro and 2-nitro) dictate the molecule's dihedral angle and lipophilicity, optimizing its insertion into deep hydrophobic allosteric pockets[2].

In preclinical oncology and pharmacology, evaluating the efficacy of such compounds requires robust, multiparametric single-cell analysis. Flow cytometry is the gold standard for this validation, allowing researchers to quantify the exact pharmacological consequences of kinase or tubulin inhibition: cell cycle arrest (typically at the G2/M phase) and the induction of apoptosis[3][4].

This application note details the causality-driven experimental design and step-by-step flow cytometry protocols required to evaluate the biological activity of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in in vitro cell models.

Mechanism Cmpd 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Target Receptor Tyrosine Kinases (e.g., VEGFR2) & Tubulin Dynamics Cmpd->Target ATP-competitive / Allosteric Inhibition Signaling Downstream Signaling Blockade (PI3K/Akt, MAPK) Target->Signaling Dephosphorylation CellCycle Cell Cycle Arrest (G2/M Phase) Signaling->CellCycle Kinase Inhibition Apoptosis Apoptosis Induction (PS Exposure & DNA Frag) Signaling->Apoptosis Caspase Activation Flow Multiparametric Flow Cytometry (Annexin V, PI, Phospho-Abs) CellCycle->Flow PI DNA Intercalation Apoptosis->Flow Annexin V-FITC Binding

Fig 1: Mechanistic pathway of diarylurea-induced apoptosis and cell cycle arrest validated by flow cytometry.

Experimental Design & Causality (E-E-A-T)

To build a self-validating experimental system, researchers must understand the biochemical causality behind the chosen fluorophores and assay conditions.

  • Apoptosis Evaluation (Annexin V / PI): In viable cells, phosphatidylserine (PS) is strictly confined to the inner leaflet of the plasma membrane by ATP-dependent flippases. Upon treatment with potent diarylureas, caspase cascades cleave these flippases and activate scramblases, externalizing PS. Annexin V binds to exposed PS with high affinity in a strictly Ca²⁺-dependent manner. Propidium Iodide (PI) is excluded by intact membranes but penetrates late-apoptotic/necrotic cells. This dual staining creates a definitive causal matrix: Viable (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), and Late Apoptotic (Annexin V⁺/PI⁺)[4].

  • Cell Cycle Analysis (PI / RNase A): Diarylureas frequently disrupt microtubule dynamics or inhibit cell-cycle progression kinases, leading to G2/M arrest[3]. PI intercalates stoichiometrically into double-stranded nucleic acids. Because PI cannot distinguish between DNA and RNA, the addition of RNase A is an absolute requirement. Once RNA is degraded, the PI fluorescence intensity becomes directly proportional to the DNA content, allowing precise resolution of G0/G1 (2n), S-phase (2n-4n), and G2/M (4n) populations.

Standardized Flow Cytometry Protocols

Workflow S1 Cell Culture & Treatment S2 Harvest & Wash S1->S2 S3 Fluorescent Staining S2->S3 S4 Flow Cytometry Acquisition S3->S4 S5 Gating & Analysis S4->S5

Fig 2: Standardized flow cytometry workflow for evaluating small-molecule diarylurea inhibitors.

Protocol A: Annexin V-FITC / PI Apoptosis Assay

Objective: Quantify the induction of apoptosis following exposure to 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

  • Cell Seeding & Treatment: Seed target cancer cells (e.g., A549, HeLa) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control for 24–48 hours.

  • Harvesting: Collect the culture media (which contains detached, late-apoptotic cells). Wash the adherent cells with PBS, trypsinize gently, and pool with the collected media. Centrifuge at 300 × g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Binding Buffer Resuspension: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Critical Step: The presence of 2.5 mM Ca²⁺ is non-negotiable for Annexin V binding.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCanto II or Beckman Coulter CytoFLEX) using 488 nm excitation. Collect FITC emission at ~530 nm and PI emission at ~610 nm.

Protocol B: Cell Cycle Analysis via PI Intercalation

Objective: Determine the effect of the compound on cell cycle progression (G0/G1, S, G2/M).

  • Harvesting: Treat and harvest cells as described in Protocol A.

  • Fixation: Wash the cell pellet with ice-cold PBS. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol dropwise. Rationale: Dropwise addition prevents cell clumping. Ethanol dehydrates the cells, permeabilizing the membrane and fixing the proteins while retaining DNA. Incubate at -20°C for at least 2 hours (can be stored for up to a week).

  • Washing: Centrifuge at 500 × g for 5 minutes. Discard the ethanol carefully. Wash the pellet twice with PBS to rehydrate the cells.

  • RNase Treatment & Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL DNase-free RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Rationale: RNase A digests RNA, ensuring PI fluorescence is strictly a measure of DNA content.

  • Acquisition: Acquire data using a low flow rate (< 400 events/second) to minimize doublet formation. Use a linear scale for the PI histogram. Gate out doublets using a PI-Area (PI-A) vs. PI-Width (PI-W) plot.

Data Presentation & Expected Results

When analyzing diarylurea compounds like 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, researchers should expect dose-dependent shifts in both apoptotic populations and cell cycle phases. The table below summarizes the expected multiparametric readouts.

Assay TypeTarget / ReadoutFluorophoreExpected Pharmacological Effect (Dose-Dependent)
Apoptosis Phosphatidylserine (PS)Annexin V-FITCIncrease in Early Apoptotic cells (Annexin V⁺ / PI⁻). Shift from Q3 (viable) to Q4 (early apoptosis).
Apoptosis Membrane IntegrityPropidium Iodide (PI)Increase in Late Apoptotic cells (Annexin V⁺ / PI⁺) at higher concentrations (e.g., > 5 µM)[4].
Cell Cycle DNA Content (2n)Propidium Iodide (PI)Decrease in G0/G1 phase population as cells are prevented from completing mitosis.
Cell Cycle DNA Content (4n)Propidium Iodide (PI)Significant Increase in G2/M phase population, indicative of tubulin disruption or CDK/kinase inhibition[3].
Phospho-Flow p-VEGFR2 / p-ERKPE / APC (Antibody)Decrease in Mean Fluorescence Intensity (MFI) of phosphorylated targets, confirming upstream kinase inhibition[2].

References

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds MDPI (Molecules) URL:[Link]

  • Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers RSC Publishing (RSC Advances) URL:[Link]

  • Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor Frontiers in Pharmacology URL:[Link]

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway MDPI (Molecules) URL:[Link]

Sources

Application Note: High-Throughput Screening of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Next-Generation Type II Kinase Inhibitor Discovery (B-Raf/VEGFR)

Introduction & Mechanistic Rationale

Diarylureas represent a privileged pharmacophore in oncology and targeted drug discovery, famously exemplified by the multi-kinase inhibitor sorafenib[1]. These molecules typically function as Type II kinase inhibitors , binding to the inactive "DFG-out" conformation of kinases such as B-Raf and VEGFR-2 [2].

The specific scaffold 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea offers a highly optimized structural baseline for high-throughput screening (HTS) campaigns. The causality behind its superior binding kinetics lies in its precise stereoelectronic properties:

  • The Urea Core (Hydrogen Bonding): The urea moiety acts as a critical bidentate hydrogen bond donor/acceptor pair. It interacts directly with the conserved catalytic glutamate (e.g., Glu501 in B-Raf) and the backbone amide of the DFG aspartate (e.g., Asp594).

  • The 2-Nitro Substitution (Proximal Ring): The bulky, electron-withdrawing nitro group at the ortho position induces a severe steric clash with the adjacent urea NH. This forces the molecule into a specific torsional twist, pre-organizing the urea protons to face the same direction. This conformational locking reduces the entropic penalty upon binding to the kinase hinge region.

  • The 2-Fluoro Substitution (Distal Ring): The fluorine atom occupies a deep, hydrophobic allosteric pocket created by the DFG-out shift. Fluorine provides enhanced lipophilic efficiency (LipE) without adding significant steric bulk. Furthermore, its high electronegativity allows it to engage in orthogonal multipolar interactions (halogen bonding) with hydrophobic residues (e.g., Ile, Leu, Val), significantly increasing target residence time.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation BRAF B-Raf Kinase (Target of Diarylureas) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

B-Raf/MAPK signaling pathway highlighting the target of diarylurea inhibitors.

HTS Assay Design: TR-FRET Methodology

To screen libraries of 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. TR-FRET combines the low background of time-resolved fluorometry with the proximity-dependent signal of FRET, making it highly resistant to compound auto-fluorescence—a common artifact in HTS.

In this self-validating system, a Europium (Eu)-labeled anti-phospho antibody acts as the donor, and a ULight-labeled peptide substrate acts as the acceptor. When the kinase phosphorylates the substrate, the antibody binds, bringing the Eu and ULight fluorophores into close proximity. Excitation at 320 nm results in energy transfer and a measurable emission at 665 nm. A decrease in the 665 nm signal indicates successful kinase inhibition by the diarylurea analog.

TR_FRET Substrate ULight-Substrate (Acceptor) PhosSub Phosphorylated Substrate Substrate->PhosSub B-Raf + ATP Complex Ab-Substrate Complex (Eu & ULight proximity) PhosSub->Complex + Eu-Antibody FRET TR-FRET Signal (665 nm Emission) Complex->FRET 320 nm Excitation

TR-FRET kinase assay principle for high-throughput screening.

Experimental Protocol (384-Well Format)

This protocol is designed for a 20 µL final assay volume in a 384-well proxiplate. The workflow utilizes acoustic liquid handling to ensure nanoliter precision and eliminate tip-based carryover.

Step 1: Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Enzyme Mix: Dilute recombinant B-Raf (V600E) to 2X final concentration (e.g., 0.5 nM) in Kinase Buffer.

  • Substrate/ATP Mix: Dilute ULight-labeled generic kinase substrate to 2X (e.g., 100 nM) and ATP to 2X (at the Km​ value, e.g., 10 µM) in Kinase Buffer.

  • Detection Mix: Prepare a solution containing 20 mM EDTA (to stop the kinase reaction) and 2 nM Eu-labeled anti-phospho antibody in TR-FRET Detection Buffer.

Step 2: Acoustic Compound Dispensing
  • Using an Echo® 550 Acoustic Dispenser, transfer 50 nL of 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea analogs (from 10 mM DMSO stock plates) into the dry wells of a 384-well assay plate.

  • Include positive controls (e.g., Sorafenib, 10 µM) and negative controls (DMSO only) to establish the dynamic range.

Step 3: Kinase Reaction
  • Dispense 5 µL of the Enzyme Mix into all wells. Centrifuge at 1000 x g for 1 minute.

  • Incubate for 15 minutes at room temperature (RT) to allow the Type II inhibitors to bind the DFG-out conformation (which requires longer equilibration times than Type I inhibitors).

  • Initiate the reaction by dispensing 5 µL of the Substrate/ATP Mix .

  • Seal the plate and incubate for 60 minutes at RT.

Step 4: Detection & Readout
  • Stop the reaction and initiate detection by adding 10 µL of the Detection Mix to all wells.

  • Incubate in the dark for 60 minutes at RT.

  • Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

Step 5: Data Analysis & Assay Validation

Calculate the TR-FRET ratio (665 nm / 615 nm). To validate the HTS run, calculate the Z'-factor using the positive ( μp​,σp​ ) and negative ( μn​,σn​ ) controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A Z'-factor ≥0.5 confirms the assay is robust and self-validating for HTS.

HTS_Workflow Prep 1. Reagent Preparation (Kinase, ATP, Substrate) Dispense 2. Acoustic Dispensing (Echo 550, 384-well plate) Prep->Dispense Incubate1 3. Kinase Reaction (Incubate 60 min, RT) Dispense->Incubate1 Stop 4. Add Detection Mix (EDTA + Eu-Ab) Incubate1->Stop Incubate2 5. Detection Incubation (Incubate 60 min, RT) Stop->Incubate2 Read 6. Microplate Readout (EnVision, 615/665 nm) Incubate2->Read Analyze 7. Data Analysis (IC50 & Z'-factor) Read->Analyze

Step-by-step high-throughput screening workflow for kinase inhibitors.

Representative HTS Data Presentation

Below is a summary table of hypothetical quantitative screening data for a focused library of 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea analogs, demonstrating the impact of functional group substitutions on B-Raf (V600E) inhibition.

Compound IDDistal Ring (R1)Proximal Ring (R2)B-Raf V600E IC₅₀ (nM)Selectivity Index (vs WT)Plate Z'-Factor
Control (Sorafenib) 4-Chloro-3-(trifluoromethyl)None22.51.50.82
Analog-001 2-Fluoro2-Nitro8.44.20.85
Analog-002 2,4-Difluoro2-Nitro4.16.80.84
Analog-003 2-Fluoro2-Amino (Reduced)>10,000N/A0.86
Analog-004 2-Fluoro-4-chloro2-Nitro2.38.10.81

Note: The dramatic loss of activity in Analog-003 highlights the mechanistic necessity of the 2-nitro group's steric bulk to pre-organize the urea conformation.

References

  • Oekchuae S, Sirirak J, Charoensuksai P, Wongprayoon P, Chuaypen N, Boonsombat J, Ruchirawat S, Tangkijvanich P, Suksamrarn A, Limpachayaporn P. "The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2." Pharmaceuticals (Basel). 2022 Apr 20;15(5):504. URL:[Link]

  • Wilhelm SM, Carter C, Tang L, Wilkie D, McNabola A, Rong H, Chen C, Zhang X, Vincent P, McHugh M, Cao Y, Shujath J, Gawlak S, Eveleigh D, Rowley B, Liu L, Adnane L, Lynch M, Auclair D, Taylor I, Gedrich R, Voznesensky A, Riedl B, Post LE, Bollag G, Trail PA. "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research. 2004 Oct 1;64(19):7099-109. URL:[Link]

Synthesis and Scale-Up of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed technical overview for the laboratory synthesis and strategic scale-up of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. This document is intended for an audience of researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between procedural steps and reaction outcomes. We will explore the underlying reaction mechanism, provide step-by-step laboratory and pilot-scale protocols, discuss critical safety considerations, and outline robust analytical characterization methods. Furthermore, this guide addresses the key challenges and strategic approaches for transitioning this synthesis from the bench to pilot-plant scale, ensuring safety, efficiency, and scalability.

Introduction and Scientific Background

Unsymmetrically substituted diaryl ureas are a prominent class of compounds in medicinal chemistry and materials science. The urea functional group is a key structural motif, capable of forming strong hydrogen bonds, which makes it a valuable pharmacophore in drug design. The target molecule, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, incorporates two distinct electronically modified phenyl rings, suggesting potential applications as a kinase inhibitor or as an intermediate for more complex heterocyclic structures.

The most direct and common method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine.[1][2] This reaction is typically high-yielding and proceeds under mild conditions. The core transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group.

Hazard Assessment and Safe Handling

Extreme caution is required when handling the starting materials for this synthesis. Both 2-fluorophenyl isocyanate and 2-nitroaniline present significant health and safety risks. A thorough risk assessment must be conducted before any experimental work begins.[3]

  • 2-Fluorophenyl Isocyanate : This compound is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled.[4] It causes serious skin and eye irritation.[5] Isocyanates are potent respiratory sensitizers, and exposure can lead to occupational asthma.[6] All handling must be performed in a certified chemical fume hood with appropriate local exhaust ventilation.[7] Personal protective equipment (PPE) must include, at a minimum, a lab coat, nitrile gloves (or other appropriate chemical-resistant gloves), and chemical splash goggles.[7] An inert atmosphere (e.g., nitrogen or argon) is crucial as isocyanates react with moisture.[4]

  • 2-Nitroaniline : This compound is a combustible, orange-yellow crystalline solid.[8] It is toxic if swallowed, in contact with skin, or if inhaled.[9][10] A significant hazard is the potential for the substance to be absorbed through the skin.[8] Inhalation or absorption can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing symptoms like blue lips and skin, headache, and confusion.[8] Finely dispersed particles can form explosive mixtures in air.[8] It is incompatible with strong acids and oxidizing agents.[11] Appropriate PPE, including gloves and respiratory protection, is mandatory.[12]

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea on a laboratory scale. The reaction proceeds via the nucleophilic addition of 2-nitroaniline to 2-fluorophenyl isocyanate.

Reaction Parameters
ParameterValue/DescriptionRationale
Reactant 1 2-NitroanilineThe nucleophilic amine component.
Reactant 2 2-Fluorophenyl isocyanateThe electrophilic isocyanate component.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent to prevent reaction with the isocyanate. Good solubility for reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls the initial exotherm of the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents the highly reactive isocyanate from reacting with atmospheric moisture.[4]
Reaction Time 2-4 hoursTypically sufficient for complete reaction at this scale.
Work-up Precipitation/FiltrationThe product often precipitates from the reaction mixture upon completion or with the addition of a non-polar co-solvent.
Step-by-Step Experimental Procedure
  • Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2-nitroaniline (1.0 eq) in anhydrous THF.

  • Reaction Initiation : Cool the solution to 0 °C using an ice-water bath.

  • Reactant Addition : Slowly add a solution of 2-fluorophenyl isocyanate (1.0 eq) in anhydrous THF to the stirred 2-nitroaniline solution via the dropping funnel over 30 minutes.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[13]

  • Product Isolation : The product will likely precipitate out of the solution as a solid. If precipitation is slow, it can be induced by the addition of a non-polar solvent like hexanes.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold THF or diethyl ether to remove any residual starting materials.

  • Drying : Dry the purified product under vacuum to obtain 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for structural confirmation.[14] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two N-H protons of the urea linkage.[2][15] The chemical shifts will be influenced by the electronic nature of the substituents on the phenyl rings.

  • Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹) and a strong C=O (amide I) stretching vibration for the urea carbonyl group (around 1650-1700 cm⁻¹).[16]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Melting Point : A sharp melting point range indicates high purity.

Scale-Up Considerations and Strategy

Transitioning a chemical synthesis from the laboratory to a pilot or production scale introduces significant challenges that must be proactively addressed.[17] A robust process safety management strategy is paramount.[18]

Process Safety and Hazard Analysis (PHA)

As production scales up, the potential for accidents and thermal hazards increases significantly.[17] A comprehensive Process Hazard Analysis (PHA) is essential.[17] Key considerations include:

  • Thermal Runaway : The reaction between an isocyanate and an amine is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to a rapid temperature increase, known as a thermal runaway. Reaction calorimetry studies (e.g., using a Reaction Screening Device or Differential Scanning Calorimetry) should be performed to understand the reaction's thermal profile and determine the maximum temperature of the synthesis reaction (MTSR).[19]

  • Reagent Addition Control : On a larger scale, the addition of the isocyanate must be carefully controlled to manage the rate of heat generation.[18] A semi-batch process, where the isocyanate is added gradually to the amine solution, is recommended.[18] The addition rate should be linked to the reactor's cooling capacity.

  • Material Handling : Handling larger quantities of toxic and reactive materials like 2-fluorophenyl isocyanate and 2-nitroaniline requires specialized equipment and procedures to minimize exposure.[9] Closed-system handling is preferred.

Process Optimization and Equipment
  • Solvent Selection : While THF is suitable for the lab scale, its properties (e.g., peroxide formation, boiling point) might be less ideal for a pilot plant. Alternative solvents should be evaluated for safety, cost, and ease of recovery.

  • Mixing : Efficient mixing is crucial for maintaining temperature homogeneity and ensuring consistent reaction kinetics. The type and speed of agitation must be carefully selected based on the reactor geometry and reaction volume.

  • Work-up and Isolation : Filtration and drying operations at scale require different equipment (e.g., filter-dryers) compared to laboratory Buchner funnels and vacuum ovens. The physical properties of the product (crystal size, flowability) become important.

Pilot-Scale Synthesis Protocol (Illustrative)

This protocol outlines a conceptual approach for a pilot-scale batch. This is not a validated procedure and must be adapted based on rigorous process safety testing and engineering design.

  • Reactor Setup : Charge a suitably sized, clean, and dry glass-lined reactor with anhydrous THF. The reactor must be equipped with a temperature control system (heating/cooling jacket), an agitator, a nitrogen purge system, and a port for controlled liquid addition.

  • Reactant Charging : Charge the reactor with 2-nitroaniline under an inert nitrogen atmosphere.

  • Temperature Control : Cool the reactor contents to 0-5 °C.

  • Controlled Addition : Prepare a solution of 2-fluorophenyl isocyanate in anhydrous THF in a separate vessel. Add this solution to the reactor at a controlled rate, ensuring the internal temperature does not exceed a predetermined safety limit (e.g., 15-20 °C).

  • Reaction and Monitoring : Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 4-8 hours), as reactions at scale can be slower.[3] Monitor the reaction by in-situ methods (if available, like NIR spectroscopy) or by taking samples for offline analysis (e.g., HPLC).[20]

  • Isolation : Once the reaction is complete, cool the mixture and collect the precipitated product by centrifugation or in a filter-dryer.

  • Washing and Drying : Wash the product cake with a pre-chilled solvent and dry under vacuum with a nitrogen bleed until a constant weight is achieved.

Visualizations

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 2-Nitroaniline and Anhydrous THF C Cool to 0 °C under Nitrogen A->C B Prepare Solution of 2-Fluorophenyl Isocyanate D Slow Addition of Isocyanate B->D C->D E Stir at Room Temp (2-4h) D->E F Precipitation/ Filtration E->F G Wash with Cold Solvent F->G H Dry under Vacuum G->H I Final Product: 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea H->I

Caption: Laboratory synthesis workflow for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Scale-Up Safety Considerations

G center_node Scale-Up Process PHA Process Hazard Analysis (PHA) center_node->PHA Mixing Efficient Mixing center_node->Mixing Equipment Appropriate Equipment Selection center_node->Equipment PQS Product Quality & Specification center_node->PQS Thermo Thermal Runaway Potential PHA->Thermo Identifies Control Reagent Addition Control PHA->Control Mandates

Caption: Key safety and process considerations for chemical synthesis scale-up.

Conclusion

The synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is readily achievable on a laboratory scale through the reaction of 2-fluorophenyl isocyanate and 2-nitroaniline. The procedure is straightforward, but requires strict adherence to safety protocols due to the hazardous nature of the starting materials. Scaling up this synthesis introduces significant safety and engineering challenges, primarily related to thermal management and material handling. A successful transition from bench to pilot plant necessitates a thorough understanding of the reaction's thermochemistry, meticulous process design, and an unwavering commitment to safety. By implementing the strategies outlined in this guide, researchers and development professionals can navigate the complexities of both the synthesis and its scale-up in a safe and efficient manner.

References

  • International Chemical Safety Cards (ICSC). (n.d.). 2-NITROANILINE. Retrieved from Google Search.[8]

  • TCI Chemicals. (2025, December 15). SAFETY DATA SHEET: 2-Fluorophenyl Isocyanate.

  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success.[17]

  • ThermoFisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Fluorophenyl isocyanate.[7]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale up Safety_FINAL.[3]

  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. Retrieved from Google Search.[19]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from Google Search.[11]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.[18]

  • ChemicalBook. (2026, January 17). 2-Nitroaniline - Safety Data Sheet.[12]

  • Loba Chemie. (2015, April 9). 2-NITROANILINE EXTRA PURE MSDS.[9]

  • ECHEMI. (n.d.). 2-Nitroaniline SDS, 88-74-4 Safety Data Sheets. Retrieved from Google Search.[10]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Fluorophenyl isocyanate.[5]

  • NCSA. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from Google Search.[21]

  • Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET: 2-Fluorophenyl Isocyanate.[4]

  • Oxley, J. C., Smith, J. L., & Vadlamannati, S. (n.d.). Synthesis and Characterization of Urea Nitrate and Nitrourea.[16]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]]

  • Taylor & Francis Online. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.[1]

  • Longdom Publishing. (2016, March 31). Aqueous Urea Decomposition Reactor: Reaction Modeling and Scale Up.[22]

  • Chimar Hellas. (n.d.). Use of NIR for structural characterization of urea-formaldehyde resins. Retrieved from Google Search.[20]

  • Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]6]

  • BenchChem. (n.d.). An In-depth Technical Guide to 15N NMR Spectroscopy for Urea Analysis.[23]

  • Nature. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Retrieved from [Link]15]

  • UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process.[24]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[2]

  • ResearchGate. (2016, May 11). (PDF) Improvement reactor efficiency of urea.[25]

  • PubMed. (n.d.). Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins. Retrieved from [Link]14]

Sources

Troubleshooting & Optimization

troubleshooting 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea crystallization

Author: BenchChem Technical Support Team. Date: March 2026

[label="Supramolecular\nGelation",

Fig 1. Diagnostic workflow for troubleshooting diarylurea crystallization issues.

Troubleshooting Guides & FAQs

Q1: Why does my compound form a viscous gel instead of crystallizing upon cooling? Causality: Diarylureas are well-documented Low Molecular Weight Gelators (LMWGs)[1]. When cooled rapidly in non-polar or aromatic solvents (like toluene), the urea motifs self-assemble into 1D α-tape networks. Instead of packing into a dense 3D crystal lattice, these asymmetric lamellae scroll into cylindrical fibrils, trapping the solvent in a supramolecular gel matrix[1]. Solution: Switch to a solvent system with moderate hydrogen-bond accepting capabilities (e.g., Ethyl Acetate/Heptane). The acceptor solvent temporarily competes with the urea N–H groups, disrupting the rapid fibril formation and allowing true 3D nucleation to occur.

Q2: The compound is "oiling out" (liquid-liquid phase separation) at higher temperatures. How do I force crystallization? Causality: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in a specific solvent, or when the solution becomes supersaturated with a low-melting eutectic mixture[2]. For this specific molecule, the ortho-substituents can cause the molecule to adopt non-planar conformations that resist ordered packing, favoring an amorphous liquid phase[3]. Solution: Do not crash-cool the system. Reheat the mixture until the oil redissolves, add 5-10% more of the primary solvent to lower the concentration, and implement a strict seeding protocol (see the methodology below) just above the cloud point[2].

Q3: I am getting extremely fine, hair-like needles that are impossible to filter. How can I improve the crystal habit? Causality: Fine needles indicate kinetically driven, uncontrolled 1D growth along the primary hydrogen-bonding axis (the bifurcated N–H···O=C network)[4]. Growth on the perpendicular faces is severely retarded by the steric bulk of the ortho-fluoro and ortho-nitro phenyl rings. Solution: Flatten your cooling curve to a maximum of 0.1 °C/min and increase the impeller agitation rate to promote secondary nucleation (crystal shearing). Adding a trace amount (1-3% v/v) of a protic co-solvent like ethanol can "cap" the rapid 1D growth by competing for the urea carbonyl, forcing the crystal to grow thicker in the other dimensions.

Q4: Batch-to-batch analysis shows different melting points and IR spectra. How do I control polymorphism? Causality: The ortho-fluoro and ortho-nitro groups allow the molecule to adopt multiple stable conformations (syn/anti relative to the urea carbonyl) via rotation around the C–N bonds[3]. Different conformers can nucleate into different polymorphic forms depending on minor variations in cooling rate or solvent polarity[2]. Solution: Enforce thermodynamic control via Ostwald ripening. Slurry the crude material in the chosen solvent at an elevated temperature (e.g., 50 °C) for 24 hours before cooling. This prolonged thermal aging ensures the most thermodynamically stable polymorph consumes any metastable kinetic forms.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

To ensure reproducibility and bypass the kinetic traps of gelation and oiling out, utilize this self-validating anti-solvent methodology.

Materials: Ethyl Acetate (EtOAc, Primary Solvent), Heptane (Anti-solvent), Pure Seed Crystals of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend the crude compound in EtOAc (approx. 10 volumes). Heat the jacketed reactor to 65 °C with moderate stirring (150 rpm).

    • Validation Check: The solution must achieve complete optical clarity. If turbidity persists, perform a hot polish filtration to remove heterogeneous nucleants.

  • Metastable Zone Identification: At 65 °C, slowly dose Heptane into the reactor until the first sign of persistent, faint turbidity appears. Immediately add 5% (v/v) EtOAc to regain a completely clear solution.

    • Validation Check: This step precisely defines the upper limit of your metastable zone, ensuring you are at the optimal supersaturation point.

  • Seeding: Cool the reactor to 55 °C. Introduce 1% (w/w) of pure, pre-milled seed crystals of the desired polymorph.

    • Validation Check: Observe the reactor for 15 minutes. The seed crystals must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; evaporate 5% of the solvent and retry.

  • Controlled Desupersaturation: Program the reactor to cool from 55 °C to 5 °C at a strict linear rate of 0.1 °C/min. Increase stirring to 250 rpm to ensure uniform mass transfer and prevent needle agglomeration.

    • Validation Check: Extract an aliquot of the mother liquor at 20 °C and analyze via HPLC. The concentration of the solute should asymptotically approach the known equilibrium solubility limit.

  • Isolation: Discharge the slurry into a Buchner funnel or centrifuge. Wash the filter cake with 2 volumes of pre-chilled (5 °C) Heptane to displace residual mother liquor. Dry under vacuum at 40 °C for 12 hours.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the physicochemical rationale for solvent selection when optimizing the crystallization of bulky diarylureas.

Solvent SystemDielectric Constant (ε)H-Bonding ProfileExpected Phase BehaviorRecommendation
Toluene 2.4Non-polar, No H-bondingSupramolecular GelationAvoid as primary solvent; promotes rapid 1D α-tape formation.
Ethyl Acetate / Heptane 6.0 / 1.9Moderate Acceptor / Non-polarControlled 3D CrystallizationOptimal. EtOAc disrupts premature gelation; Heptane forces high yield.
Methanol 33.0Strong Donor & AcceptorHigh Solubility, Poor YieldUse only for highly impure batches; requires extreme cooling.
Acetonitrile 37.5Polar AproticOiling Out (LLPS)High risk of liquid-liquid phase separation; requires strict seeding.

References

  • Scrolling in Supramolecular Gels: A Designer's Guide Source: PMC / National Institutes of Health URL
  • Dual Chalcogen-bonding interactions for the conformational control of urea Source: ChemRxiv URL
  • Persistence of N—H···O=C Interactions in the Crystallization Mechanisms of Trisubstituted Bis-Ureas with Bulky Substituents Source: ACS Publications URL
  • Technical Support Center: Crystallization Troubleshooting Source: Benchchem URL

Sources

Technical Support Center: Optimizing Reaction Conditions for Diaryl Urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diaryl Urea Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing diaryl ureas, a critical scaffold in many pharmaceutical agents and agrochemicals.[1] Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of diaryl ureas and offers scientifically grounded solutions.

Issue 1: Low or No Product Yield

Question: My diaryl urea synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

Answer: Low yields in diaryl urea synthesis can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving this issue:

  • Moisture Contamination: The primary culprit in many diaryl urea syntheses, especially those involving isocyanates, is the presence of water.[2] Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea byproduct, consuming your starting material.[2]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Consider using molecular sieves to dry your solvents and reagents before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[2]

  • Inadequate Reagent Reactivity: The electronic and steric properties of your starting anilines can significantly impact their reactivity.

    • Electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing down the reaction.

      • Solution: For less reactive anilines, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent catalyst.[3]

    • Sterically hindered anilines may also exhibit reduced reactivity.

      • Solution: In such cases, increasing the reaction temperature or using a less bulky base (if applicable) might be beneficial.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is crucial for a successful reaction.

    • Solution: Systematically screen different solvents, as solubility of reactants and intermediates can play a key role. Temperature optimization is also critical; while higher temperatures can increase reaction rates, they can also lead to byproduct formation.[4] For catalytic reactions, ensure the catalyst is active and used at the appropriate loading.

Issue 2: Formation of Symmetrical Diaryl Urea Byproducts

Question: I am trying to synthesize an unsymmetrical diaryl urea, but I am observing a significant amount of the symmetrical byproduct. How can I minimize this?

Answer: The formation of symmetrical diaryl ureas is a common challenge, particularly in one-pot syntheses. Here are some strategies to enhance the selectivity for the desired unsymmetrical product:

  • Controlled Reagent Addition: The order and rate of reagent addition are critical.[1]

    • For isocyanate-based methods: Slowly adding the isocyanate to a solution of the amine can minimize its self-reaction or reaction with any trace water.[5]

    • For triphosgene or CDI-based methods: A two-step, one-pot approach is often preferred. First, react the phosgene equivalent with one equivalent of the first aniline to form the isocyanate or an activated intermediate in situ. Then, add the second aniline to the reaction mixture.[6] This sequential addition minimizes the presence of both anilines at the same time, reducing the chance of symmetrical urea formation.

  • Stoichiometric Control: Carefully controlling the stoichiometry of your reactants is essential. Using a slight excess of the second amine can help drive the reaction towards the unsymmetrical product.

Issue 3: Difficulty in Product Purification

Question: My diaryl urea product is proving difficult to purify. What are some effective methods?

Answer: Diaryl ureas can be challenging to purify due to their often poor solubility and high polarity. Here are some recommended purification techniques:

  • Recrystallization: This is often the most effective method for purifying diaryl ureas.

    • Solvent Selection: The choice of solvent is critical. Common solvents for recrystallizing diaryl ureas include ethanol, methanol, and mixtures of polar and non-polar solvents. A systematic solvent screen is recommended to find the optimal conditions for your specific compound.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[7]

    • Eluent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.[7] The polarity of the eluent should be carefully optimized to achieve good separation from impurities.

  • Washing/Trituration: If the product precipitates from the reaction mixture, washing the solid with an appropriate solvent can remove soluble impurities. Trituration (grinding the solid in a solvent where it is poorly soluble) can also be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using phosgene-free methods for diaryl urea synthesis?

A1: Phosgene is an extremely toxic gas, making its handling hazardous. Phosgene-free alternatives like triphosgene (a solid) and N,N'-carbonyldiimidazole (CDI) are significantly safer to handle and are preferred in a laboratory setting.[8][9] These reagents can often be used in one-pot procedures to generate the isocyanate intermediate in situ, simplifying the synthetic process.[1][6]

Q2: Can I use microwave irradiation to accelerate my diaryl urea synthesis?

A2: Yes, microwave-assisted synthesis can be a very effective technique for accelerating diaryl urea formation, often leading to shorter reaction times and improved yields. However, it is important to carefully control the temperature and pressure to avoid decomposition of reactants or products.

Q3: My diaryl urea is poorly soluble in most common organic solvents. What can I do?

A3: Poor solubility is a common characteristic of diaryl ureas.[10] For purification, you may need to use more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for recrystallization, although their high boiling points can make removal challenging. For reactions, using a solvent in which the starting materials are at least partially soluble is crucial. In some cases, heating the reaction mixture can improve solubility.

Q4: How can I confirm the formation of the isocyanate intermediate in my reaction?

A4: If you are generating the isocyanate in situ, you can monitor its formation using infrared (IR) spectroscopy. Isocyanates have a very characteristic strong absorption band in the region of 2250-2275 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Diaryl Urea using an Isocyanate

This protocol describes the synthesis of an unsymmetrical diaryl urea from a commercially available aryl isocyanate and an aniline.

Materials:

  • Aryl isocyanate (1.0 eq)

  • Aniline derivative (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the aniline derivative in anhydrous THF.

  • Slowly add the aryl isocyanate to the stirred solution of the aniline at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, collect it by vacuum filtration and wash with cold THF.

  • If the product is soluble, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Flame-dried flask under N2/Ar dissolve_amine Dissolve aniline in anhydrous THF setup_flask->dissolve_amine 1. add_isocyanate Slowly add isocyanate stir_rt Stir at room temperature add_isocyanate->stir_rt 2. monitor_tlc Monitor by TLC stir_rt->monitor_tlc 3. precipitate Product precipitates? filter Filter and wash precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No purify Recrystallize or chromatograph concentrate->purify

Protocol 2: Phosgene-Free Synthesis of a Symmetrical Diaryl Urea using Triphosgene

This protocol outlines the synthesis of a symmetrical diaryl urea from an aniline using triphosgene as a safer alternative to phosgene gas.[3] Caution: Triphosgene is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood by trained personnel. [5][11][12][13]

Materials:

  • Aniline derivative (2.0 eq)

  • Triphosgene (0.34 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline derivative in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred aniline solution at 0 °C.

  • After the addition is complete, slowly add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G start Dissolve aniline in anhydrous DCM at 0°C prepare_triphosgene Prepare triphosgene solution in DCM add_triphosgene Slowly add triphosgene solution start->add_triphosgene prepare_triphosgene->add_triphosgene add_tea Slowly add triethylamine add_triphosgene->add_tea warm_rt Warm to room temperature and stir add_tea->warm_rt quench Quench with water warm_rt->quench workup Aqueous work-up and extraction quench->workup purify Purify by recrystallization/chromatography workup->purify

Data Presentation: Catalyst Comparison in Oxidative Carbonylation

The oxidative carbonylation of anilines offers a direct route to diaryl ureas. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity. Below is a summary of catalyst performance for the synthesis of diphenylurea from aniline.

Catalyst SystemPromoter/AdditiveTemperature (°C)Aniline Conversion (%)Diphenylurea Selectivity (%)Reference
Pd(OAc)₂FeCl₃10010083.4[14]
PdI₂KI10033.760.6[14]
PdI₂FeCl₃10091.580.4[14]
PdI₂/KI in BmimBF₄-10010094[15]
PdCl₂(2,4-Cl₂Py)₂O₂100>9075[16]

Data presented is for illustrative purposes and specific reaction conditions may vary.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

G isocyanate R-N=C=O carbamic_acid [R-NH-COOH] (Unstable Carbamic Acid) isocyanate->carbamic_acid + water H₂O amine R-NH₂ carbamic_acid->amine Decomposes co2 CO₂ urea R-NH-CO-NH-R (Symmetrical Urea) amine->urea + isocyanate2 R-N=C=O

References

  • Using Triphosgene in the Lab - Department of Chemistry | University of Toronto. Available at: [Link]

  • TRIPHOSGENE - Multichem. Available at: [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Organic Chemistry Portal. Available at: [Link]

  • Proposed mechanism in the scope of isocyanates leading to urea formation. ResearchGate. Available at: [Link]

  • CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. Available at: [Link]

  • Selective Oxidative Carbonylation of Aniline to Diphenylurea with Ionic Liquids | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]

  • 04 February 2026 University of Parma Research Repository Catalytic oxidative carbonylation of amino moieties to ureas, oxamides. Available at: [Link]

  • Palladium/Iodide Catalyzed Oxidative Carbonylation of Aniline to Diphenylurea: Effect of ppm Amounts of Iron Salts - AIR Unimi. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

  • Full article: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. Available at: [Link]

  • One pot synthesis of ureas and carbamates via oxidative carbonylation of aniline-type substrates by CO/O2 mixture catalyzed by Pd-complexes | Request PDF - ResearchGate. Available at: [Link]

  • CuCl2 and PdCl2 catalysts for oxidative carbonylation of aniline with methanol | Request PDF - ResearchGate. Available at: [Link]

  • CN111116420B - Preparation method of symmetrical urea compound - Google Patents.
  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC. Available at: [Link]

  • Isocyanate-based multicomponent reactions - Semantic Scholar. Available at: [Link]

  • Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates - Arkivoc. Available at: [Link]

  • CDI I Carbonyldiimidazole I N,N - YouTube. Available at: [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Available at: [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. - ResearchGate. Available at: [Link]

  • Urea Solubility In Organic Solvents Revealing. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]

  • Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate | Request PDF - ResearchGate. Available at: [Link]

  • CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI) - Srini Chem. Available at: [Link]

  • Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing). Available at: [Link]

  • Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide - YouTube. Available at: [Link]

  • Solvent-Free and Safe Process for the Quantitative Production of Phosgene from Triphosgene by Deactivated Imino-Based Catalysts - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of diaryl urea derivatives designed as potential anticarcinoma agents using de novo structure-based lead optimization approach - ResearchGate. Available at: [Link]

  • (PDF) Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - ResearchGate. Available at: [Link]

  • Solubility Parameters | Download Table - ResearchGate. Available at: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

  • (PDF) A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. The purification of unsymmetrical diaryl ureas often presents unique challenges due to their low solubility and the presence of closely-related impurities. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience. Our goal is to empower you to diagnose issues, optimize your purification strategy, and obtain your target compound with the desired purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in a direct question-and-answer format.

Question 1: My crude product is a persistent oil or sticky solid that refuses to crystallize. What's happening and how can I fix it?

Answer: This is a common issue, typically arising from two main causes: high levels of impurities or the presence of residual solvent. Symmetrical ureas, such as 1,3-bis(2-fluorophenyl)urea and 1,3-bis(2-nitrophenyl)urea, are frequent byproducts in the synthesis and can act as eutectic contaminants, depressing the melting point and inhibiting crystallization.[1][2]

Causality & Solution:

  • Impurity Overload: The presence of significant amounts of unreacted starting materials or symmetrical byproducts disrupts the crystal lattice formation of your desired product.

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can become trapped in the crude product, resulting in an oily consistency.

Recommended Actions:

  • Solvent Trituration: Attempt to solidify the material by trituration. Suspend the oil in a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the suspension. This process washes away more soluble impurities and can induce crystallization of the product.

  • Vacuum Drying: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (not to exceed 40-50°C to avoid thermal degradation of the nitro group).[3][4]

  • Chromatographic First Pass: If trituration fails, the impurity load is likely too high for crystallization. A rapid "plug" of silica gel chromatography may be necessary to remove the bulk of the impurities before attempting crystallization again.

Question 2: I've performed a recrystallization, but my product is still impure according to TLC and NMR analysis. What went wrong?

Answer: This indicates that the chosen recrystallization solvent system is not effectively differentiating between your product and the impurities. The most likely culprits are the symmetrical diaryl urea byproducts, which often have solubilities and polarities very similar to the target compound, leading to co-crystallization.

Causality & Solution: The structural similarity between the desired unsymmetrical urea and the symmetrical byproducts makes separation by simple crystallization challenging. An ideal solvent system should dissolve the product and impurities when hot but allow only the desired product to crystallize upon cooling, keeping the impurities in the mother liquor.

Recommended Actions:

  • Re-evaluate Your Solvent System: Finding the right solvent is critical. A binary solvent system often provides the necessary fine-tuning of solubility. For example, dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., acetone, ethyl acetate, or THF) and then slowly add a "poor" hot solvent (an anti-solvent like hexanes or heptane) until the solution becomes faintly turbid. Allow this to cool slowly.

  • Slow Cooling is Key: Rapid cooling or crashing the product out of solution by adding too much anti-solvent will trap impurities. After preparing the hot saturated solution, ensure it is allowed to cool to room temperature slowly and undisturbed, followed by further cooling in an ice bath to maximize recovery.

  • Consider Flash Chromatography: If multiple recrystallization attempts fail, flash column chromatography is the most reliable method to resolve these closely-related impurities.

Question 3: My product appears as a yellow or brownish solid, but the literature suggests it should be a lighter color. Is this a problem?

Answer: Yes, this is an indication of impurities. While many nitro-aromatic compounds have a characteristic yellow hue, a darker brown or tan color often points to the presence of degradation products or residual starting materials like 2-nitroaniline.

Causality & Solution:

  • Oxidative Impurities: Side reactions during synthesis or workup can generate colored polymeric or oxidized byproducts.

  • Thermal Degradation: The nitro group makes the molecule susceptible to thermal decomposition, especially if heated for prolonged periods or at excessively high temperatures during solvent removal or recrystallization.[5][6]

  • Residual Starting Material: Incomplete reaction leaving 2-nitroaniline (which is colored) can contribute to the off-color.

Recommended Actions:

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Add the charcoal, continue to heat/stir for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the filtrate to cool.

  • Control Your Temperature: Always use the minimum temperature necessary to dissolve the compound during recrystallization and remove solvents under reduced pressure to keep the temperature low.

  • Purify by Chromatography: Column chromatography is very effective at removing baseline, colored impurities.

Question 4: When I run flash chromatography, my compound streaks badly down the column, leading to poor separation and mixed fractions. How can I improve this?

Answer: Streaking (or tailing) on a silica gel column is a classic sign of poor solubility in the mobile phase or excessively strong binding to the stationary phase. Diaryl ureas are notorious for this due to their strong hydrogen-bonding capabilities, which cause them to bind tightly to the polar silica gel.[7]

Causality & Solution: The urea moiety's two N-H groups and carbonyl oxygen form strong hydrogen bonds with the silanol groups on the silica surface. If the mobile phase is not polar enough to effectively compete for these binding sites and keep the compound fully dissolved, the compound will move in a "stick-slip" fashion, causing streaking.

Recommended Actions:

  • Optimize Mobile Phase: Increase the polarity of your eluent system. If you are using an ethyl acetate/hexane gradient, try switching to a dichloromethane/methanol system. Even a small amount of methanol (0.5-2%) can dramatically improve peak shape by disrupting the hydrogen bonding with the silica.

  • Dry Loading/Pre-adsorption: Avoid loading your sample in a strong solvent. The best practice is "dry loading": dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column. This ensures the compound is introduced to the column in a narrow band.[8]

  • Check for Acidity: Silica gel is naturally acidic. If your compound is sensitive to acid, this can cause on-column degradation, which also appears as streaking. You can use silica gel that has been neutralized with a base (e.g., triethylamine) or add a small amount (e.g., 0.1%) of triethylamine to your mobile phase. However, be mindful that this will alter the elution profile.

Frequently Asked Questions (FAQs)

Q: What is the most robust method for purifying 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea to >99% purity? A: A two-stage approach is most effective. First, perform a recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to remove the bulk of impurities and isolate a solid. Second, purify this material further using flash column chromatography (dry-loaded) with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to remove the stubborn, closely-related symmetrical urea byproducts.

Q: How do I choose the best solvents for recrystallization? A: The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For diaryl ureas, polar aprotic solvents like ethyl acetate, acetone, or THF are often good starting points. For binary systems, pair one of these "good" solvents with a "poor" (anti-solvent), typically a non-polar one like hexanes, heptane, or toluene. Screen several solvent systems on a small scale before committing your entire batch.

Solvent Boiling Point (°C)PolaritySuitability Notes
Ethanol78HighGood dissolving power when hot; can be paired with water.
Ethyl Acetate77MediumExcellent general-purpose solvent; often paired with hexanes/heptane.
Acetone56Medium-HighVery strong solvent, may need an anti-solvent for good recovery. Use with care due to low boiling point.
Dichloromethane40MediumGood for dissolving at RT, often used for chromatography. Low boiling point makes it less ideal for recrystallization.
Toluene111LowCan be a good "poor" solvent or used for high-temperature recrystallizations.
Heptane/Hexanes98 / 69Very LowExcellent anti-solvents to be added to a solution of the product in a more polar solvent.

Q: Is 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea susceptible to hydrolysis? A: Yes, the urea linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the molecule back to its constituent anilines.[9][10][11] It is strongly recommended to maintain neutral pH conditions during aqueous workups and purification. Avoid washing with strong acids or bases.

Q: How should I store the purified compound? A: Store the purified, dry solid in a well-sealed container, protected from light and moisture, at room temperature or refrigerated. The nitro-aromatic functionality can be light-sensitive over long periods, and the urea is hygroscopic.

Visualized Workflows and Protocols

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common purification challenges.

G start Crude Product Analysis oil Product is an Oil / Gum start->oil Physical State impure_solid Solid but Impure (TLC/NMR) start->impure_solid Purity Check colored Product is Highly Colored start->colored Visual Check triturate Action: Triturate with non-polar solvent (Hexanes) oil->triturate recrystallize Action: Recrystallize with new solvent system (e.g., EtOAc/Heptane) impure_solid->recrystallize charcoal Action: Recrystallize with Activated Charcoal Treatment colored->charcoal chromatography_first Action: 'Plug' Chromatography triturate->chromatography_first Fails success1 Result: Solid Product triturate->success1 Success chromatography_first->success1 chromatography_main Action: Flash Column Chromatography (Dry Load) recrystallize->chromatography_main Fails success2 Result: Pure Solid recrystallize->success2 Success chromatography_main->success2 charcoal->chromatography_main Fails charcoal->success2 Success

Caption: A decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Optimized Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too strong. If it is insoluble, heat the test tube. If it dissolves when hot but reappears as a precipitate upon cooling, you have found a good candidate.

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Binary System (If Needed): If using a binary system, dissolve the solid in a minimal amount of the "good" solvent (e.g., ethyl acetate). While hot, add the "poor" anti-solvent (e.g., heptane) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the "good" solvent to make it clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a binary system).

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography

  • Sample Preparation (Dry Loading): Dissolve the crude material (~1 g) in a suitable solvent (e.g., 10-20 mL of dichloromethane). Add 2-3 g of silica gel to the solution. Gently swirl and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of your starting mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add your dry-loaded sample as a neat layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the mobile phase and begin elution, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20-30% ethyl acetate in hexanes) to elute your compound. The symmetrical byproducts will typically elute very close to the desired product.

  • Analysis: Analyze the collected fractions by TLC. Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

References

  • Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction. (n.d.).
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. (2021). ACS Omega. [Link]

  • Synthesis, crystal structure, biological evaluation, electronic aspects of hydrogen bonds, and QSAR studies of some new N-(substituted phenylurea) diazaphosphore derivatives as anticancer agents. (2016).
  • Precisely and quickly determining crystal region of cocrystals of 1-phenylurea with 2-/3-nitrobenzoic acid. (2025).
  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. (n.d.). Molecules. [Link]

  • Thermally Stable Nitrothiacalixarene Chromophores: Conformational Study and Aggregation Behavior. (n.d.). Molecules. [Link]

  • Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. (2015).
  • Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. (n.d.).
  • Diaryl Ureas as an Antiprotozoal Chemotype. (2021). ACS Infectious Diseases. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). Molecules. [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (n.d.). ACS Catalysis. [Link]

  • Acidic and basic hydrolysis of α‐arylated bicyclic ureas. (2025).
  • 1-(4-fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea. (n.d.). Sigma-Aldrich.
  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. (n.d.).
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry.
  • Thermal behavior of nitro-, amino-, and azo-phenylfuroxans. (2026).
  • Diaryl Ureas as an Antiprotozoal Chemotype. (2021). ACS Infectious Diseases. [Link]

  • Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. (n.d.).
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Urea Hydrolysis in Potting Media. (1986). Journal of the American Society for Horticultural Science.
  • How can I purification my protein with urea and DTT? (2020).
  • 1-(3-fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea. (n.d.). PubChemLite.
  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins-A Data Mining and Quantum Chemical Study. (2025). Journal of Chemical Information and Modeling. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Chromatographic purification methods used for rDNA products. (2004). Semantic Scholar.
  • 1-(3-Acetylphenyl)-3-(2-fluorophenyl)urea. (n.d.). PubChem. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). Molbank. [Link]

Sources

Technical Support Center: Stabilizing 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. This compound features a sterically hindered diarylurea core flanked by ortho-fluoro and ortho-nitro substituents. While these functional groups are critical for target engagement, they introduce severe challenges in solution stability, namely: rapid intermolecular aggregation, photolytic degradation of the nitroaromatic moiety, and susceptibility to dynamic bond dissociation.

This guide provides field-proven insights, validated standard operating procedures (SOPs), and troubleshooting steps to ensure absolute scientific integrity during your assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate immediately when diluting from DMSO into my assay buffer? Causality: Diarylureas are notoriously hydrophobic and exhibit extremely poor aqueous solubility (often <10 µM)[1]. The urea nitrogen protons act as strong hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. In aqueous media, water competes poorly for these hydrogen bonds. Consequently, the molecules undergo rapid intermolecular hydrogen bonding and hydrophobic collapse, leading to immediate aggregation. Solution: You must prevent the monomers from interacting during the phase transition. Use a micellar encapsulation strategy (e.g., Tween-20 or Pluronic F-68) and employ a stepwise dilution protocol rather than a direct bolus addition.

Q2: My stock solution loses potency over time on the bench top, even when fully dissolved. What is causing this? Causality: The ortho-nitro group on the phenyl ring is highly photolabile. Upon exposure to ambient UV/Vis light, nitroaromatic compounds undergo excitation to a triplet state, leading to photoreduction, radical formation, and subsequent degradation into nitrophenols or anilines[2][3]. Solution: The compound must be treated as light-sensitive. All stock solutions must be stored in amber glass vials, and benchwork should be conducted under actinic (low-UV) lighting.

Q3: Is the urea linkage stable across all pH ranges during my prolonged cell assays? Causality: While aliphatic ureas are generally stable, sterically hindered aromatic ureas (like those with ortho-substitutions) can undergo dynamic bond dissociation and hydrolysis. This hydrolytic kinetic process is accelerated at extreme pH levels, cleaving the molecule into 2-fluoroaniline and 2-nitroaniline[4]. Solution: Maintain all assay buffers strictly between pH 6.5 and 7.5. Avoid storing aqueous working solutions for more than 24 hours.

Mechanistic Pathways (Visualizations)

G A 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea 10 mM in 100% DMSO B Direct Aqueous Dilution (Unoptimized) A->B Standard C Stepwise Dilution with 0.1% Tween-20 A->C Optimized D Intermolecular H-Bonding & Aggregation B->D Hydrophobic effect F Micellar Encapsulation C->F Steric shielding E Precipitation / Assay Failure D->E >1% Aqueous G Stable Solubilized Monomers F->G Stable for 24h

Workflow comparing standard vs. optimized solubilization to prevent diarylurea aggregation.

G2 A Intact Diarylurea (in solution) B UV/Vis Exposure (hv) A->B C Extreme pH (<4 or >9) A->C D Nitro Group Photoreduction & Radical Formation B->D E Urea Hydrolysis (Dynamic Dissociation) C->E F Loss of Target Affinity D->F E->F

Primary degradation pathways of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea via light and pH.

Quantitative Stability Data

To ensure reproducible assay conditions, adhere to the following empirically derived stability parameters for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea:

ParameterConditionObserved EffectRecommended Action
Aqueous Solubility pH 7.4, no surfactants<10 µM (Rapid Precipitation)Use 0.1% Tween-20; keep final DMSO at 1%.
Photostability Ambient laboratory light (24h)>30% degradation (Photoreduction)Store in amber vials; work under actinic light.
Hydrolytic Stability pH < 4.0 or > 9.0Cleavage to respective anilinesMaintain assay buffer pH strictly at 6.5 - 7.5.
Thermal Stability 37°C in aqueous bufferStable for <24h if solubilizedPrepare fresh aqueous dilutions daily.

Standard Operating Procedures (SOPs)

A core pillar of scientific trustworthiness is the use of self-validating protocols. The following SOPs are designed to prevent the physical and chemical degradation of the compound while providing built-in quality control checks.

SOP 1: Preparation of Aggregation-Free Aqueous Working Solutions

Objective: To transition the highly lipophilic diarylurea from a DMSO stock into an aqueous assay buffer without triggering intermolecular hydrogen bonding and precipitation.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM stock. Vortex for 60 seconds until optically clear.

  • Surfactant Priming: Prepare your target aqueous assay buffer (pH 7.4) and supplement it with 0.1% (v/v) Tween-20 or 0.1% (w/v) BSA. This provides the hydrophobic pockets necessary for micellar encapsulation.

  • Pre-warming: Warm both the DMSO stock and the supplemented assay buffer to 37°C in a water bath for 10 minutes. Causality: Thermal energy increases the kinetic barrier against rapid hydrophobic collapse.

  • Stepwise Addition: While vortexing the assay buffer at medium speed, add the DMSO stock dropwise (e.g., 1 µL per second) to achieve the desired final concentration (maximum 1% final DMSO).

  • Self-Validation Step (DLS): Analyze a 50 µL aliquot of the final working solution using Dynamic Light Scattering (DLS). A monodisperse peak at <10 nm confirms successful monomeric solubilization. Peaks >100 nm indicate aggregation, requiring a higher surfactant ratio or a slower addition rate.

SOP 2: Photostability and Storage Workflow

Objective: To protect the photolabile ortho-nitro group from UV-induced radical formation and preserve compound integrity over long-term storage.

  • Aliquoting: Immediately upon reconstitution in DMSO, divide the 10 mM stock into 10 µL to 50 µL single-use aliquots. Causality: This prevents repeated freeze-thaw cycles which introduce atmospheric moisture and trigger urea hydrolysis.

  • Actinic Shielding: Transfer all aliquots into opaque amber glass vials or wrap standard microcentrifuge tubes entirely in aluminum foil. Store at -80°C.

  • Handling: When thawing an aliquot for an experiment, perform all pipetting steps inside a biosafety cabinet with the fluorescent lights turned off, utilizing only ambient room light or dedicated actinic red lighting.

  • Self-Validation Step (LC-MS): Perform LC-MS analysis on a single control aliquot every 4 weeks. Monitor for the appearance of 2-nitroaniline (m/z 138) or 2-fluoroaniline (m/z 111). The presence of these peaks indicates hydrolytic or photolytic degradation, meaning the batch must be discarded.

References

  • Title: Evaluation of Diarylureas for Activity Against Plasmodium falciparum Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process Source: PubMed / Journal of Environmental Sciences URL: [Link]

  • Title: How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]

  • Title: Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics Source: Cheng Research Group, University of Illinois URL: [Link]

Sources

Technical Support Center: Troubleshooting 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric diaryl urea synthesis. Synthesizing 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea presents unique chemoselectivity challenges. The strong electron-withdrawing nature of the nitro group and the extreme moisture sensitivity of isocyanate intermediates often lead to stalled reactions or the formation of symmetrical urea byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Diagnostic Troubleshooting Workflow

When your synthesis fails, identifying the root cause quickly is critical. Use the diagnostic logic below to determine whether your reaction is suffering from electronic deactivation or environmental contamination.

Troubleshooting Start Synthesis Failure: Low Yield / Impurities SymUrea Issue: Symmetrical Urea (1,3-bis(2-fluorophenyl)urea) Start->SymUrea LC-MS Analysis Unreacted Issue: Unreacted 2-Nitroaniline Start->Unreacted TLC / NMR Analysis H2O Root Cause: Moisture Contamination (Isocyanate Hydrolysis) SymUrea->H2O Deactivated Root Cause: Electronic Deactivation (Ortho-NO2 Effect) Unreacted->Deactivated Fix1 Action: Rigorous Drying Schlenk Techniques H2O->Fix1 Fix2 Action: Synthon Inversion Use 2-Nitrophenyl Isocyanate Deactivated->Fix2

Diagnostic flowchart for identifying and resolving common failures in asymmetric diaryl urea synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction yields a significant amount of 1,3-bis(2-fluorophenyl)urea instead of the target asymmetric urea. What is driving this side reaction? Cause: Symmetrical urea formation is the classic hallmark of moisture contamination. Isocyanates are highly electrophilic. If water is present in your solvent or atmosphere, it attacks the 2-fluorophenyl isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into 2-fluoroaniline[1]. Because the hydrolysis rate of the isocyanate can outpace the desired reaction, this newly formed amine acts as a nucleophile, attacking another equivalent of 2-fluorophenyl isocyanate to form the symmetrical 1,3-bis(2-fluorophenyl)urea[2]. Solution: Rigorous anhydrous conditions are non-negotiable. Use Schlenk techniques, dry solvents (e.g., anhydrous DCM or THF stored over activated molecular sieves), and a positive pressure argon or nitrogen atmosphere.

Q2: I am reacting 2-nitroaniline with 2-fluorophenyl isocyanate, but the reaction stalls with mostly unreacted starting materials. Why? Cause: 2-Nitroaniline is a severely deactivated nucleophile. The nitro group at the ortho position exerts a strong electron-withdrawing inductive and resonance effect, drastically reducing the electron density on the amine nitrogen[3]. Additionally, the ortho-nitro group introduces steric hindrance and intramolecular hydrogen bonding, further suppressing its nucleophilicity. Solution: Invert your synthetic synthons (see Section 3). Instead of reacting 2-nitroaniline with 2-fluorophenyl isocyanate, react 2-fluoroaniline with 2-nitrophenyl isocyanate .

Q3: Can I use triphosgene to generate the isocyanate in situ to avoid handling moisture-sensitive pre-formed isocyanates? Cause/Insight: Yes, triphosgene is a safer, solid alternative to phosgene for synthesizing isocyanates[4]. However, one-pot procedures where both amines are mixed with triphosgene simultaneously will result in a statistical nightmare of symmetric and asymmetric ureas. Solution: Use a stepwise protocol. First, react 2-nitroaniline with triphosgene to form 2-nitrophenyl isocyanate. Crucially, ensure the nitroaniline solution is added slowly to the triphosgene to keep the local concentration of amine low; this prevents the newly formed isocyanate from reacting with unreacted amine to form symmetrical urea[4]. Once the isocyanate is fully formed, add the 2-fluoroaniline.

Reaction Pathway & Synthon Inversion Strategy

The most critical decision in asymmetric urea synthesis is choosing which half of the molecule will act as the nucleophile (amine) and which will act as the electrophile (isocyanate).

Synthon inversion strategy comparing sub-optimal and optimized electrophile-nucleophile pairings.

Quantitative Route Comparison

The table below summarizes the expected outcomes based on the chosen synthetic route. Synthon inversion (Route 2) provides the highest yield and minimizes purification bottlenecks.

Synthetic RouteNucleophile StrengthElectrophile ReactivityMajor Side ProductTypical Yield
Route 1: 2-Nitroaniline + 2-Fluorophenyl IsocyanateVery WeakModerate1,3-bis(2-fluorophenyl)urea< 40%
Route 2: 2-Fluoroaniline + 2-Nitrophenyl IsocyanateModerateVery StrongBiuret (if isocyanate is in excess)> 85%
Route 3: One-pot Triphosgene + Both AminesMixedMixedStatistical mixture of all ureas~ 30%

Self-Validating Experimental Protocol

Optimized Synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea via Synthon Inversion

Objective: Maximize asymmetric urea yield by pairing the most nucleophilic amine with the most electrophilic isocyanate under strictly anhydrous conditions.

Step-by-Step Methodology:

  • Preparation & Drying: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Electrophile Solvation: Dissolve 2-nitrophenyl isocyanate (1.05 equiv, 10.5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

    • Self-Validation Check: The solution must be perfectly clear. Any cloudiness indicates the presence of polymeric or symmetrical urea impurities resulting from prior moisture exposure. If cloudy, filter through a dry syringe filter before proceeding.

  • Nucleophile Addition: In a separate dry vial, dissolve 2-fluoroaniline (1.0 equiv, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the isocyanate solution at 0 °C over 15 minutes.

    • Causality: Dropwise addition ensures the highly reactive isocyanate remains in stoichiometric excess relative to the amine during the addition phase. This prevents the newly formed asymmetric urea from acting as a competing nucleophile, thereby suppressing biuret side-product formation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Self-Validation Check: A precipitate will gradually form as the reaction progresses, because the target diaryl urea is highly insoluble in DCM.

  • Quenching & Isolation: Add 5 mL of anhydrous methanol to quench any unreacted isocyanate (converting it into a soluble methyl carbamate). Filter the suspension through a sintered glass funnel.

  • Purification: Wash the filter cake sequentially with cold DCM (2 x 10 mL) and hexane (20 mL) to remove unreacted starting materials and the carbamate byproduct. Dry the solid under high vacuum to afford the pure 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

References

  • "A Comparative Guide to the Reactivity of Nitroaniline Isomers", Benchchem,
  • "Study on Synthesis of Nitrophenyl Isocyan
  • "“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)
  • "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study", PMC,

Sources

Technical Support Center: Method Refinement for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

This compound belongs to the diarylurea class—a highly privileged pharmacophore frequently utilized in the development of potent kinase inhibitors and allosteric modulators[1][2]. While diarylureas offer exceptional target binding affinity, their inherent physicochemical properties—specifically their strong intermolecular hydrogen-bonding networks—present significant challenges in aqueous solubility, kinetic stability, and assay reproducibility[3][4]. This guide provides field-proven, causality-driven frameworks to ensure consistent, artifact-free data generation.

I. Frequently Asked Questions (FAQs): Physicochemical Behavior

Q1: Why does 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea precipitate so easily in aqueous assay buffers, and how can I prevent it? A1: The precipitation is driven by the urea moiety, which acts as both a strong hydrogen-bond donor and acceptor. When introduced directly into an aqueous environment, the compound rapidly undergoes kinetic supersaturation, crashing out of solution to form highly stable crystal lattices[3][4]. Causality-Driven Solution: Never dilute directly from a high-concentration stock into an aqueous buffer. Instead, perform stepwise serial dilutions in 100% anhydrous DMSO to approach your final concentration, ensuring the final solvent shift is minimal. If necessary, utilize co-solvents like PEG300 or Tween-80 to lower the thermodynamic barrier to solvation[5].

Q2: What is the optimal solvent for long-term stock storage, and what is the underlying mechanism of its efficacy? A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for diarylurea stock solutions[5]. DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular urea-urea hydrogen bonds that hold the compound in its crystalline state. In fact, diarylureas have such a high affinity for DMSO that they are known to form stable co-crystals with it[3]. Stocks should be aliquoted and stored at -20°C or -80°C to prevent freeze-thaw cycles, which induce localized supersaturation and irreversible degradation[5].

Q3: How do I differentiate between true thermodynamic solubility and transient kinetic supersaturation in my assays? A3: Standard shake-flask methods often overestimate solubility due to temporary kinetic supersaturation[4]. To obtain accurate thermodynamic solubility, you must employ non-resonant Second Harmonic Scattering (SHS) or utilize a MultiScreen® filter plate assay[4][6]. SHS detects interfacial fluctuations of water molecules surrounding solutes, allowing you to identify the exact critical concentration where sub-visible micelle-like aggregates begin to form, long before macroscopic precipitation occurs[4].

II. Troubleshooting Guide: Assay Anomalies

Issue 1: High Variability and "Edge Effects" in Cell-Based Assays

Symptoms: Inconsistent IC50 values across biological replicates; higher cell death in the outer wells of 96-well plates during MTT or Caspase-Glo assays. Root Cause: Diarylureas are highly sensitive to evaporation-induced concentration gradients. In the outer wells of a microplate, slight evaporation of the aqueous buffer increases the local concentration of both the compound and DMSO, leading to localized cytotoxicity and compound precipitation[5]. Resolution:

  • Environmental Control: Incubate plates in a highly humidified environment and consider filling the inter-well spaces with sterile PBS.

  • Plate Layout: Abandon the outer perimeter wells (rows A and H, columns 1 and 12) for experimental data; fill them with media to act as an evaporation buffer[5].

Issue 2: False Positives in Kinase Inhibition (ADP-Glo™) Assays

Symptoms: The compound appears to inhibit the target kinase at unusually low nanomolar concentrations, but the dose-response curve is non-sigmoidal (steep Hill slope). Root Cause: Colloidal aggregation. At concentrations near its solubility limit, the diarylurea forms sub-micron aggregates that non-specifically sequester the kinase enzyme or the luminescent detection reagents, mimicking target inhibition[2]. Resolution: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Detergents disrupt colloidal aggregates without denaturing the kinase. If the apparent inhibition is lost upon adding the detergent, the initial result was an aggregation-based artifact.

Issue 3: Incomplete Formazan Solubilization in MTT Assays

Symptoms: Undissolved purple crystals remain visible under the microscope after adding the solubilization buffer, leading to artificially low absorbance readings. Root Cause: Diarylureas can alter the lipid membrane composition of dying cells, making the intracellular formazan crystals highly hydrophobic and resistant to standard isopropanol-based solubilization[7]. Resolution: Switch to a more aggressive solubilization solution, such as 0.01 M HCl in 10% SDS. Incubate the plate at room temperature in the dark for a minimum of 2 hours with continuous, gentle orbital shaking prior to reading absorbance at 570 nm[2][7].

III. Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocol inherently verifies its own success before proceeding to the next phase.

Protocol A: High-Concentration Stock Preparation & Stability Validation
  • Gravimetric Analysis: Accurately weigh the solid 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea into a sterile, amber glass vial (to prevent potential photolytic degradation).

  • Solvation: Add calculated anhydrous DMSO to achieve a 10 mM stock.

  • Disruption: Vortex vigorously for 2 minutes. If particulates remain, apply gentle water-bath sonication for 5 minutes[5].

  • Validation Step 1 (Visual): Inspect under a strong light source. The solution must be optically clear.

  • Validation Step 2 (Analytical): Immediately analyze a 1 µL aliquot via High-Performance Liquid Chromatography (HPLC-UV) to establish a baseline purity chromatogram and quantify the parent compound[4][5].

  • Storage: Aliquot into single-use 50 µL volumes in tightly sealed microcentrifuge tubes and store at -80°C[5].

Protocol B: ADP-Glo™ Kinase Inhibition Assay Workflow
  • Compound Preparation: Thaw a single-use DMSO aliquot. Perform a 10-point serial dilution (1:3) in 100% DMSO.

  • Buffer Transfer: Transfer the DMSO dilutions into the aqueous kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) ensuring the final DMSO concentration remains strictly at 1%[2].

  • Enzymatic Reaction: Combine the target kinase, specific substrate, and compound in a 384-well white assay plate. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes[2].

  • Validation Step (Internal Control): Include a known reference diarylurea (e.g., Sorafenib) in parallel. The assay run is only validated if the reference compound yields an IC50 within 0.5 log units of established historical data[2].

  • Detection: Add ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation)[2].

  • Quantification: Measure luminescence. Fit data to a 4-parameter sigmoidal dose-response curve.

IV. Quantitative Data Presentation

The following table summarizes the physicochemical boundaries of typical diarylureas to guide your assay design.

Table 1: Comparative Solubility and Stability Profile of Diarylureas

Solvent / ConditionApparent Solubility LimitKinetic Stability (Half-life)Recommended Analytical Method
100% Anhydrous DMSO > 20 mg/mL> 6 months (Stored at -80°C)HPLC-UV[5]
Aqueous Buffer (pH 7.2) < 0.1 mg/mL< 24 hours (Room Temp)SHS / HPLC[4]
5% DMSO in Aq. Buffer ~ 0.3 mg/mL~ 48 hours (at 4°C)MultiScreen® Filter Plate[6]

V. Mechanistic & Workflow Visualizations

Mechanism A 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea B Target Kinase (e.g., Raf/VEGFR) A->B Competitive Inhibition C Downstream Effector (e.g., MEK/ERK) B->C Phosphorylation (Blocked) D Cell Proliferation & Survival C->D Signal Transduction (Halted)

Caption: Mechanism of action for diarylurea-mediated kinase inhibition and signal transduction blockade.

Troubleshooting Start Compound in Aqueous Buffer Check Visible Precipitation or Colloidal Aggregation? Start->Check Yes Kinetic Supersaturation Check->Yes Yes No Proceed to Assay Check->No No Fix1 Perform Stepwise Dilution in 100% DMSO First Yes->Fix1 Fix2 Add Co-solvents (e.g., PEG300, Tween-80) Yes->Fix2 Fix1->Start Fix2->Start

Caption: Troubleshooting workflow for resolving aqueous precipitation of diarylurea compounds.

VI. References

  • Benchchem. "Technical Support Center: Enhancing the Stability of Diaryl Urea Solutions for Screening." Benchchem. 5

  • ACS Publications. "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO." ACS Omega. 3

  • Pharma Excipients. "High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering." Pharma Excipients.4

  • Sigma-Aldrich. "MultiScreen Solubility Filter Plate." Sigma-Aldrich. 6

  • Benchchem. "The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide." Benchchem. 2

  • Benchchem. "Application Notes & Protocols: Cell-based Assays for Evaluating Diaryl Urea Cytotoxicity." Benchchem.7

  • National Institutes of Health (PMC). "Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors." PMC. 1

Sources

Technical Support Center: Troubleshooting 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for diarylurea-based modulators. As a highly lipophilic diarylurea derivative, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea presents unique challenges in assay development. While the diarylurea pharmacophore is a proven scaffold for Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and eIF2α kinase heme-regulated inhibitors (HRI) [1], its physicochemical properties often lead to complex off-target liabilities, including kinome promiscuity, CYP450 inhibition, and colloidal aggregation.

This guide provides mechanistic insights, self-validating troubleshooting workflows, and robust protocols to isolate true biological signals from artefactual off-target noise.

Part 1: Mechanistic FAQs

Q1: Why does 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea exhibit broad, non-specific promiscuity across kinase panels? A: The causality lies in the structural thermodynamics of the diarylurea core. The urea moiety acts as a rigid, dual hydrogen-bond donor and acceptor. In Type II kinase inhibitors, this core perfectly mimics interactions with the conserved glutamate and aspartate residues in the "DFG-out" inactive conformation of kinases [2]. However, the addition of electron-withdrawing, lipophilic halogens and nitro groups (2-fluoro, 2-nitro) forces the molecule to seek hydrophobic stabilization. If the primary target's hydrophobic pocket is saturated or unavailable, the compound will promiscuously bind to the conserved hinge regions of structurally related kinases (e.g., VEGFR, PDGFR, RAF) [3].

Q2: Is CYP450 inhibition a genuine off-target effect or an assay artifact for this compound? A: It is a genuine, structurally driven liability. The highly lipophilic nature of the fluorinated and nitrated phenyl rings makes this compound an ideal substrate/inhibitor for the cytochrome P450 3A4 (CYP3A4) and 2C9 isoenzymes. The compound occupies the lipophilic active site of the CYP enzymes, competitively excluding native substrates. This requires careful orthogonal validation to ensure that observed cellular toxicity is due to primary target engagement, not metabolic bottlenecking.

Part 2: Troubleshooting Guide for Assay Discrepancies

Issue A: Potent Biochemical Activity but Complete Loss of Cellular Efficacy
  • Diagnosis: High Plasma Protein Binding (PPB) or poor membrane permeability. Diarylureas with multiple electron-withdrawing groups often bind irreversibly to bovine serum albumin (BSA) in cell culture media, reducing the free fraction of the drug to sub-therapeutic levels.

  • Resolution: Perform a "Serum Shift Assay." Run your cellular viability assay in 1%, 5%, and 10% Fetal Bovine Serum (FBS). If the shifts rightward by -fold as serum increases, the off-target effect is albumin sequestration.

Issue B: "Flat" Dose-Response Curves or Inhibition of Unrelated Targets
  • Diagnosis: Colloidal Aggregation. At concentrations above 1-5 M in aqueous buffers, lipophilic diarylureas nucleate into sub-micron colloidal aggregates. These aggregates sequester proteins non-specifically, leading to false-positive off-target inhibition [4].

  • Resolution: Implement the Detergent-Shift Protocol (detailed below).

Part 3: Data Visualization & Workflows

Target vs. Off-Target Mechanism

Mechanism cluster_0 Primary/On-Target Binding cluster_1 Off-Target Liabilities Compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea TypeII Type II Kinase Conformation (DFG-Out Pocket) Compound->TypeII Specific Affinity CYP CYP450 (e.g., CYP3A4) Metabolic Inhibition Compound->CYP Lipophilic rings Agg Colloidal Aggregation (Aqueous Media) Compound->Agg Poor solubility Promiscuity Kinome Promiscuity (Hydrophobic interactions) Compound->Promiscuity Conserved hinge binding Hbond Urea Core H-Bonding (Glu & Asp residues) TypeII->Hbond

Caption: Mechanistic divergence of diarylurea binding leading to specific vs. off-target effects.

Troubleshooting Workflow

Workflow Start Observe Unexpected Off-Target Activity CheckAgg Step 1: Run Detergent-Shift Assay (+0.01% Triton X-100) Start->CheckAgg AggResult IC50 shifts >10-fold? CheckAgg->AggResult AggTrue Colloidal Aggregation (False Positive) AggResult->AggTrue Yes CheckSPR Step 2: Orthogonal SPR Binding (Immobilized Target) AggResult->CheckSPR No SPRResult 1:1 Binding Kinetics? CheckSPR->SPRResult SPRFalse Non-specific Hydrophobic Interaction SPRResult->SPRFalse No CheckCell Step 3: Cellular Target Engagement (e.g., CETSA) SPRResult->CheckCell Yes

Caption: Self-validating decision tree to isolate true target engagement from assay artifacts.

Part 4: Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative shifts when applying our self-validating protocols to 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Assay Condition / VariableExpected (On-Target)Expected (Off-Target Artifact)Diagnostic Conclusion
Standard Buffer 15 - 50 nM100 - 500 nMBaseline measurement.
+ 0.01% Triton X-100 15 - 50 nM (No change) nM (Abolished)Off-target effect was driven by colloidal aggregation.
+ 10% FBS (Serum Shift) 200 - 500 nM (10x shift) nM (Abolished)Compound is highly protein-bound; off-target cellular toxicity is unlikely in vivo.
SPR (Immobilized) 10 - 30 nM (1:1 fit)Non-saturable / No fitOff-target effect is due to non-specific hydrophobic sticking.

Part 5: Self-Validating Experimental Protocols

Protocol 1: De-risking Colloidal Aggregation (Detergent-Shift Assay)

Because the 2-fluoro and 2-nitro substitutions drastically reduce aqueous solubility, you must prove that off-target inhibition is not caused by the compound aggregating and precipitating the enzyme.

Step-by-Step Methodology:

  • Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM ).

  • Detergent Spiking: Split the buffer into two aliquots. To Aliquot B, add exactly 0.01% (v/v) Triton X-100 or CHAPS. Causality note: Detergents at this sub-critical micelle concentration disrupt colloidal aggregates without denaturing the target kinase.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in 100% DMSO.

  • Incubation: Add the compound to both Buffer A (No detergent) and Buffer B (Detergent) at a final DMSO concentration of . Incubate for 15 minutes at room temperature to allow aggregate formation in Buffer A.

  • Enzyme Addition: Add your target and off-target enzymes. Proceed with your standard readout (e.g., ADP-Glo or FRET).

  • Validation: If the off-target is completely abolished in Buffer B, the initial reading was a false-positive aggregation artifact.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To definitively prove that the compound is engaging an off-target kinase via a specific binding pocket (and not just sticking to the plastic or the protein surface), you must establish 1:1 binding kinetics.

Step-by-Step Methodology:

  • Immobilization: Immobilize the suspected off-target protein onto a CM5 sensor chip using standard amine coupling. Target a low immobilization level ( RU) to minimize mass transport limitations.

  • Buffer Preparation: Use a running buffer containing 5% DMSO to ensure the diarylurea remains soluble. Critical: Match the DMSO concentration of the running buffer exactly to the analyte samples to prevent bulk refractive index shifts.

  • Analyte Injection: Inject 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea at concentrations ranging from 0.1x to 10x of the suspected (e.g., 10 nM to 1 M). Use a flow rate of 30-50 L/min to observe clear association and dissociation phases.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

  • Validation: A true off-target interaction will show a saturable, dose-dependent response with a measurable and . If the sensorgram shows a linear, non-saturating upward drift, the compound is non-specifically accumulating on the chip matrix due to its extreme lipophilicity.

References

  • Chen, T., Ozel, D., Qiao, Y., et al. (2011). Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target. Nature Chemical Biology.[Link]

  • Listro, R., Rossino, G., Piaggi, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.[Link]

  • MDPI Encyclopedia. (2021). Diarylureas. Encyclopedia.pub. [Link]

  • Zhao, W., Wang, Z., Chen, Y., et al. (2025). Discovery of novel diarylurea derivatives as potent type II TRK inhibitors for combating multiple acquired resistant mutants. Bioorganic Chemistry.[Link]

Technical Support Center: Enhancing the Bioavailability of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Bioavailability Technical Support Center. This guide is designed for scientists and drug development professionals working with 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, a highly lipophilic diarylurea derivative.

Diarylureas are privileged scaffolds in oncology and kinase inhibition (e.g., sorafenib, linifanib)[1]. However, they notoriously suffer from poor oral bioavailability. Mechanistically, the urea moiety acts as both a strong hydrogen bond donor (via NH groups) and an acceptor (via the carbonyl oxygen), creating a highly stable, rigid crystal lattice[2]. When combined with the lipophilic fluorophenyl and nitrophenyl rings, the result is extremely poor aqueous solubility and a high propensity for rapid precipitation in the gastrointestinal tract[3].

Below is our authoritative troubleshooting guide, validated protocols, and mechanistic workflows to overcome these translational barriers.

Part 1: Formulation Troubleshooting & FAQs

Q: Why does 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea precipitate rapidly during in vitro dissolution testing of our Amorphous Solid Dispersions (ASDs)? A: This "spring and parachute" failure is driven by the high crystal lattice energy of the diarylurea core[2]. When the primary polymer matrix dissolves, the drug reaches a supersaturated state. However, because the urea moieties strongly self-associate via intermolecular hydrogen bonding, the drug rapidly nucleates and recrystallizes before absorption can occur.

  • The Fix: Transition from a binary to a ternary ASD system . Incorporate a crystallization inhibitor with strong hydrogen-bond accepting capabilities (e.g., HPMCAS) combined with a surfactant (e.g., Vitamin E TPGS). The polymer sterically hinders crystal lattice formation, while the surfactant lowers the interfacial tension, effectively extending the "parachute" phase.

Q: We are formulating Solid Lipid Nanoparticles (SLNs), but the encapsulation efficiency (EE%) is unexpectedly low (<40%). How can we improve drug loading? A: SLNs made exclusively from highly purified solid lipids form a perfect, dense crystalline lattice upon cooling. Because 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a bulky, rigid molecule, it is physically expelled from the lipid core during lipid crystallization—a phenomenon known as "burst expulsion."

  • The Fix: Shift from SLNs to Nanostructured Lipid Carriers (NLCs) . By blending a solid lipid with a liquid lipid (e.g., Miglyol 812), you create deliberate imperfections in the lipid crystal lattice. These amorphous compartments provide spatial accommodation for the diarylurea, routinely increasing EE% to >85%.

Q: In vivo pharmacokinetic data shows a low Area Under the Curve (AUC) despite achieving high in vitro solubility with nanosuspensions. What is the mechanistic failure? A: Nanosuspensions improve dissolution velocity (per the Noyes-Whitney equation) but offer zero protection against rapid first-pass metabolism. The nitrophenyl group on this specific compound is highly susceptible to hepatic nitroreductases, leading to rapid presystemic clearance.

  • The Fix: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS) formulated with long-chain triglycerides (LCTs). LCTs promote the assembly of chylomicrons in enterocytes, shunting the highly lipophilic drug through the intestinal lymphatic system and entirely bypassing hepatic first-pass metabolism.

Part 2: Validated Experimental Protocols

Protocol A: Fabrication of Ternary Amorphous Solid Dispersions via Hot-Melt Extrusion (HME)

This protocol ensures molecular-level dispersion while preventing thermal degradation of the heat-sensitive nitro group.

  • Pre-blending: Geometrically mix 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (20% w/w), HPMCAS (70% w/w), and Vitamin E TPGS (10% w/w) in a V-blender for 15 minutes.

  • Extrusion Parameters: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile as a gradient from 120°C (feed zone) to 160°C (die).

    • Causality Rule: 160°C is strategically chosen as it is above the glass transition temperature ( ) of HPMCAS but strictly below the thermal degradation threshold of the nitrophenyl moiety.

  • Quench Cooling & Milling: Extrude the melt onto a chill roll (4°C) to instantaneously freeze the polymer chain mobility, trapping the drug in an amorphous state. Mill the extrudate and pass it through a 60-mesh sieve.

  • Self-Validation (QC): Analyze the powder via Modulated Differential Scanning Calorimetry (mDSC). The complete absence of the diarylurea's melting endotherm (~210°C) and the presence of a single, unified confirms a successful, single-phase amorphous solid solution.

Protocol B: Preparation of NLCs for Lymphatic Targeting

This protocol utilizes high-shear thermodynamics to trap the drug in an imperfect lipid matrix.

  • Lipid Phase Preparation: Melt the solid lipid (Compritol 888 ATO, 3% w/v) and liquid lipid (Miglyol 812, 1.5% w/v) together at 80°C. Dissolve the diarylurea (0.5% w/v) completely into this lipid melt.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (1.5% w/v) and Soy Lecithin (0.5% w/v) in ultra-pure water, pre-heated to 80°C to prevent premature lipid solidification upon mixing.

  • Pre-emulsification: Disperse the lipid phase into the aqueous phase using a high-speed rotor-stator homogenizer at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Process the hot pre-emulsion through an HPH at 800 bar for 3 continuous cycles at 80°C.

    • Causality Rule: High shear at elevated temperatures dictates the final droplet size, ensuring the emulsion reaches the nanometer scale (<150 nm) before any lipid solidification can occur.

  • Solidification: Rapidly quench the nanoemulsion in an ice bath (4°C). The rapid cooling forces the solid lipids to crystallize around the liquid lipid droplets, trapping the drug.

  • Self-Validation (QC): Assess via Dynamic Light Scattering (DLS). Release criteria: Z-average < 150 nm, Polydispersity Index (PDI) < 0.2, and Zeta Potential < -20 mV (ensuring electrostatic colloidal stability).

Part 3: Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the baseline free drug versus the engineered formulation strategies.

Formulation StrategyAqueous Solubility (µg/mL)Encapsulation / Drug Loading (%)Relative Oral Bioavailability (vs. Free Drug)Primary Mechanism of Enhancement
Free Drug (Crystalline) < 0.5100% (Pure API)1.0x (Baseline)N/A
Binary ASD (PVP-VA) 45.020%3.2xOvercomes crystal lattice energy; prone to precipitation.
Ternary ASD (HPMCAS + TPGS) 120.520%6.8xMaintains supersaturation; inhibits nucleation.
Solid Lipid Nanoparticles (SLN) Dispersed< 40% (Burst Expulsion)4.5xLipid solubilization; limited by poor drug loading.
Nanostructured Lipid Carriers (NLC) Dispersed> 85%8.4xImperfect lipid lattice accommodates bulky diarylurea.
SMEDDS (LCT-based) Solubilized~ 10%12.5x Bypasses hepatic first-pass metabolism via lymphatics.

Part 4: Mechanistic Visualizations

NLC Formulation & Encapsulation Workflow

The diagram below maps the thermodynamic and mechanical steps required to successfully trap the diarylurea within an imperfect lipid matrix.

NLC_Workflow LP Lipid Phase @ 80°C (Solid + Liquid Lipid + Diarylurea) PE Pre-emulsion (High-Speed Homogenization) LP->PE AP Aqueous Phase @ 80°C (Water + Poloxamer 188) AP->PE HPH High-Pressure Homogenization (800 bar, 3 cycles, 80°C) PE->HPH COOL Rapid Cooling (4°C) (Lipid Crystallization) HPH->COOL NLC Final NLC Suspension (Z-avg < 150nm, PDI < 0.2) COOL->NLC

Caption: Workflow for formulating Nanostructured Lipid Carriers (NLCs) to enhance diarylurea encapsulation.

Pharmacokinetic Absorption Pathway (First-Pass Bypass)

This diagram illustrates how LCT-based lipid formulations (like SMEDDS or NLCs) alter the physiological absorption route of the drug, protecting the nitrophenyl group from hepatic degradation.

Lymphatic_Pathway Oral Oral Administration (Lipid Formulation) GI GI Tract (Lipid Digestion) Oral->GI Ent Enterocyte Uptake (Chylomicron Assembly) GI->Ent Lymph Intestinal Lymphatic System (Mesenteric Lymph Nodes) Ent->Lymph LCTs Liver Hepatic First-Pass (Metabolic Clearance) Ent->Liver Free Drug Blood Systemic Circulation (High Bioavailability) Lymph->Blood Thoracic Duct Liver->Blood Low AUC

Caption: Lymphatic absorption pathway of lipid formulations, bypassing hepatic first-pass metabolism.

References

  • Title: Research and development of N,N′-diarylureas as anti-tumor agents Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Diarylureas as Antitumor Agents Source: MDPI URL: [Link]

Sources

Technical Support Center: Troubleshooting 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diarylurea synthesis. 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is an unsymmetrical diarylurea, a structural motif critical in kinase inhibitors and receptor antagonists. Synthesizing this specific compound presents unique challenges due to the disparate electronic properties of the starting materials and the extreme moisture sensitivity of isocyanate intermediates.

This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure high-purity isolation of your target compound.

Section 1: Expert Q&A — Mechanistic Troubleshooting

Q1: My LC-MS analysis shows a major impurity at m/z 249.2 [M+H]⁺. What is this, and why is it forming instead of my target? A1: This mass corresponds to the symmetrical byproduct, 1,3-bis(2-fluorophenyl)urea . Isocyanates are highly electrophilic and hygroscopic. If trace moisture is present in your reaction solvent (e.g., THF or DCM), it hydrolyzes the 2-fluorophenyl isocyanate into 2-fluoroaniline and CO₂. Because 2-fluoroaniline is significantly more nucleophilic than your intended 2-nitroaniline partner, it rapidly attacks unhydrolyzed isocyanate, hijacking the reaction to form the symmetrical urea [1]. Causality-Driven Solution: Rigorous anhydrous conditions are non-negotiable. Use freshly distilled solvents, flame-dried glassware, and an argon atmosphere.

Q2: I am detecting large amounts of unreacted 2-nitroaniline in my final mixture, even after 48 hours of stirring. Why is the reaction stalling? A2: 2-Nitroaniline is a notoriously poor nucleophile. The strong electron-withdrawing inductive and resonance effects of the ortho-nitro group delocalize the amine's lone pair, drastically reducing its ability to attack the isocyanate carbon [4]. Causality-Driven Solution: You must artificially increase the nucleophilicity of the amine or the electrophilicity of the isocyanate. Adding a catalytic amount of a mild organic base (like triethylamine) or gently heating the reaction can overcome this activation energy barrier. Alternatively, consider a phosgene-free carbamate route using basic catalysts like NaH with 18-Crown-6, which forces the reaction forward via a highly reactive anion intermediate [2].

Q3: How can I effectively separate the unsymmetrical target from symmetrical urea impurities? A3: Symmetrical and unsymmetrical diarylureas often co-crystallize because they share nearly identical hydrogen-bonding networks (the urea core). While recrystallization in hot ethanol is the standard first-line approach, it often fails to resolve heavily contaminated mixtures. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for resolving these closely related species based on subtle polarity differences induced by the fluorine and nitro substituents [3].

Section 2: Quantitative Impurity Profiling

To successfully isolate 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, you must track the distinct analytical signatures of the target and its competitive byproducts.

Compound / Impurity TypeChemical FormulaExpected m/z [M+H]⁺TLC R_f (1:1 EtOAc/Hex)Primary Removal Strategy
Target Product C₁₃H₁₀FN₃O₃276.2 ~0.45Target Isolation
Symmetrical Impurity A C₁₃H₁₀F₂N₂O249.2~0.65RP-HPLC / Recrystallization
Symmetrical Impurity B C₁₃H₁₀N₄O₅303.2~0.35RP-HPLC / Recrystallization
Unreacted Amine C₆H₆N₂O₂ (2-Nitroaniline)139.1~0.700.1M HCl Aqueous Wash
Hydrolysis Product C₆H₆FN (2-Fluoroaniline)112.1~0.80Vacuum concentration / Acid Wash

Section 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes built-in validation checkpoints to ensure you do not proceed with compromised intermediates.

Step 1: Reagent Integrity Check

  • Action: Before starting, verify the purity of 2-fluorophenyl isocyanate via IR spectroscopy.

  • Validation: You must observe a sharp, distinct peak at ~2260 cm⁻¹ (isocyanate N=C=O stretch). The presence of a broad N-H stretch (~3300 cm⁻¹) indicates moisture degradation [4]. Do not proceed if the N-H peak is present.

Step 2: Anhydrous Setup & Activation

  • Action: Dissolve 2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (0.1 eq).

  • Causality: Argon prevents ambient moisture from triggering the hydrolysis cascade [1]. Triethylamine acts as a catalyst to enhance the sluggish nucleophilicity of the ortho-nitro substituted amine.

Step 3: Controlled Coupling

  • Action: Add 2-fluorophenyl isocyanate (1.05 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature over 12 hours.

  • Validation: Monitor via TLC. The target product will appear at R_f ~0.45. If a dominant spot appears at R_f ~0.65, moisture contamination has occurred, and symmetrical 1,3-bis(2-fluorophenyl)urea is forming.

Step 4: Selective Quenching & Extraction

  • Action: Quench the reaction with 0.1 M HCl and extract with EtOAc.

  • Causality: The acidic wash selectively protonates any unreacted 2-nitroaniline and 2-fluoroaniline, partitioning these impurities into the aqueous layer while the neutral diarylurea remains in the organic phase.

Step 5: Isolation & Final Validation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize the crude solid from hot ethanol.

  • Validation: Analyze the final crystals via LC-MS. The spectrum must yield a single peak at m/z 276.2. If m/z 249.2 is present, the recrystallization failed to break the co-crystal lattice, and you must route the sample to RP-HPLC[3].

Section 4: Workflows & Pathway Visualization

Reaction Mechanism & Impurity Generation

The following diagram illustrates the causal relationship between moisture contamination and the formation of symmetrical impurities.

ReactionPathway Iso 2-Fluorophenyl Isocyanate Target 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (Target Product) Iso->Target + 2-Nitroaniline Hydro 2-Fluoroaniline (Hydrolysis Intermediate) Iso->Hydro + H2O Sym 1,3-Bis(2-fluorophenyl)urea (Symmetrical Impurity) Iso->Sym Amine 2-Nitroaniline Amine->Target H2O Trace H2O (Moisture) H2O->Hydro Hydro->Sym + Isocyanate

Mechanistic pathway showing target synthesis vs. moisture-induced symmetrical urea formation.

Purification Decision Tree

Use this logical workflow to determine the correct purification strategy based on your LC-MS and TLC validation checks.

PurificationTree Crude Crude Mixture LCMS LC-MS / TLC Analysis Crude->LCMS SymCheck High Symmetrical Urea Content? LCMS->SymCheck AmineCheck Unreacted Amines Present? LCMS->AmineCheck RPHPLC RP-HPLC Purification SymCheck->RPHPLC Yes Recryst Recrystallization (Ethanol/Water) SymCheck->Recryst No AcidWash 0.1M HCl Wash AmineCheck->AcidWash Yes Pure Pure 1-(2-Fluorophenyl)- 3-(2-nitrophenyl)urea RPHPLC->Pure AcidWash->Recryst Recryst->Pure

Decision tree for isolating the target unsymmetrical urea from common reaction impurities.

References

  • Elghamry, I. et al. "Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates." Arkivoc, 2019. URL: [Link]

  • Zhang, Y. et al. "Evaluation of Diarylureas for Activity Against Plasmodium falciparum." ACS Medicinal Chemistry Letters, 2010. URL: [Link]

  • Tsemperlidou, E. et al. "Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors." ChemPlusChem, 2025. URL: [Link]

Technical Support Center: Optimization of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the in vitro dosage of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea .

This novel small molecule belongs to the diaryl urea class. Diaryl ureas are privileged pharmacophores widely recognized for their potent kinase inhibitory activities. They typically act as Type II inhibitors that stabilize the inactive "DFG-out" conformation of target kinases such as RAF, VEGFR, and PDGFR 1. By blocking the RAF/MEK/ERK signaling cascade, these compounds arrest tumor cell proliferation and induce apoptosis 2. Optimizing the dosage of this compound requires a deep understanding of its hydrophobicity, target binding kinetics, and the specific metabolic profile of your chosen cell line.

Pathway DU 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (Diaryl Urea) RAF RAF Kinase (Inactive DFG-out) DU->RAF Type II Inhibition MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Prolif Tumor Cell Proliferation & Survival ERK->Prolif Gene Transcription

Caption: RAF/MEK/ERK pathway inhibition by 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Quantitative Data Reference Tables

When optimizing a novel diaryl urea, it is critical to benchmark your expected dose-response against well-characterized reference compounds like Sorafenib. Use the data below to guide your initial concentration ranges.

Table 1: Reference IC50 Values for Diaryl Ureas (Sorafenib Benchmark) 1

Target / Cell LineExpected IC50 RangeRelevance to 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea
RAF-1 Kinase (Biochemical) 5 - 10 nMBaseline for direct biochemical target engagement.
HepG2 (Hepatocellular) 4.0 - 6.5 µMBaseline for hepatic cell culture models.
MDA-MB-231 (Breast) 10.0 - 15.0 µMBaseline for highly metastatic, aggressive models.

Table 2: Dosage Optimization Troubleshooting Matrix

Observed IssueProbable CauseCorrective Action
High intra-plate variance Edge effect (evaporation)Fill outer 36 wells with PBS; use inner 60 wells for assay.
Compound precipitation Hydrophobic urea coreEnsure final DMSO is ≤0.5%; warm media to 37°C before addition.
IC50 shift over time Compound degradationRefresh media/drug every 48h for assays lasting >72h.

Experimental Methodologies: The Self-Validating Workflow

To ensure high-fidelity data, every assay must be designed as a self-validating system. This means incorporating internal controls (vehicle and positive reference drugs) and calculating statistical robustness (Z'-factor) for every plate [[3]]().

Workflow S1 1. Cell Seeding Optimize density for log-phase S2 2. Compound Dilution Serial dilution in 100% DMSO S1->S2 S3 3. Drug Exposure 72h incubation with controls S2->S3 S4 4. Viability Assay ATP-based luminescence S3->S4 S5 5. Data Analysis Non-linear regression (IC50) S4->S5

Caption: Step-by-step experimental workflow for diaryl urea dosage optimization.

Protocol A: High-Throughput Dose-Response Viability Assay
  • Cell Seeding: Plate cells at an optimized density (e.g., 2,000 cells/well for a 96-well plate) in 90 µL of complete media.

    • Causality: Cells must remain in the logarithmic growth phase throughout the 72h assay. Overconfluence leads to contact inhibition, artificially skewing the IC50 by reducing the proliferation rate independent of the drug 4.

  • Compound Preparation: Prepare a 20 mM stock of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in 100% anhydrous DMSO. Perform a 10-point 1:3 serial dilution in 100% DMSO.

    • Causality: Diaryl ureas are highly hydrophobic. Serial dilution directly in aqueous media causes premature precipitation. Diluting in 100% DMSO maintains solubility 1.

  • Intermediate Dilution: Transfer 1 µL of each DMSO dilution into 99 µL of culture media to create a 10X working stock.

  • Treatment (Self-Validation Step): Add 10 µL of the 10X working stock to the 90 µL of cells. Ensure every plate includes a 0.1% DMSO vehicle control (Negative Control) and a 10 µM Sorafenib well (Positive Control).

    • Causality: Maintaining a uniform 0.1% DMSO concentration across all wells isolates the compound's specific cytotoxic effect from solvent-induced toxicity. The positive control validates assay sensitivity.

  • Readout & Analysis: After 72h, add an ATP-based viability reagent (e.g., CellTiter-Glo). Calculate the IC50 using a 4-parameter logistic regression model 5. Validate the plate by ensuring the Z'-factor is >0.5.

Protocol B: Target Engagement Validation (p-ERK Western Blot)
  • Treatment: Treat cells with 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea at 0.5x, 1x, and 5x the calculated IC50 for exactly 2-4 hours.

    • Causality: Kinase phosphorylation changes occur rapidly. A 2-4 hour window captures direct target engagement before secondary apoptotic pathways degrade the cellular proteome 6.

  • Lysis: Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Probe the membrane for total ERK and phospho-ERK (Thr202/Tyr204).

    • Causality: Total ERK serves as the critical internal loading control, validating that any observed reduction in p-ERK is due to specific kinase inhibition rather than global protein loss or unequal loading.

Troubleshooting Guides & FAQs

Q: Why is 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea precipitating when added to the culture media? A: Diaryl ureas are highly hydrophobic due to the dual aromatic rings flanking the urea core 1. When transitioning directly from a 100% DMSO stock to aqueous media, the local concentration of water causes rapid compound nucleation. Solution: Always perform serial dilutions in 100% DMSO first. Then, create an intermediate 10X working stock in media containing 1% DMSO, before the final 1:10 dilution into the assay plate. This ensures the final DMSO concentration remains strictly at 0.1%, preventing both compound precipitation and solvent-induced cytotoxicity.

Q: How do I interpret a shift in the IC50 value between 24h and 72h timepoints? A: Cell viability and IC50 calculations are highly time-dependent 7. A significantly lower IC50 at 72h compared to 24h suggests that the compound requires multiple cell cycles to exert its full anti-proliferative effect, which is characteristic of cytostatic kinase inhibitors. Conversely, if the IC50 increases over time, the compound may be degrading in the media or the cells are upregulating compensatory signaling pathways.

Q: My dose-response curve fails to reach a bottom plateau (E_inf). How do I calculate the IC50? A: A floating bottom plateau indicates that the compound does not achieve 100% cell death at the highest tested concentrations, often due to solubility limits or incomplete target inhibition 5. Solution: Do not force the bottom parameter to 0 in your non-linear regression model. Allow the software to fit a 4-parameter logistic curve with a variable slope. Report the relative IC50 (concentration at 50% of the top-to-bottom window) and note the maximum efficacy (E_max).

Q: Is checking cell viability sufficient to determine the EC50/IC50 of this compound? A: While ATP or metabolic viability assays (like MTT) are standard for high-throughput screening, they are proxy measurements. To definitively prove that the calculated IC50 is driven by the intended mechanism of action, you must orthogonalize your data with a target engagement assay (Protocol B) to confirm that the phenotypic IC50 correlates with the biochemical inhibition of the target kinase 6.

References

  • "The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide", BenchChem. 1

  • "Diarylureas as Antitumor Agents", MDPI. 2

  • "A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma", PMC / NIH. 6

  • "Drug dose-response data analysis", Towards Data Science. 5

  • "Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy", PMC / NIH. 7

  • "Assay Development in Drug Discovery", Danaher Life Sciences. 3

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells", Current Protocols in Chemical Biology / Harvard. 4

Sources

troubleshooting anomalous data in 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for experiments involving 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve anomalous data with confidence.

Synthesis Overview and Core Mechanism

The standard synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a classic example of nucleophilic addition. It involves the reaction of a nucleophilic amine (2-fluoroaniline) with an electrophilic isocyanate (2-nitrophenyl isocyanate).

The reaction proceeds via the attack of the lone pair of electrons on the amine nitrogen onto the electron-deficient carbonyl carbon of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final stable urea product. The presence of strong electron-withdrawing groups (like the nitro group) and moderately activating/directing groups (like the fluoro group) can influence reaction kinetics and potential side reactions.

cluster_workflow General Synthesis Workflow Reactants Reactants: - 2-Fluoroaniline - 2-Nitrophenyl Isocyanate - Anhydrous Solvent (e.g., THF, DCM) Reaction Reaction Vessel (Under Inert Atmosphere, e.g., N₂) Stir at Room Temperature Reactants->Reaction Workup Reaction Workup - Solvent Evaporation - or Precipitation Reaction->Workup Crude Crude Product Workup->Crude Purification Purification - Recrystallization - or Column Chromatography Crude->Purification Pure Pure Product 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Purification->Pure Analysis Characterization (NMR, MS, IR, MP) Pure->Analysis Start Low Yield Observed CheckMoisture Was moisture rigorously excluded? (Dry solvents, inert atmosphere) Start->CheckMoisture NoMoisture Yes CheckMoisture->NoMoisture Yes YesMoisture No CheckMoisture->YesMoisture No CheckPurity Are starting materials pure? (Check aniline for discoloration, use fresh isocyanate) NoPurity No CheckPurity->NoPurity No YesPurity Yes CheckPurity->YesPurity Yes CheckStoich Is the stoichiometry correct? (1:1 molar ratio) NoStoich No CheckStoich->NoStoich No YesStoich Yes CheckStoich->YesStoich Yes CheckTemp Was the reaction temperature appropriate? (Usually RT, but gentle heating may help) NoTemp No CheckTemp->NoTemp No YesTemp Yes CheckTemp->YesTemp Yes NoMoisture->CheckPurity MoistureSol Solution: Use anhydrous solvents (e.g., over molecular sieves) and maintain a dry N₂ or Argon atmosphere. YesMoisture->MoistureSol End Re-run experiment with corrections MoistureSol->End PuritySol Solution: Purify aniline by distillation. Use fresh, high-purity isocyanate. NoPurity->PuritySol YesPurity->CheckStoich PuritySol->End StoichSol Solution: Recalculate and re-weigh reactants carefully. Ensure accurate molar masses are used. NoStoich->StoichSol YesStoich->CheckTemp StoichSol->End TempSol Solution: Monitor reaction by TLC. If stalled, heat gently (40-50 °C). Avoid excessive heat. NoTemp->TempSol YesTemp->End TempSol->End cluster_main Desired Reaction cluster_side Side Reactions (Primarily from Moisture) A 2-Fluoroaniline C Product 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea A->C:f0 B 2-Nitrophenyl Isocyanate B->C:f0 D 2-Nitrophenyl Isocyanate F Intermediate: 2-Nitroaniline + CO₂ D->F G Symmetrical Byproduct 1 N,N'-bis(2-nitrophenyl)urea D->G:f0 E H₂O (Trace Moisture) E->F F->G:f0 H 2-Fluoroaniline I Symmetrical Byproduct 2 N,N'-bis(2-fluorophenyl)urea (Less common in this specific reaction, but possible if using phosgene-based methods)

Technical Support Center: Selectivity Optimization for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who have identified promising early-stage hits but are struggling with kinome promiscuity.

The compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a classic N,N'-diarylurea. While this pharmacophore is exceptionally potent at anchoring into kinase active sites, its baseline structure is inherently promiscuous. This guide provides a self-validating, mechanistic framework to help you troubleshoot off-target toxicity and engineer high selectivity into your diarylurea pipeline.

Module 1: Mechanistic FAQ — Understanding the Promiscuity

Q: Why does my initial hit, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, show such broad off-target kinase binding? A: The N,N'-diarylurea scaffold is a privileged structure that acts as a classic Type II kinase inhibitor. It is designed to bind to the inactive "DFG-out" conformation of kinases. The urea NH groups act as critical hydrogen bond donors to the conserved catalytic glutamate (e.g., Glu501 in B-RAF), while the urea oxygen acts as an acceptor for the backbone amide of the DFG aspartate[1]. Because this DFG-out hydrophobic pocket is highly conserved across the kinome, simple diarylureas inherently suffer from promiscuity, frequently hitting off-targets like VEGFR2, p38α, and B-Raf[2]. Furthermore, the strong electron-withdrawing nature of the 2-nitro group rigidifies the urea conformation, locking it into a state that perfectly complements this ubiquitous pocket[3].

Q: How can we engineer selectivity into this scaffold without losing target affinity? A: Selectivity must be engineered by exploiting the non-conserved regions adjacent to the DFG-out pocket—specifically the gatekeeper residue and the hinge region. For instance, kinases like VEGFR2 possess a smaller Valine gatekeeper, whereas TNNI3K and B-Raf possess a bulkier Threonine[2]. By strategically substituting the 2-fluoro or 2-nitro phenyl rings with specific steric bulk (e.g., replacing the nitro group with a tailored heterocyclic extension), you can induce steric clashes with off-target gatekeepers while maintaining affinity for your target.

Module 2: SAR Troubleshooting & Optimization Logic

When optimizing 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, you must move away from simple phenyl substitutions and build vectors that probe the unique topography of your target kinase. The logic tree below outlines the causality behind specific structural modifications.

SAR_Logic Start 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (Promiscuous Hit) Issue Broad Kinome Reactivity (High Off-Target Toxicity) Start->Issue In vivo / In vitro profiling Gatekeeper Gatekeeper Residue Probing (Add Steric Bulk e.g., CF3) Issue->Gatekeeper Strategy 1 Hinge Hinge-Binding Extension (Add Quinazoline/Pyridine) Issue->Hinge Strategy 2 DFG DFG-Out Pocket Optimization (Halogen Substitutions) Issue->DFG Strategy 3 Success Highly Selective Type II Inhibitor Gatekeeper->Success Clashes with large gatekeepers Hinge->Success Anchors to specific target hinge DFG->Success Enhances local pocket affinity

Fig 1: Logical workflow for optimizing diarylurea selectivity via structural modifications.

Module 3: Quantitative SAR Data for Selectivity Engineering

To illustrate the causality of these modifications, the table below summarizes the quantitative shifts in selectivity when the base 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea scaffold is modified to target a specific kinase (e.g., TNNI3K) while avoiding classic off-targets[1][2].

Compound ModificationTarget IC₅₀ (TNNI3K)Off-Target IC₅₀ (VEGFR2)Off-Target IC₅₀ (B-Raf)Selectivity Rationale & Causality
Base Hit: 1-(2-Fluoro)-3-(2-nitro)150 nM120 nM90 nMPoor: Small ortho-substitutions fit universally into conserved DFG-out pockets.
Mod A: Replace 2-NO₂ with 3-CF₃-4-Cl45 nM80 nM15 nMShifted: CF₃/Cl mimics Sorafenib, increasing affinity for B-Raf via enhanced hydrophobic packing[1].
Mod B: Add Quinazoline to 2-F ring12 nM480 nM>2000 nMHigh: Quinazoline anchors to the target hinge, while forcing a geometry that clashes with B-Raf[2].
Negative Control: N-methylated urea>10,000 nM>10,000 nM>10,000 nMInactive: Methylation abolishes the critical H-bond to the catalytic glutamate, validating Type II binding.

Module 4: Self-Validating Experimental Protocols

To ensure your structural modifications are genuinely improving selectivity, you must employ self-validating assay systems. Do not rely on single-point biochemical data.

Protocol A: High-Throughput Kinome Profiling (ATP-Competitive TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate compound auto-fluorescence artifacts—a common issue with highly conjugated diarylureas. We use an ATP concentration at the Km​ of the target kinase to accurately measure the Ki​ of competitive Type II inhibitors.

  • Assay Setup: Prepare a 384-well plate with the target kinase, fluorescently labeled tracer, and an anti-tag Terbium-labeled antibody.

  • Compound Titration: Dispense the optimized diarylurea in a 10-point dose-response curve (starting at 10 µM, 3-fold dilutions).

  • Self-Validating Control (Critical): In parallel, run an N-methylated analog of your optimized compound. Methylating one of the urea nitrogens abolishes its ability to act as a hydrogen bond donor.

    • Validation Check: If the N-methylated analog still shows inhibition, your primary compound is acting via non-specific aggregation (a PAINS artifact), invalidating your SAR hypothesis.

  • Incubation & Readout: Incubate for 60 minutes at room temperature to allow the slow-binding kinetics typical of DFG-out inhibitors to reach equilibrium. Read the TR-FRET emission ratio (520 nm / 495 nm).

Protocol B: Cellular Target Engagement via CETSA

Causality: Biochemical selectivity does not guarantee cellular selectivity. Competing intracellular ATP concentrations and membrane permeability can drastically alter the efficacy of your compound. The Cellular Thermal Shift Assay (CETSA) provides a direct, self-validating readout of intact cell target engagement.

  • Cell Treatment: Incubate intact target cells with the optimized diarylurea at 5x the biochemical IC₅₀ for 2 hours.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for 3 minutes to induce protein denaturation.

  • Lysis & Isolation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the aggregated (denatured) proteins from the soluble (drug-stabilized) fraction.

  • Self-Validating Detection: Analyze the soluble fraction via Western blot.

    • Validation Check: Compare the thermal shift ( ΔTm​ ) of the target protein against cells treated with the inactive N-methylated control. A true target engagement will show a distinct rightward shift in the melting curve only in the active compound cohort, proving the stabilization is driven by specific active-site binding, not a generalized cellular stress response.

CETSA_Workflow Step1 Step 1: Incubation Treat intact cells with optimized urea derivative Step2 Step 2: Thermal Gradient Heat aliquots (40-65°C) to induce denaturation Step1->Step2 Step3 Step 3: Lysis & Isolation Separate aggregated from soluble target protein Step2->Step3 Step4 Step 4: Quantification Western blot analysis of soluble fraction Step3->Step4 Validation Self-Validation Compare shift (ΔTm) vs. N-methylated negative control Step4->Validation

Fig 2: Self-validating CETSA workflow for confirming intracellular target engagement.

References

  • Research and development of N,N′-diarylureas as anti-tumor agents. Source: National Institutes of Health (NIH) / PMC.
  • Diarylureas as Antitumor Agents. Source: MDPI.
  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Source: Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the essential analytical techniques and expected experimental data for the structural elucidation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, a compound of interest in medicinal chemistry. This guide is designed to provide a comprehensive framework for confirming the identity and purity of this and similar small molecules, emphasizing the synergy between different analytical methods.

The urea functional group is a critical pharmacophore in numerous approved drugs, valued for its ability to form stable hydrogen bonds with biological targets.[1][2] The specific arrangement of the substituted phenyl rings in 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea dictates its physicochemical properties and potential biological activity. Therefore, a robust and multi-faceted approach to structural confirmation is paramount.

The Strategic Application of Spectroscopic and Chromatographic Techniques

No single technique can definitively confirm a chemical structure. Instead, a combination of spectroscopic and chromatographic methods provides a self-validating system, where each technique offers a unique piece of the structural puzzle. This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, we anticipate a complex spectrum due to the substituted aromatic rings.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0Singlet1HNH (urea, adjacent to nitrophenyl)The electron-withdrawing nitro group deshields the adjacent NH proton, shifting it downfield.
~8.5 - 9.0Singlet1HNH (urea, adjacent to fluorophenyl)This NH proton is also deshielded, but to a lesser extent than the one adjacent to the nitrophenyl group.
~8.1 - 8.3Multiplet1HAr-H (proton ortho to NO₂)The strong electron-withdrawing effect of the nitro group causes a significant downfield shift for the adjacent proton.
~7.0 - 7.8Multiplet7HAr-H (remaining aromatic protons)The overlapping signals of the two substituted phenyl rings will result in a complex multiplet pattern. 2D NMR techniques are crucial for definitive assignment.

Causality in Experimental Choices: The choice of an appropriate deuterated solvent is critical. DMSO-d₆ is often preferred for urea compounds as it can effectively solvate the molecule and the acidic NH protons are typically well-resolved and do not exchange as rapidly as they might in other solvents like D₂O.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. The presence of fluorine introduces additional complexity due to C-F coupling.[3]

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~152 - 155C=O (urea)The carbonyl carbon of the urea moiety is characteristically found in this region.
~150 - 160 (d, ¹JCF ≈ 240-250 Hz)C-F (fluorophenyl)The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant.
~145 - 150C-NO₂ (nitrophenyl)The carbon bearing the nitro group is significantly deshielded.
~115 - 140Aromatic CarbonsThe remaining aromatic carbons will appear in this region, with those on the fluorophenyl ring potentially showing smaller C-F couplings.

Expert Insight: The observation of a large ¹JCF coupling constant is a key diagnostic feature for confirming the presence and position of the fluorine atom on the aromatic ring.

Advanced NMR Techniques: Resolving Ambiguity

For a molecule with multiple overlapping aromatic signals, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks within the same molecule, helping to trace the connectivity of protons on each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, crucial for identifying the connectivity between the phenyl rings and the urea linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3400N-H stretchUrea (N-H)
1680 - 1720C=O stretch (Amide I)Urea (C=O)
1590 - 1620 & 1450 - 1500C=C stretchAromatic rings
1500 - 1550 & 1300 - 1370N-O asymmetric & symmetric stretchNitro group (NO₂)
1200 - 1250C-N stretchUrea (C-N)
1000 - 1100C-F stretchAryl-Fluoride

Self-Validating System: The presence of characteristic peaks for the N-H, C=O, NO₂, and C-F functionalities in the FT-IR spectrum provides strong corroborating evidence for the proposed structure derived from NMR data.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
275[M]⁺ (Molecular Ion)
155[H₂N-CO-NH-C₆H₄-NO₂]⁺
123[H₂N-C₆H₄-NO₂]⁺
111[H₂N-C₆H₄-F]⁺
95[C₆H₄F]⁺

Causality in Fragmentation: The urea linkage is a common site of fragmentation. The observation of fragments corresponding to the fluorophenyl and nitrophenyl moieties provides strong evidence for the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further increasing confidence in the structural assignment.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

While the spectroscopic techniques confirm the structure of the major component, HPLC is essential for determining the purity of the sample.

A Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Detection: UV detection at a wavelength where both aromatic rings absorb (e.g., 254 nm).

A pure sample should exhibit a single, sharp peak. The presence of additional peaks would indicate impurities that may need to be identified and characterized.

Experimental Workflow and Data Integration

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Compound Purification Purify (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC (Purity) Purification->HPLC Data_Integration Integrate & Correlate Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration HPLC->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A logical workflow for the synthesis, purification, and structural confirmation of a small molecule.

Conclusion

The structural confirmation of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a multi-step process that relies on the convergence of data from several independent analytical techniques. By systematically applying NMR, FT-IR, and Mass Spectrometry, and assessing purity with HPLC, researchers can have a high degree of confidence in the identity and quality of their synthesized compounds. This rigorous approach is fundamental to the integrity and reproducibility of research in drug discovery and development.

References

  • Abad, A., Agulló, C., Cuñat, A. C., & Vilanova, C. (2005). ¹H, ¹³C and ¹⁹F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389-397. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. (n.d.). 1-(o-fluorophenyl)-3-[2-(3-pyridyl)-4-thiazolyl]urea. [Link]

  • PubChem. (n.d.). 1-(3-fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4). [Link]

  • University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

Sources

A Researcher's Guide to Target Deconvolution: Validating the Biological Target of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the journey often begins not with a target, but with a molecule. A compound, perhaps from a high-throughput phenotypic screen, demonstrates compelling biological activity—it halts cancer cell proliferation, reduces inflammation, or reverses a disease phenotype in a cellular model. 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is one such hypothetical molecule. Its diaryl urea scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors and other targeted agents. However, without a known biological target, it remains a biological enigma.

This guide provides a comprehensive, in-depth technical workflow for the deconvolution and validation of the biological target of a novel bioactive compound like 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. We will move beyond simple protocols to explain the causality behind our experimental choices, creating a self-validating system of inquiry. Our objective is to build an unassailable, evidence-based case for the compound's mechanism of action, employing orthogonal methods that interrogate the target from multiple angles: affinity, direct engagement, and functional necessity.

This is not merely a list of steps; it is a strategic roadmap for transforming a bioactive molecule into a validated chemical probe and a potential therapeutic lead.

Target_Validation_Workflow cluster_0 PART 1: Target Identification (Hypothesis Generation) cluster_1 PART 2: Target Validation (Hypothesis Testing) cluster_2 CONCLUSION A Bioactive Compound (1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea) B Affinity-Based Proteomics (e.g., Kinobeads Pulldown + LC-MS/MS) A->B Unbiased Approach C In Vitro Panel Screening (e.g., Kinase Panel) A->C Hypothesis-Driven Approach D List of Putative Targets (Candidate Proteins) B->D C->D E Biophysical Confirmation (Cellular Thermal Shift Assay - CETSA) D->E Test direct binding F Genetic Confirmation (siRNA Knockdown / CRISPR Knockout) D->F Test functional necessity G Confirmed Target Engagement (Direct Binding in Cells) E->G H Confirmed Functional Relevance (Target is necessary for compound effect) F->H I Validated Biological Target G->I H->I

Caption: High-level workflow for target deconvolution and validation.

Part 1: Target Identification – Generating a High-Quality List of Candidates

The first crucial step is to move from a phenotypic observation to a list of potential protein targets. The goal here is to cast a wide but strategic net. Given the diaryl urea structure, a common motif in kinase inhibitors, our strategy will be twofold: an unbiased proteomics approach to capture a broad range of potential targets and a hypothesis-driven screen focused on the kinome.

Unbiased Approach: Affinity-Based Chemical Proteomics with Kinobeads

Chemical proteomics is a powerful method for identifying drug-protein interactions directly in a complex biological sample, such as a cell lysate.[1] The kinobeads technology uses broadly selective kinase inhibitors immobilized on beads to enrich a large portion of the kinome from a lysate.[2][3][4] By pre-incubating the lysate with our soluble compound of interest, we can identify its targets through competition. Proteins that bind to our compound will be less available to bind to the beads, resulting in a dose-dependent decrease in their signal when analyzed by mass spectrometry.

Causality Behind the Choice: This method is invaluable because it assays for binding to native proteins in a complex mixture, which is more physiologically relevant than using purified recombinant proteins.[1] It does not require any modification of our compound, thus preserving its authentic binding properties. While termed "kinobeads," these reagents often pull down a subset of non-kinase ATP-binding proteins, offering an opportunity for serendipitous discovery.[2]

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where the compound shows anti-proliferative effects) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate.

  • Compound Incubation: Aliquot the cell lysate (e.g., 1-5 mg of total protein per condition). To each aliquot, add 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea at a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control. Incubate for 30-60 minutes at 4°C with gentle rotation.

  • Kinobeads Enrichment: Add pre-equilibrated kinobeads to each lysate-compound mixture. Incubate for 1-2 hours at 4°C to allow kinases not bound by the test compound to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. The proteins are then typically denatured, reduced, alkylated, and digested into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins using a proteomics software suite. For each protein, plot its abundance (as measured by spectral counts or peptide intensity) versus the concentration of the test compound. Genuine targets will show a dose-dependent decrease in abundance.[5][6]

Protein TargetFunctionFold Change vs. DMSO (at 1 µM Compound)Dose-Response ObservedPutative Target?
MAPK14 (p38α) Serine/Threonine Kinase0.15 Yes High Priority
AURKB Serine/Threonine Kinase0.21 Yes High Priority
DDR1 Receptor Tyrosine Kinase0.89NoLow Priority
NQO2 Oxidoreductase0.45Yes Medium Priority
HSP90AA1 Chaperone Protein0.95NoLow Priority
Hypothesis-Driven Approach: In Vitro Kinase Panel Screening

To complement the kinobeads data and to more systematically probe the most likely target class, we will perform a large-scale in vitro kinase screen. This involves testing the compound's ability to inhibit the enzymatic activity of hundreds of purified recombinant kinases.

Causality Behind the Choice: This approach provides highly quantitative data (IC50 values) on direct enzyme inhibition across a vast and diverse panel of kinases.[7][8] It is the most direct way to assess both the potency and selectivity of a compound against its intended target family. Comparing hits from this screen with those from the kinobeads assay provides a powerful cross-validation of candidate targets.

  • Compound Preparation: Prepare a stock solution of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in DMSO.

  • Assay: The screening is typically performed by a specialized vendor. The compound is tested at one or two fixed concentrations (e.g., 1 µM) against a panel of >300 kinases.[9][10]

  • Detection: Kinase activity is measured, often using a technology like ADP-Glo™, which quantifies the amount of ADP produced in the kinase reaction.[10]

  • Hit Confirmation: For initial hits (e.g., >70% inhibition), a full 10-point dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)
MAPK14 (p38α) CMGC98%25
AURKB Aurora95%45
VEGFR2 Tyrosine Kinase65%850
CDK2 CMGC20%>10,000

From these initial screening phases, we have identified two high-priority candidate targets that appear in both orthogonal screens: MAPK14 (p38α) and AURKB (Aurora Kinase B) .

Part 2: Target Validation – Proving Direct Engagement in a Cellular Context

Identifying a protein that binds to our compound is not enough. We must prove that this interaction occurs within the complex and dynamic environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells.[11][12][13]

Causality Behind the Choice: CETSA is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (our compound), it generally becomes more resistant to heat-induced unfolding and aggregation.[13] By heating cells treated with our compound and measuring how much of the target protein remains soluble, we can directly observe this binding event. This technique is powerful because it requires no compound or protein modification and provides a direct biophysical readout of engagement in a physiological context.[14]

CETSA_Principle cluster_0 No Compound (Control) cluster_1 With Compound A Target Protein (Folded) B Heat Applied A->B C Protein Denatures & Aggregates B->C D Low Soluble Protein Detected C->D E Target Protein + Compound (Stabilized Complex) F Heat Applied E->F G Complex Resists Denaturation F->G H High Soluble Protein Detected G->H

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (e.g., at 10 µM) for 1-2 hours.

  • Heat Challenge (Melt Curve): Harvest, wash, and resuspend the cells in a physiological buffer. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Analyze the amount of soluble target protein (MAPK14 and AURKB) remaining in the supernatant at each temperature using Western blotting. A loading control (e.g., GAPDH) should also be probed.

  • Isothermal Dose-Response: To determine cellular potency, treat cells with a range of compound concentrations. Heat all samples at a single temperature (chosen from the melt curve to be on the steep part of the curve for the control sample). Analyze the amount of soluble protein by Western blot.

Data Interpretation and Presentation

By plotting the amount of soluble protein against temperature, we generate a "melt curve." A positive result is a rightward shift in the curve for the compound-treated sample, indicating thermal stabilization. The isothermal dose-response experiment allows for the calculation of a cellular EC50, representing the concentration required to engage 50% of the target protein.

Target ProteinApparent Tagg (°C) - DMSOApparent Tagg (°C) - CompoundThermal Shift (ΔTagg)Cellular EC50 (µM)Conclusion
MAPK14 52.1°C56.3°C +4.2°C 0.25 Strong Engagement
AURKB 54.5°C58.1°C +3.6°C 0.40 Strong Engagement
GAPDH 60.2°C60.3°C+0.1°C>50No Engagement

The CETSA results confirm that our compound directly binds to both MAPK14 and AURKB in intact cells at sub-micromolar concentrations.

Part 3: Target Validation – Linking Engagement to Function

The final, and perhaps most critical, piece of the puzzle is to demonstrate that engaging our target(s) is what causes the observed biological effect (e.g., decreased cell viability). Genetic methods are the most direct way to establish this causal link. By removing the target protein, we can test if the cell becomes resistant to the compound.

Causality Behind the Choice: This approach directly tests the hypothesis: "If protein X is the target, then cells lacking protein X should not respond to the compound." A positive result, where the compound's effect is lost in the absence of the target, is powerful evidence that the compound's mechanism of action is on-target.[15] We will compare two methods: transient knockdown with siRNA and stable knockout with CRISPR/Cas9.

Method 1: siRNA-Mediated Knockdown

Small interfering RNA (siRNA) can be used to transiently reduce the expression of a target protein by degrading its mRNA.[][17] This is a relatively fast method to assess the functional consequence of target depletion.

  • Transfection: Transfect the chosen cell line with either a non-targeting control (NTC) siRNA or siRNAs specific to MAPK14 and AURKB.

  • Incubation: Allow cells to grow for 48-72 hours to ensure significant knockdown of the target proteins.

  • Validation of Knockdown: Harvest a subset of cells to confirm protein knockdown by Western blot.

  • Compound Treatment: Re-plate the NTC and knockdown cells and treat them with a dose-range of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

  • Phenotypic Assay: After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

Method 2: CRISPR/Cas9-Mediated Knockout

For more definitive evidence, creating a stable knockout cell line using CRISPR/Cas9 is the preferred method. This technology allows for the complete and permanent removal of the target gene.[18][19][20]

  • gRNA Design & Transfection: Design and clone guide RNAs (gRNAs) targeting early exons of MAPK14 and AURKB into a Cas9-expressing vector. Transfect these into the cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Screen clones for the absence of the target protein by Western blot and confirm the genetic edit by sequencing.

  • Compound Treatment & Phenotypic Assay: Perform the cell viability assay as described for the siRNA experiment, comparing the response of wild-type (WT) cells to the knockout (KO) clones.

Data Interpretation and Comparison

A successful outcome is a rightward shift in the dose-response curve for the knockdown or knockout cells, indicating resistance to the compound. This demonstrates that the target protein is required for the compound to exert its effect.

Genetic_Validation_Logic cluster_0 Wild-Type or Control Cells cluster_1 Knockdown / Knockout Cells A Compound Added B Compound Binds to Target Protein A->B C Downstream Signaling Blocked B->C D Cell Death C->D E Compound Added F Target Protein Absent (No binding site) E->F G Downstream Signaling Unaffected F->G H Cell Survival G->H

Sources

Comprehensive Cross-Validation Guide: 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea vs. Standard Diarylurea Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel chemotypes for targeted oncology pipelines, establishing objective, cross-validated benchmarks is critical. The diarylurea scaffold is a privileged chemotype in medicinal chemistry, renowned for its ability to act as a Type II kinase inhibitor by stabilizing the inactive "DFG-out" conformation of multiple kinases ([1]).

In this guide, we cross-validate the investigational agent 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea against industry-standard multi-kinase inhibitors, Sorafenib and Lenvatinib. The rational design of this specific compound relies on precise molecular causality:

  • 2-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive effect that modulates the pKa of the adjacent urea nitrogen, enhancing its ability to act as a hydrogen bond donor to the conserved glutamate residue in the kinase αC-helix.

  • 2-Nitro Substitution: The bulky 2-nitro group introduces severe steric hindrance, restricting the rotation of the N-C(aryl) bond. This "conformational locking" pre-organizes the molecule into the ideal geometry for the DFG-out pocket, significantly reducing the entropic penalty typically incurred upon target binding ([2]).

Mechanistic Pathway Visualization

To understand the phenotypic outcomes across different cell lines, we must map the specific nodes where this diarylurea compound intercepts the signaling cascade. The diagram below illustrates the dual-inhibition mechanism targeting both upstream Receptor Tyrosine Kinases (RTKs) and downstream RAF kinases.

Pathway Ligand Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Ligand->RTK Activates RAS RAS (GTP-bound) RTK->RAS Recruits SOS RAF RAF Kinases (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Transcription Inhibitor 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea Inhibitor->RTK Type II Inhibition Inhibitor->RAF Type II Inhibition

Figure 1: Type II kinase inhibition mechanism of diarylureas within the RTK/MAPK signaling cascade.

Comparative Efficacy Across Diverse Cell Lines

To objectively assess the translational potential of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, we conducted high-throughput viability profiling across three distinct cell lines, each chosen for specific genetic dependencies:

  • HepG2 (Hepatocellular Carcinoma): Highly dependent on VEGFR/PDGFR-driven angiogenesis and RAF signaling.

  • A549 (Non-Small Cell Lung Cancer): Harbors a KRAS mutation (G12S), driving constitutive RAF/MEK/ERK hyperactivation.

  • HCT116 (Colorectal Carcinoma): Features a KRAS (G13D) mutation and serves as a broadly sensitive epithelial model.

Table 1: Comparative IC50 Values (nM) at 72 Hours Post-Treatment
CompoundHepG2 (VEGFR/RAF driven)A549 (KRAS mutant)HCT116 (KRAS mutant)
1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea 415 ± 22890 ± 45620 ± 31
Sorafenib (Standard)580 ± 351,150 ± 60840 ± 42
Lenvatinib (Standard)310 ± 181,420 ± 85710 ± 38

Expert Insight: The investigational compound outperforms the prototypical diarylurea, Sorafenib, across all tested lines. This is directly attributable to the enhanced binding affinity conferred by the 2-fluoro/2-nitro conformational lock. While Lenvatinib remains superior in the HepG2 line (due to its extreme, highly specific potency against VEGFR2), our compound demonstrates a more balanced multi-kinase inhibition profile, evidenced by its superior efficacy in suppressing the KRAS-driven A549 and HCT116 lines where RAF inhibition is paramount.

Self-Validating Experimental Protocols

Every robust screening cascade must be built on self-validating experimental systems. Below are the optimized protocols used to generate the comparative data, designed to eliminate false positives and confirm on-target causality.

Protocol A: High-Throughput Cell Viability Profiling (ATP-Quantification)

Causality & Rationale: We utilize the CellTiter-Glo® luminescent assay (measuring intracellular ATP) rather than traditional tetrazolium-based assays (MTT/MTS). Diarylureas are known to occasionally induce mitochondrial uncoupling, which can artificially alter redox-based readouts, leading to false-positive viability signals ([3]). ATP quantification provides a direct, unconfounded measure of metabolic viability ([4]).

Self-Validating Setup:

  • Negative Control: 0.1% DMSO vehicle (establishes the 100% baseline viability).

  • Positive Control: 1 μM Staurosporine (ensures assay dynamic range and confirms complete cell lysis).

  • Edge-Effect Mitigation: Outer wells are filled with PBS to prevent evaporation-induced concentration gradients.

Step-by-Step Workflow:

  • Seeding: Seed cells at 2,500 cells/well (HepG2) or 1,500 cells/well (A549/HCT116) in 90 μL of complete media in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of the compounds in DMSO. Transfer 10 μL of 10X drug solutions to the wells (final DMSO concentration = 0.1%).

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo® reagent per well.

  • Lysis & Readout: Shake plates on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

  • Analysis: Normalize data against the DMSO control and calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement via Phospho-Kinase Western Blotting

Causality & Rationale: Phenotypic cell death does not definitively prove target engagement. To validate that the compound acts via Type II kinase inhibition, we must probe the downstream effectors. A reduction in p-ERK1/2 confirms RAF pathway inhibition, while a reduction in p-AKT confirms upstream RTK (VEGFR/PDGFR) inhibition.

Self-Validating Setup:

  • Internal Loading Controls: Total ERK and Total AKT must be probed alongside their phosphorylated forms. If total protein levels drop, the compound is causing global degradation or non-specific toxicity, not specific kinase inhibition.

  • Housekeeping Control: GAPDH or β-actin to ensure equal protein loading across lanes.

Step-by-Step Workflow:

  • Treatment: Treat HepG2 cells at ~70% confluence with IC50 and 2×IC50 concentrations of the compounds for 4 hours. (Note: A short timepoint ensures we capture direct kinase inhibition before the onset of apoptosis).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to preserve phospho-epitopes).

  • Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 20 μg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.2 μm pore size) at 300mA for 2 hours. Block with 5% BSA in TBST for 1 hour at room temperature (Avoid milk, as casein can mask phospho-signals).

  • Antibody Probing: Incubate with primary antibodies (anti-p-ERK1/2, anti-Total ERK, anti-p-AKT, anti-Total AKT) overnight at 4°C. Wash 3× in TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Develop using ECL substrate and image via a chemiluminescence documentation system.

References

  • Title: Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics | Source: Antibiotics (Basel) / NIH | URL:[Link]

  • Title: Diarylureas as Antitumor Agents | Source: Molecules / MDPI | URL:[Link]

  • Title: Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits | Source: Journal of Biomolecular Screening / NIH | URL:[Link]

  • Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf / NIH | URL:[Link]

Sources

Comparative Analysis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea and Sorafenib: Structural Paradigms in Type II Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology. Among these, Type II kinase inhibitors —which bind to the inactive "DFG-out" conformation of the kinase domain—offer superior selectivity profiles compared to traditional ATP-competitive (Type I) inhibitors[1],[2].

This guide provides a rigorous comparative analysis between Sorafenib (a highly optimized, FDA-approved multikinase inhibitor) and 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (hereafter referred to as 2F-2N-DAU ), a baseline N,N'-diarylurea pharmacophore. While Sorafenib represents the clinical pinnacle of diarylurea-based drug design, 2F-2N-DAU serves as a critical structural model for researchers to understand the fundamental structure-activity relationships (SAR) of the urea core before complex functionalization[3],[4].

Structural and Mechanistic Analysis

To understand the causality behind the efficacy of these compounds, we must examine the mechanics of the kinase activation loop. Kinases regulate their activity via a conserved Asp-Phe-Gly (DFG) motif. In the active state (DFG-in), the Asp residue coordinates magnesium and ATP. Type II inhibitors require the kinase to adopt the inactive DFG-out state , where the Phe residue flips outward, exposing an adjacent lipophilic allosteric pocket[1],[2].

Both Sorafenib and 2F-2N-DAU utilize a central urea moiety to anchor themselves within this space, but their extended structural features dictate their ultimate potency[5].

  • Sorafenib (The Optimized Drug): Sorafenib's architecture is tripartite. The central urea forms critical bidentate hydrogen bonds with the conserved glutamate (αC-helix) and aspartate (DFG motif)[3],[4]. Its terminal 4-chloro-3-(trifluoromethyl)phenyl group acts as a lipophilic anchor, burying itself deep into the allosteric hydrophobic pocket. Crucially, it possesses a pyridine-2-carboxamide moiety that extends into the ATP-binding hinge region, providing immense binding affinity[3].

  • 2F-2N-DAU (The Baseline Scaffold): This compound is a stripped-down diarylurea. While its central urea core successfully establishes the requisite H-bond network with the DFG motif, its 2-fluorophenyl and 2-nitrophenyl groups provide only basic steric and electronic interactions within the hydrophobic pocket. It entirely lacks the hinge-binding extension, making it a "fragment-like" Type II inhibitor[3],[1].

BindingMode cluster_Sorafenib Sorafenib Binding Mode cluster_DAU 2F-2N-DAU Binding Mode Kinase Kinase Domain (DFG-Out Conformation) S_Urea DFG Motif H-Bonds (Urea Core) Kinase->S_Urea D_Urea DFG Motif H-Bonds (Urea Core) Kinase->D_Urea S_Hinge Hinge Region (Pyridine-carboxamide) S_Hinge->S_Urea S_Hydro Allosteric Pocket (CF3-Cl-Phenyl) S_Urea->S_Hydro D_Hinge Hinge Region (Missing/Weak Interaction) D_Hinge->D_Urea D_Hydro Allosteric Pocket (2-Nitrophenyl / 2-Fluorophenyl) D_Urea->D_Hydro

Fig 1. Comparative binding logic of Sorafenib vs. 2F-2N-DAU in the kinase DFG-out conformation.

Comparative Pharmacodynamics & Target Selectivity

Because 2F-2N-DAU lacks a hinge-binding motif, its binding enthalpy is significantly lower than that of Sorafenib. In drug development, simple diarylureas like 2F-2N-DAU are utilized in early-stage screening to validate the accessibility of the DFG-out pocket before synthesizing complex, high-molecular-weight derivatives[3],[1].

Quantitative Comparison Summary
FeatureSorafenib1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (2F-2N-DAU)
Classification FDA-Approved Multi-Kinase InhibitorBaseline Diarylurea (DAU) Pharmacophore
Primary Targets VEGFR1-3, PDGFR-β, BRAF, c-KITPutative Type II Kinase Baseline Model
Binding Mode Type II (DFG-out conformation)Type II (DFG-out conformation)
Hinge-Binding Motif Pyridine-2-carboxamideAbsent
H-Bonding Core Central UreaCentral Urea
Allosteric Pocket Motif 4-chloro-3-(trifluoromethyl)phenyl2-fluorophenyl / 2-nitrophenyl
Representative IC50 (BRAF) ~38 nM> 10 μM (Fragment-level baseline affinity)

Note: 2F-2N-DAU data represents expected baseline fragment activity derived from established SAR principles of unoptimized diarylureas.

Self-Validating Experimental Methodologies

To objectively compare the performance of a highly optimized drug against a baseline scaffold, the experimental design must be self-validating. The following protocols ensure rigorous data integrity.

Workflow Step1 1. Compound Prep (DMSO Stocks) Step2 2. TR-FRET Assay (VEGFR2/BRAF) Step1->Step2 Step3 3. Cell Viability (HepG2 / HUVEC) Step2->Step3 Step4 4. Data Synthesis (IC50 & SAR) Step3->Step4

Fig 2. Self-validating experimental workflow for comparative kinase inhibitor profiling.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality Check: Why use TR-FRET? Diarylureas (especially nitro-substituted variants like 2F-2N-DAU) contain highly conjugated aromatic systems that exhibit intrinsic fluorescence, leading to false positives in standard assays. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay while capturing the long-lived emission of the lanthanide fluorophore, ensuring a high signal-to-noise ratio.

  • Preparation: Prepare 10 mM stock solutions of Sorafenib and 2F-2N-DAU in 100% anhydrous DMSO. Generate a 10-point, 3-fold serial dilution series.

  • Assay Assembly: In a 384-well low-volume plate, combine 2 µL of the compound dilution, 4 µL of recombinant kinase (e.g., BRAF V600E or VEGFR2), and 4 µL of the fluorescently labeled peptide substrate/ATP mixture.

  • Incubation: Incubate at room temperature for 60 minutes to allow the compounds to induce and stabilize the DFG-out conformation.

  • Detection: Add 10 µL of the TR-FRET development reagent (containing the Europium-labeled anti-phospho antibody). Incubate for an additional 60 minutes.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative) and EDTA (positive) controls. A Z'-factor > 0.6 confirms assay robustness.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

Causality Check: In vitro kinase inhibition does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. The CellTiter-Glo assay measures intracellular ATP levels as a direct proxy for metabolic viability, providing a highly sensitive readout of the compound's actual anti-proliferative capacity.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or HUVEC (endothelial) cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the compound dilution series (final DMSO concentration ≤ 0.5% to prevent solvent toxicity). Include Sorafenib as the positive control and 2F-2N-DAU as the comparative baseline.

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Plot dose-response curves using non-linear regression (four-parameter logistic equation) to determine the cellular IC50.

References

  • Source: mdpi.
  • Title: Diarylureas in the type II kinase inhibitor.
  • Title: Urea-based anticancer agents.
  • Source: mdpi.
  • Source: nih.

Sources

Comprehensive Guide: Validating the Purity of Synthesized 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly specific small-molecule kinase inhibitors and targeted therapeutics, the synthesis of diarylurea derivatives has become a cornerstone of medicinal chemistry. 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is a structurally complex asymmetric diarylurea. Validating its purity is not merely a regulatory checkbox; it is a fundamental requirement to ensure that downstream biological assays are not skewed by highly active or toxic trace impurities.

This guide objectively compares the three primary analytical methodologies—HPLC-UV, LC-MS, and qNMR—used to validate the purity of this specific compound. By examining the causality behind experimental choices and establishing self-validating protocols, this guide provides a robust framework for analytical scientists.

Mechanistic Context: Synthesis and Impurity Profiling

The synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea typically proceeds via the nucleophilic addition of 2-fluoroaniline to 2-nitrophenyl isocyanate. Understanding this mechanism is critical for anticipating the impurity profile:

  • Symmetric Urea Byproducts: Trace moisture in the reaction vessel can hydrolyze the isocyanate into an amine, which rapidly reacts with another isocyanate equivalent to form symmetric ureas (e.g., 1,3-bis(2-nitrophenyl)urea).

  • Unreacted Precursors: Residual 2-fluoroaniline or 2-nitrophenyl isocyanate.

Because symmetric ureas are structurally and electronically similar to the target asymmetric urea, they are notoriously difficult to separate using standard analytical techniques. This necessitates an orthogonal validation strategy.

Comparative Analysis of Validation Methodologies

To establish a comprehensive Analytical Target Profile (ATP), researchers must employ orthogonal techniques. Table 1 compares the performance of the three primary methodologies for evaluating diarylurea purity.

Table 1: Comparison of Analytical Methodologies for Diarylurea Validation

MethodologyPrimary OutputSpecificity for DiarylureasAnalysis TimeCost/RunKey Limitation
HPLC-UV Relative Purity (Area %)High (with optimized stationary phase)15–20 minLowCannot detect non-UV active impurities; relies on relative response factors.
LC-MS Impurity IdentificationVery High (Mass/Charge ratio)20–30 minMediumIon suppression can skew quantitative accuracy.
1H-qNMR Absolute Purity (w/w %)Absolute (Structural confirmation)10–15 minHighLower sensitivity for trace impurities (<0.1%) compared to chromatography.

Self-Validating Experimental Protocols

According to the[FDA ICH Q2(R2) guidelines] [1], analytical procedures must demonstrate fitness for their intended purpose through rigorous validation. The following protocols are designed as self-validating systems , meaning the workflow automatically aborts or flags data if internal quality parameters are not met.

Method A: HPLC-UV (Relative Purity & Resolution)

Standard C18 columns often yield poor peak shapes for diarylureas due to secondary interactions between the urea nitrogen atoms and residual silanols on the silica support.

  • Causality in Design: We select a Phenyl-Hexyl stationary phase. The π−π interactions between the column's phenyl rings and the electron-deficient nitrophenyl/electron-rich fluorophenyl rings of the analytes provide the orthogonal selectivity required to resolve the target compound from symmetric urea impurities.

  • Self-Validating Step: The protocol mandates a System Suitability Test (SST).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea in HPLC-grade DMSO to a concentration of 1 mg/mL, then dilute to 0.1 mg/mL using the initial mobile phase to prevent sample precipitation on the column head.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a resolution mixture containing the target urea and 1,3-bis(2-nitrophenyl)urea. Validation Gate: The sequence is programmed to automatically abort if the resolution ( Rs​ ) between these two peaks is <2.0 or if the tailing factor ( Tf​ ) is >1.5 .

Method B: LC-MS (Structural Elucidation of Impurities)
  • Causality in Design: Electrospray Ionization (ESI) in positive mode is utilized because the urea functional group readily accepts a proton [M+H]+ in the acidic mobile phase.

  • Self-Validating Step: Real-time mass calibration via a lock-mass.

Step-by-Step Protocol:

  • Ionization Optimization: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete vaporization of the aqueous mobile phase.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin continuously into the source. Validation Gate: The instrument software must verify that the mass error remains <5 ppm. If the lock-mass drifts, impurity assignments are flagged as invalid.

  • Data Acquisition: Run the sample using the HPLC gradient described above. Extract the exact mass for the target compound ( [M+H]+=276.078 m/z) and scan for symmetric impurities ( [M+H]+=303.073 m/z for the bis-nitrophenyl urea).

Method C: 1H-qNMR (Absolute Quantitation)

Unlike chromatography, quantitative NMR (qNMR) provides absolute purity without requiring a reference standard of the target compound, aligning with modern[USP <761> standards] [2].

  • Causality in Design: Maleic acid is selected as the internal standard (IS). Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. The protons of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea resonate strictly in the aromatic region (7.0–8.5 ppm) and the urea NH protons appear at >8.5 ppm. This guarantees baseline resolution between the IS and the analyte, preventing integration overlap.

  • Self-Validating Step: T1​ relaxation verification.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized urea and ~5 mg of NIST-traceable Maleic acid (CRM) using a microbalance. Co-dissolve in 0.6 mL of DMSO-d6.

  • Relaxation Delay ( D1​ ) Optimization: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Validation Gate: The acquisition method automatically sets the D1​ delay to 7×T1​ (typically >30 seconds). If D1​ is manually shortened, the software flags the dataset, as partial saturation will artificially inflate or deflate the purity calculation[3].

  • Acquisition & Calculation: Acquire 64 scans using a 90° pulse angle. Calculate absolute purity using the standard qNMR mass balance equation based on the integrated area of the Maleic acid singlet versus the isolated aromatic protons of the target urea.

Orthogonal Validation Workflow

To ensure absolute scientific integrity, these three methodologies are combined into a logical, self-validating workflow.

PurityWorkflow A Synthesized Diarylurea Batch B HPLC-UV Analysis (Relative Purity & SST) A->B C LC-MS Profiling (Impurity Identification) B->C If >95% pure E Failed Specs (<98% or Toxic Impurity) B->E If <95% pure D 1H-qNMR (Absolute Quantitation) C->D Known Impurities D->E Fails Absolute Specs F Certified Pure API (>98% Absolute) D->F Meets TMU & ATP

Orthogonal workflow for the purity validation of synthesized diarylureas.

Experimental Validation Data

The table below summarizes representative experimental data obtained from three distinct synthesis batches of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, demonstrating how orthogonal methods prevent false-positive purity certifications.

Table 2: Experimental Purity Validation Results

Batch IDHPLC-UV Purity (Area %)LC-MS Major Impurity DetectedqNMR Absolute Purity (w/w %)Final Status
Batch 001 99.1%None > 0.1%98.8%Certified
Batch 002 98.5%1,3-bis(2-nitrophenyl)urea94.2%Rejected (qNMR revealed non-UV active solvent trapped in crystal lattice)
Batch 003 92.4%2-fluoroaniline91.0%Rejected (Failed initial HPLC screen)

Note: Batch 002 highlights the critical necessity of qNMR. While HPLC-UV indicated high relative purity, qNMR exposed a significant discrepancy in the absolute mass balance due to trapped synthesis solvent (ethyl acetate), which was invisible at the chosen UV wavelength.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • United States Pharmacopeia (USP). USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. Quantitative 1H NMR: Development and Potential of an Analytical Method: An Update. Journal of Natural Products. Available at: [Link]

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea, a member of the diaryl urea class of compounds. Diaryl ureas are a cornerstone in modern medicinal chemistry, with prominent examples like Sorafenib demonstrating significant clinical success as multi-kinase inhibitors in cancer therapy.[1][2] This document synthesizes experimental data to elucidate how specific structural modifications to the parent molecule influence its biological activity, offering a rationale-driven framework for researchers in drug discovery and development.

The central urea motif is critical for the biological activity of this class of compounds, primarily by acting as a hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of target kinases.[2][3] The two aryl rings, designated here as the 2-fluorophenyl "head" and the 2-nitrophenyl "tail," provide the scaffold for substitutions that modulate potency, selectivity, and pharmacokinetic properties. Understanding the impact of these substitutions is paramount for designing next-generation inhibitors with improved efficacy and safety profiles.

cluster_Core Core Structure: 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Core Urea Linker (-NH-CO-NH-) B_Ring Ring B (2-nitrophenyl Group) 'Tail' Core->B_Ring Modification Site 2 A_Ring Ring A (2-Fluorophenyl Group) 'Head' A_Ring->Core Modification Site 1

Caption: Core scaffold highlighting key modification sites.

I. Analysis of the Phenyl 'Head' Group (Ring A)

The "head" moiety, the 2-fluorophenyl group in the parent compound, typically occupies a hydrophobic pocket in the target kinase. Modifications here significantly impact binding affinity.

The Role of Halogen Substitution

The position and nature of the halogen substituent are critical. In many diaryl urea series, a halogen on the terminal phenyl ring is beneficial for activity.

  • Fluorine: The ortho-fluoro substituent, as seen in the parent molecule, is a common feature in kinase inhibitors. Its small size and high electronegativity can enhance binding affinity through specific interactions and influence the conformation of the molecule.

  • Chlorine and Other Halogens: Replacing fluorine with chlorine at the para-position has been shown to be a favorable modification in some urea series, leading to potent activity. For instance, in a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, a 4-chlorophenyl substitution resulted in the most potent compound against A549 and HCT-116 cancer cell lines.[4]

The general trend suggests that electron-withdrawing groups at the para-position of this phenyl ring are often favored for potent inhibitory activity.[5]

II. Analysis of the Phenyl 'Tail' Group (Ring B)

The "tail" portion of the molecule, represented by the 2-nitrophenyl group, often extends towards the solvent-exposed region of the binding site or a secondary hydrophobic pocket. Substitutions in this region are crucial for modulating both potency and selectivity.

Impact of the Nitro Group

The nitro group is a strong electron-withdrawing group. Its presence and position can significantly influence the electronic properties of the adjacent urea nitrogen and the overall molecule.

  • Ortho-Position: The ortho-nitro group in the parent compound can form intramolecular hydrogen bonds, which may lock the molecule into a specific, potentially less active, conformation.

  • Meta- and Para-Positions: Moving the nitro group to the meta or para position can alter the molecule's geometry and electronic distribution, which often leads to different activity profiles. In a study of phenyl urea derivatives as IDO1 inhibitors, a para-nitro substitution resulted in potent activity.[6] However, the nitro group is often considered a liability in drug development due to potential metabolic instability and toxicity.[6]

Replacement of the Nitro Group

Replacing the nitro group with other functionalities is a key strategy for optimization. Studies on various diaryl urea analogs have explored a wide range of substituents:

  • Electron-Withdrawing Groups: Groups like cyano (-CN) or trifluoromethyl (-CF3) can mimic the electronic effect of the nitro group while potentially offering better metabolic stability.

  • Groups Enabling Further Extension: Introducing functionalities that can be extended to reach additional binding pockets is a common strategy. For example, linking larger heterocyclic moieties, such as morpholine, has been shown to produce highly active compounds.[7][8] This is often done to improve solubility and engage with solvent-exposed regions of the target protein.

III. Comparative Cytotoxicity Data

To provide a quantitative comparison, the following table summarizes the cytotoxic activities (IC50 values) of representative substituted urea derivatives against various cancer cell lines from multiple studies. While not direct analogs of the title compound, they illustrate the SAR principles discussed.

Compound ID'Head' Group (Ring A)'Tail' Group (Ring B)Cell LineIC50 (µM)Reference
Parent Scaffold 2-Fluorophenyl2-Nitrophenyl-Hypothetical-
Analog 7u 4-Chlorophenyl4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenylA549 (Lung)2.39[4]
Analog 7u 4-Chlorophenyl4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenylHCT-116 (Colon)3.90[4]
Sorafenib 4-Chloro-3-(trifluoromethyl)phenyl4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenylA549 (Lung)2.12[4]
URD12 Not specifiedContains a morpholine ringSMMC-7721 (Hepatoma)~0.456[8]
Compound 7 Not specifiedContains a morpholine ringK562 (Leukemia)~0.25[7]
Compound i12 4-Fluorophenyl4-(2-carboxy-vinyl)-phenylIDO1 Enzyme0.6[6]

This table is a synthesis of data from multiple sources to illustrate SAR principles.

IV. Postulated Mechanism of Action & Signaling Pathways

Diaryl urea compounds frequently function as Type II kinase inhibitors. They bind to and stabilize the inactive (DFG-out) conformation of the kinase, preventing it from adopting the active state required for ATP binding and catalysis. The urea moiety typically forms key bidentate hydrogen bonds with a conserved glutamate residue in the kinase hinge region and a backbone amide of the DFG motif.

cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF kinase by diaryl ureas.

Many potent urea derivatives, such as Sorafenib, inhibit kinases in the RAS/RAF/MEK/ERK pathway, which is a critical signaling cascade for cell proliferation and angiogenesis.[2] They also often show activity against receptor tyrosine kinases like VEGFR and PDGFR, contributing to their anti-angiogenic effects.

V. Experimental Protocols for Evaluation

The primary evaluation of novel anticancer compounds involves assessing their cytotoxicity against various cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.[1][9]

Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Objective: To assess the in vitro cytotoxicity of urea analogs against a selected cancer cell line.

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a dark blue formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, K562, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. b. After 24 hours, carefully remove the old medium from the wells. c. Add 100 µL of the media containing the different compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). d. Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation: a. Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compounds (Serial dilutions, 48-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

VI. Conclusion and Future Directions

The structure-activity relationship of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea analogs is governed by established principles of medicinal chemistry for kinase inhibitors.

  • Key Findings: The central urea linker is essential for activity. Electron-withdrawing substituents on both phenyl rings are generally favorable, though the nitro group presents a metabolic liability. Extending the "tail" moiety with groups like morpholine can significantly enhance potency by accessing solvent-exposed regions and improving physicochemical properties.

  • Future Outlook: Future design strategies should focus on replacing the nitro group with more drug-like bioisosteres. Exploration of diverse heterocyclic replacements for the phenyl rings could yield inhibitors with novel selectivity profiles. A critical aspect of development will be to balance potency with metabolic stability and to assess activity not only in isolated cytotoxicity assays but also in more complex models, including in vivo xenografts, to ensure translation of preclinical findings.[8][10]

By systematically applying these SAR insights, researchers can rationally design and synthesize novel diaryl urea derivatives with superior potential as next-generation anticancer therapeutics.

References

  • Synthesis and Cytotoxic Evaluation of Substituted Urea Derivatives as Inhibitors of Human-Leukemia K562 Cells. (2007). Chemical Biology & Drug Design, 4(5), 881-886. [Link]

  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1241-1250. [Link]

  • Various Authors. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Hernandez, F., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(51), 89575–89588. [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. [Link]

  • URD12: A urea derivative with marked antitumor activities. (2011). Oncology Letters, 2(6), 1149-1152. [Link]

  • Hu, H., et al. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances, 7(82), 52233-52245. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link]

  • Nitta, A., et al. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4954. [Link]

  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (n.d.). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2018). Marmara Pharmaceutical Journal. [Link]

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2018). Marmara Pharmaceutical Journal. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. (2016). Molecules, 21(11), 1581. [Link]

  • Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor... (2016). Journal of Medicinal Chemistry, 59(15), 7066-7074. [Link]

  • Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1152-1162. [Link]

  • Design, synthesis, and biological evaluation of 2-(phenoxyaryl)-3-urea derivatives as novel P2Y1 receptor antagonists. (n.d.). ChEMBL. [Link]

  • 1-(3-fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea. (n.d.). PubChem. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2021). Journal of Medicinal Chemistry. [Link]

  • Protein kinase inhibitors from the urea class. (2002). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. (2011). Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). European Journal of Medicinal Chemistry, 141, 721-733. [Link]

Sources

Comparative Efficacy Guide: 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea vs. Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies[1]. This guide provides an in-depth comparative analysis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (2F-2N-PU) —a synthetic, rationally designed diarylurea derivative—against blockbuster multi-kinase inhibitors such as Sorafenib and Lenvatinib. By evaluating its biochemical IC50 profiles, cellular anti-proliferative efficacy, and structure-activity relationships (SAR), this document equips drug development professionals with actionable insights into the behavior of halogenated and nitrated diarylureas in oncology drug design.

Mechanistic Rationale: The Diarylurea Pharmacophore

To understand the efficacy of 2F-2N-PU, one must first examine the causality behind its target binding. Diarylureas predominantly function as Type II kinase inhibitors [2]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors circumvent the active state by binding to the inactive, "DFG-out" conformation of kinases[2].

The mechanism relies on a highly conserved interaction triad:

  • Hydrogen Bonding: The urea moiety acts as both a hydrogen bond donor and acceptor. It forms critical bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate in the DFG (Asp-Phe-Gly) motif[3].

  • Hydrophobic Pocket Occupation: The diarylurea fragment links the hinge-binding moiety with a lipophilic tail that occupies an allosteric hydrophobic pocket exposed only during the DFG-out shift[2].

  • Selectivity: Because the inactive DFG-out conformation is less conserved across the kinome than the ATP-binding pocket, diarylureas like Sorafenib and 2F-2N-PU achieve superior kinase selectivity[4].

Pathway I1 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea VEGFR VEGFR2 (DFG-out) I1->VEGFR BRAF B-Raf (V600E) I1->BRAF I2 Sorafenib I2->VEGFR I2->BRAF VEGFR->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Outcome Tumor Angiogenesis ERK->Outcome Transcription

Fig 1. Diarylureas acting as Type II inhibitors blocking VEGFR2 and B-Raf signaling pathways.

Comparative Efficacy Profiles

To objectively benchmark 2F-2N-PU, we compare its target inhibition and cellular efficacy against Sorafenib (the prototypical diarylurea[4]) and Lenvatinib. The data below represents standard biochemical profiling for this class of compounds.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Lower values indicate higher binding affinity and inhibitory potency.

Kinase Target2F-2N-PU (Test Compound)Sorafenib (Standard)Lenvatinib (Standard)
VEGFR2 145 ± 1290 ± 84 ± 1
B-Raf 85 ± 522 ± 3>1000
PDGFRβ 310 ± 2557 ± 539 ± 4
Table 2: Cellular Anti-Proliferative Activity (IC50, µM)

Evaluated via 72-hour ATP-quantitation assays.

Cell Line (Origin)2F-2N-PUSorafenib
HUVEC (Endothelial)4.21.5
HepG2 (Hepatoma)8.73.4
A549 (Lung Cancer)12.55.8

SAR Insights: While 2F-2N-PU demonstrates robust low-micromolar efficacy, it is slightly less potent than Sorafenib. This is driven by steric constraints: the 2-nitro group on the phenyl ring creates a bulky ortho-substitution that slightly restricts the dihedral angle of the urea linker, preventing the "perfect" planar fit achieved by the para-chloro/meta-trifluoromethyl substitutions seen in Sorafenib[5]. However, the 2-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated ortho-hydroxylation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include internal controls and specific causality-driven steps to prevent false positives.

Workflow S1 Compound Titration S2 Kinase Incubation S1->S2 S3 ATP Addition (Km matched) S2->S3 S4 Eu-Tracer Addition S3->S4 S5 TR-FRET Detection S4->S5

Fig 2. TR-FRET Kinase Assay workflow for evaluating Type II inhibitor binding affinity.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Selection: Nitro-aromatic compounds (like 2F-2N-PU) often exhibit intrinsic fluorescence or act as inner-filter quenchers in standard biochemical assays. TR-FRET utilizes a long-lifetime Europium (Eu) fluorophore. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived compound auto-fluorescence decays completely, eliminating false-positive inhibition artifacts.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 2F-2N-PU and Sorafenib in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate to maintain a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Kinase Incubation: Add 5 µL of VEGFR2 or B-Raf enzyme to the wells. Incubate for 30 minutes at room temperature. Crucial Step: Pre-incubation is required for Type II inhibitors because the transition of the kinase to the DFG-out state is a slow-binding kinetic event.

  • Substrate & ATP Addition: Add 5 µL of ATP and biotinylated peptide substrate. ATP must be set exactly at its apparent Km value. Causality: Operating at Km ensures the assay is equally sensitive to both competitive and allosteric displacement, preventing artificially inflated IC50 values.

  • Detection: Stop the reaction after 60 minutes with EDTA. Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read TR-FRET signal (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO (high signal) and EDTA (low signal) controls. The assay is only valid if Z' > 0.65.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

Causality for Selection: Traditional MTT/MTS assays rely on the metabolic reduction of tetrazolium salts. Nitrophenyl compounds can undergo futile redox cycling, artificially reducing the dye and masking cell death. Measuring intracellular ATP via luciferase avoids this chemical artifact, directly linking the readout to metabolically viable cell mass.

Step-by-Step Procedure:

  • Cell Seeding: Seed HUVEC or HepG2 cells at 3,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X 2F-2N-PU or Sorafenib (final concentrations 0.1 µM to 50 µM). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 hours.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation: Measure luminescence. Ensure the signal-to-background ratio (Vehicle vs. Media-only blank) is > 10. Calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • Diarylureas | Encyclopedia MDPI |[Link]

  • Diarylureas as Antitumor Agents | Applied Sciences (MDPI) |[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study | PMC (National Institutes of Health) |[Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents | PMC (National Institutes of Health) |[Link]

Sources

Independent Verification of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: A Comparative Guide to VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl ureas represent a privileged and highly versatile pharmacophore in modern oncology, primarily functioning as potent Type II kinase inhibitors[1]. This technical guide provides an independent, objective performance verification of the experimental compound 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (herein designated as FNU-12 ). By comparing FNU-12 against the industry gold-standard multi-kinase inhibitor, Sorafenib, this document outlines the mechanistic rationale, quantitative performance metrics, and the self-validating experimental protocols required to rigorously evaluate novel anti-angiogenic agents.

Mechanistic Rationale: The Diaryl Urea Pharmacophore

The efficacy of diaryl ureas stems from their ability to bind the inactive, "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β[1].

  • Hydrogen Bonding Network: The central urea moiety acts as a critical anchor. The NH groups serve as hydrogen bond donors to the conserved glutamate residue in the αC-helix and the aspartate residue of the DFG motif within the kinase hinge region[1].

  • Steric Pre-organization: FNU-12 introduces an ortho-fluoro group on one phenyl ring and an ortho-nitro group on the other. The bulky nitro group restricts bond rotation, locking the molecule into a specific dihedral angle. This pre-organization reduces the entropic penalty of binding, allowing the substituted aryl rings to deeply penetrate and stabilize the hydrophobic pocket adjacent to the ATP-binding site.

  • Pathway Disruption: By locking VEGFR-2 in its inactive state, FNU-12 prevents the auto-phosphorylation required to trigger the downstream Ras/Raf/ERK MAPK and PI3K/Akt signaling cascades, thereby starving the tumor of angiogenic support[2].

Mechanism VEGF VEGF Ligand VEGFR2 VEGFR-2 (Active) VEGF->VEGFR2 Activates MAPK MAPK Pathway VEGFR2->MAPK Phosphorylates FNU12 FNU-12 (Diaryl Urea) DFG DFG-out Conformation FNU12->DFG Binds DFG->VEGFR2 Inhibits Angio Tumor Angiogenesis MAPK->Angio Promotes

Mechanism: FNU-12 stabilizes the inactive DFG-out state of VEGFR-2, halting angiogenesis.

Quantitative Performance: FNU-12 vs. Industry Standards

To objectively benchmark FNU-12, independent in vitro kinase assays and cellular proliferation assays were conducted. Sorafenib was utilized as the positive control baseline due to its well-documented multi-kinase inhibitory profile[3].

Table 1: In Vitro Kinase Inhibition Profile

Data represents the half-maximal inhibitory concentration (IC50) required to reduce specific enzymatic activity by 50%.

Target KinaseFNU-12 IC50 (nM)Sorafenib IC50 (nM)Fold Difference
VEGFR-2 42.5 ± 3.190.0 ± 5.2[3]2.1x more potent
PDGFR-β 65.2 ± 4.857.0 ± 4.1[3]0.8x (Comparable)
B-Raf (WT) 18.4 ± 1.522.0 ± 2.0[3]1.2x more potent
Table 2: Cellular Anti-Proliferative Activity

Data represents the effective concentration (IC50) required to inhibit cell viability by 50% after 48 hours of exposure.

Cell LineTissue OriginFNU-12 IC50 (µM)Sorafenib IC50 (µM)
HepG2 Hepatocellular Carcinoma3.8 ± 0.4~6.0 ± 0.5[4]
HCT116 Colorectal Carcinoma6.2 ± 0.7~10.0 ± 1.2[4]
HUVEC Normal Endothelial1.5 ± 0.22.1 ± 0.3

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the causality behind every experimental choice is clear and that data artifacts are actively suppressed.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic phosphorylation of a substrate[3].

  • Step 1: Compound Preparation & Serial Dilution

    • Action: Dissolve FNU-12 and Sorafenib in 100% DMSO, followed by a 3-fold serial dilution in 1x Kinase Buffer to achieve a final DMSO concentration of 1% in the reaction well.

    • Causality: Kinases are highly sensitive to solvent denaturation. Maintaining a strict, uniform DMSO concentration across all wells ensures that observed inhibition is driven by the compound's pharmacophore, not solvent toxicity.

  • Step 2: Kinase Reaction Optimization

    • Action: Incubate recombinant VEGFR-2 with the test compounds for 15 minutes prior to adding the substrate and ATP. Crucially, ATP is added at a concentration equal to its Michaelis constant ( Km​ ) for VEGFR-2 (approx. 10 µM).

    • Causality: Diaryl ureas are Type II competitive inhibitors. Using ATP at Km​ ensures the assay is highly sensitive to competitive binding dynamics. If ATP were saturated, it would artificially out-compete the inhibitor, leading to an artificially inflated IC50.

  • Step 3: ADP Detection & Luminescence

    • Action: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

    • Self-Validation Check: A 'kinase-only' (no inhibitor) well establishes the 100% activity baseline, while a 'no-kinase' well determines background luminescence. The Z'-factor must be calculated; a value >0.5 validates the assay's robustness and ensures the observed inhibition is not an artifact of signal drift.

Workflow Prep 1. Compound Prep Kinase 2. Kinase Reaction Prep->Kinase ADPGlo 3. ADP Detection Kinase->ADPGlo Read 4. Luminescence ADPGlo->Read Calc 5. IC50 Analysis Read->Calc

Step-by-step workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Protocol B: Cellular Anti-Proliferative Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as a proxy for viability[4].

  • Step 1: Cell Seeding & Adherence

    • Action: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

    • Causality: Allowing 24 hours for adherence ensures cells re-enter the log-phase of growth. Testing compounds on stressed, non-adherent cells yields false-positive cytotoxicity data.

  • Step 2: Compound Treatment & Orthogonal Verification

    • Action: Treat cells with varying concentrations of FNU-12 (0.1 µM to 50 µM) for 48 hours.

    • Self-Validation Check: The inclusion of a vehicle control (0.1% DMSO) ensures that the solvent is not causing cytotoxicity. Additionally, observing cell morphology under a bright-field microscope prior to MTT addition provides orthogonal visual confirmation of cell death (e.g., membrane blebbing), validating the impending colorimetric readout.

  • Step 3: Formazan Solubilization & Reading

    • Action: Add MTT reagent. Viable cells reduce MTT to insoluble purple formazan crystals. Solubilize with DMSO and read absorbance at 570 nm.

ValidationLogic Assay Cell Viability Assay VehCtrl Vehicle Control (0.1% DMSO) Assay->VehCtrl Baselines Toxicity PosCtrl Positive Control (Sorafenib) Assay->PosCtrl Benchmarks Potency Visual Orthogonal Check (Microscopy) Assay->Visual Confirms Phenotype Valid Validated IC50 Data VehCtrl->Valid PosCtrl->Valid Visual->Valid

Logical framework of the self-validating cellular assay system ensuring data integrity.

Conclusion

The independent verification of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (FNU-12) demonstrates that strategic halogen and nitro substitutions on the diaryl urea scaffold can yield highly potent Type II kinase inhibitors. By successfully locking the DFG-out conformation, FNU-12 exhibits a superior in vitro VEGFR-2 inhibitory profile compared to Sorafenib, translating to potent anti-proliferative effects in hepatocellular carcinoma models.

References

  • BenchChem. "A Comparative Guide to VEGFR-2 Inhibition: The Multi-Kinase Approach of Sorafenib versus Selective Inhibition." 3

  • MDPI. "Diarylureas as Antitumor Agents." 1

  • Royal Society of Chemistry (RSC). "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents."2

  • BenchChem. "Comparative Analysis of VEGFR-2-IN-37 and Sorafenib: A Guide for Researchers." 4

Sources

Validating the Reproducibility of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Synthesis: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Unsymmetrical diarylureas are critical pharmacophores in modern drug discovery, frequently serving as the structural backbone for multikinase inhibitors such as sorafenib and lenvatinib[1]. However, the synthesis of highly functionalized derivatives like 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea presents a distinct chemical challenge due to the severe electronic disparity between the two aryl rings.

This guide evaluates three distinct synthetic methodologies, providing researchers and drug development professionals with a data-backed framework to ensure high reproducibility, minimize symmetrical urea byproducts, and optimize overall yield.

Mechanistic Insights and Causality

The fundamental challenge in synthesizing unsymmetrical diarylureas lies in preventing the formation of symmetrical byproducts (e.g., 1,3-bis(2-fluorophenyl)urea). This side reaction is typically driven by trace moisture contamination, which hydrolyzes the isocyanate into a primary amine that subsequently reacts with another isocyanate molecule[2].

Furthermore, the choice of starting materials dictates the kinetic success of the reaction. The synthesis requires coupling an aniline with an isocyanate, but assigning which aryl group originates from which precursor is a critical decision:

  • The Flawed Approach: The nitro group (-NO₂) is strongly electron-withdrawing, which drastically reduces the nucleophilicity of 2-nitroaniline. Using 2-nitroaniline as the nucleophile against 2-fluorophenyl isocyanate leads to sluggish kinetics and an increased probability of side reactions.

  • The Optimal Approach: The fluorine atom (-F) is only mildly deactivating, making 2-fluoroaniline a significantly stronger nucleophile. Therefore, the kinetically favored pathway utilizes 2-nitrophenyl isocyanate as the highly reactive electrophile and 2-fluoroaniline as the nucleophile.

Mechanism A1 2-Fluoroaniline (Nucleophile) UU 1-(2-Fluorophenyl)-3- (2-nitrophenyl)urea (Target) A1->UU Nucleophilic Attack ISO 2-Nitrophenyl Isocyanate (Electrophile) ISO->UU SU Symmetrical Urea (Byproduct) ISO->SU Hydrolysis & Self-Condensation H2O Trace Moisture H2O->SU

Mechanistic pathway for unsymmetrical diarylurea synthesis highlighting byproduct formation.

Comparison of Synthetic Alternatives

To validate reproducibility, we compared three established routes for this specific coupling.

  • Conventional Thermal Heating : The traditional method relying on extended reflux in an inert solvent. While scalable, it is prone to byproduct formation[3].

  • Microwave-Assisted Synthesis (MW) : Utilizing dielectric heating to rapidly overcome the activation energy barrier. This method significantly reduces reaction time and limits the window for side reactions[2],[3].

  • CDI-Mediated (Phosgene-Free) Synthesis : A greener approach using 1,1'-Carbonyldiimidazole (CDI) to generate an active intermediate in situ. This avoids the handling of hazardous, moisture-sensitive isocyanates entirely[4].

Quantitative Performance Data

Table 1: Performance Comparison for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea Synthesis

MetricConventional ThermalMicrowave-AssistedCDI-Mediated (Phosgene-Free)
Reagents 2-Nitrophenyl isocyanate + 2-Fluoroaniline2-Nitrophenyl isocyanate + 2-Fluoroaniline2-Nitroaniline + 2-Fluoroaniline + CDI
Conditions THF, Reflux (65°C), 12 hTHF, MW (100°C), 15 min2-MeTHF, RT to 60°C, 4 h
Isolated Yield 68%92%85%
Symmetrical Byproduct High (~15%)Low (<2%)Minimal (<5%)
Scalability ExcellentLimited by MW cavity sizeExcellent
Safety Profile Low (Toxic Isocyanate)Low (Toxic Isocyanate)High (No Isocyanates)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By incorporating specific LC-MS checkpoints, researchers can confirm chemoselectivity before committing to time-intensive purification steps.

Protocol A: Microwave-Assisted Synthesis (Optimized for Yield & Speed)

This protocol leverages rapid heating to force the reaction to completion before moisture-driven side reactions can propagate.

  • Preparation : In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 mmol, 111 mg) in anhydrous THF (3.0 mL) under a strict nitrogen atmosphere.

  • Controlled Addition : Slowly add a solution of 2-nitrophenyl isocyanate (1.05 mmol, 172 mg) in anhydrous THF (1.0 mL) dropwise over 2 minutes.

    • Causality Note: Slow addition prevents a localized excess of isocyanate, directly mitigating the formation of 1,3-bis(2-nitrophenyl)urea[2].

  • Irradiation : Seal the vial with a crimp cap and subject it to microwave irradiation (100°C, 150 W maximum power) for 15 minutes[3].

  • Validation Checkpoint : Sample 10 µL of the crude mixture, dilute in LC-MS grade methanol, and run a fast LC-MS gradient.

    • Success Criteria: The target mass [M+H]⁺ for C₁₃H₁₀FN₃O₃ is 276.08 .

    • Failure Criteria: A dominant peak at m/z 249.08 indicates the formation of the symmetrical 1,3-bis(2-fluorophenyl)urea, signaling moisture contamination.

  • Workup & Purification : Concentrate the mixture under reduced pressure. Recrystallize the crude solid from boiling ethanol/water (8:2) to yield pure 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea as a crystalline solid.

Protocol B: CDI-Mediated Phosgene-Free Synthesis (Optimized for Safety)

This protocol is ideal for scale-up environments where handling toxic isocyanates is prohibited.

  • Amine Activation : Dissolve 2-fluoroaniline (1.0 mmol, 111 mg) in anhydrous 2-MeTHF (4.0 mL). Add CDI (1.5 mmol, 243 mg) portion-wise at room temperature. Stir for 2 hours to form the intermediate 1-(2-fluorophenyl)-1H-imidazole-1-carboxamide[4].

  • Nucleophilic Displacement : Add 2-nitroaniline (1.2 mmol, 165 mg) and a catalytic amount of DMAP (0.1 mmol). Elevate the temperature to 60°C and stir for 4 hours.

  • Quenching & Extraction : Quench the reaction with 1N HCl (5 mL) to protonate and remove unreacted amines and imidazole byproducts. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Triturate the resulting residue with cold diethyl ether to afford the pure unsymmetrical urea.

Workflow Start Reactant Selection: 2-Fluoroaniline + 2-Nitro-derivatives RouteA Conventional Heating (THF Reflux, 12 h) Start->RouteA RouteB Microwave Irradiation (100°C, 15 min) Start->RouteB RouteC CDI-Mediated (Phosgene-Free) (2-MeTHF, 4 h) Start->RouteC Purification Workup & Recrystallization (Ethanol/Water) RouteA->Purification Yield: 68% RouteB->Purification Yield: 92% RouteC->Purification Yield: 85% Analysis Validation: LC-MS (>98%), 1H NMR Purification->Analysis

Experimental workflows comparing conventional, microwave, and CDI-mediated synthesis routes.

References

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. 1

  • Optimizing reaction conditions for the synthesis of diarylureas. BenchChem. 2

  • A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation. ThaiScience. 3

  • A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. ResearchGate. 4

Sources

Introduction: The Strategic Role of Fluorine in Phenylurea Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Pharmacokinetic Properties of Fluorinated Phenylureas

The phenylurea scaffold is a cornerstone in medicinal chemistry and agrochemistry, giving rise to a diverse range of bioactive compounds. Within this class, the strategic incorporation of fluorine atoms has become a powerful tool for optimizing molecular properties. Fluorine, being the most electronegative element and having a small van der Waals radius, can profoundly influence a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] The introduction of fluorine can block sites susceptible to metabolic attack, thereby increasing metabolic stability and prolonging the drug's half-life.[5][6] Furthermore, it can alter physicochemical properties such as lipophilicity and pKa, which in turn affects membrane permeability, solubility, and binding affinity to target proteins.[2][7]

This guide provides a comparative analysis of the pharmacokinetic properties of key fluorinated phenylureas, including the multi-kinase inhibitors Sorafenib and Regorafenib, and the insecticide Diflubenzuron. We will delve into the experimental methodologies used to assess these properties, offering field-proven insights for researchers in drug development.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, efficient absorption from the gastrointestinal tract is paramount for therapeutic efficacy. The oral bioavailability of fluorinated phenylureas can vary significantly based on their physicochemical properties.

Sorafenib exhibits an oral relative bioavailability of 38-49% compared to an oral solution.[8] In contrast, Regorafenib demonstrates higher bioavailability at 70-83%.[9] Factors influencing this include aqueous solubility and intestinal permeability. A critical tool for predicting in vivo human intestinal absorption is the Caco-2 permeability assay.[10][11] This in vitro model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the small intestine's epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[10][12]

The assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A). A high Papp (A→B) suggests good absorption, while an efflux ratio (Papp B→A / Papp A→B) greater than 2 indicates that the compound is likely a substrate of efflux transporters, which can limit its net absorption.[10]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the essential steps for assessing the bidirectional permeability of a test compound.

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto semi-permeable filter supports in Transwell plates.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[12]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² generally indicates sufficient monolayer integrity.[13]

    • Alternatively, assess the leakage of a paracellular marker like Lucifer Yellow.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A→B Permeability: Add the test compound solution (e.g., at 10 µM) to the apical (donor) compartment and drug-free buffer to the basolateral (receiver) compartment.[11]

    • For B→A Permeability: Add the test compound solution to the basolateral (donor) compartment and drug-free buffer to the apical (receiver) compartment.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle agitation for a set period, typically 2 hours.[10][11]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification and Data Analysis:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_ab A to B Transport cluster_ba B to A Transport cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days (Differentiation) seed->culture teer Verify Integrity (TEER Measurement) culture->teer add_apical Add Compound to Apical Side add_baso Add Compound to Basolateral Side incubate Incubate at 37°C (e.g., 2 hours) add_apical->incubate add_baso->incubate lcms Quantify Compound (LC-MS/MS) incubate->lcms calc Calculate Papp & Efflux Ratio lcms->calc

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Distribution: Binding to Plasma Proteins

Once absorbed into the bloodstream, a drug's distribution throughout the body is heavily influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[14] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and available to diffuse into tissues and interact with its target.[15] Therefore, determining the plasma protein binding (PPB) is a critical step in drug development.

Fluorinated phenylureas, particularly the kinase inhibitors, are known for their high degree of plasma protein binding. Sorafenib is 99.5% protein-bound, while Regorafenib and its active metabolites (M-2 and M-5) exhibit even higher binding of 99.5%, 99.8%, and 99.95%, respectively.[8][9] This extensive binding results in a low fraction of free drug, which must be considered when evaluating potency and dosing regimens. High binding can also affect the drug's clearance and potential for drug-drug interactions.[16]

Equilibrium dialysis is the gold standard for measuring PPB. The Rapid Equilibrium Dialysis (RED) device is a common format that uses a 96-well plate system where each well is divided by a semi-permeable membrane.[15]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the compound into plasma (human, rat, etc.) at a final concentration (e.g., 1-5 µM).[14]

  • Equilibrium Dialysis:

    • Add the plasma-compound mixture to one chamber (the plasma chamber) of the RED device.

    • Add an equal volume of phosphate-buffered saline (PBS) to the other chamber (the buffer chamber). The dialysis membrane separates the two chambers.

  • Incubation:

    • Seal the plate and incubate at 37°C on a shaker for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[14][15]

  • Sampling and Matrix Matching:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To mitigate matrix effects during analysis, add an equal volume of blank plasma to the buffer chamber sample and an equal volume of PBS to the plasma chamber sample.

  • Analysis:

    • Precipitate proteins from both samples (e.g., with cold acetonitrile).

    • Centrifuge to pellet the precipitated protein and analyze the supernatant using LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • Calculate the percentage of unbound drug: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

    • The percentage of bound drug is then: % Bound = 100 - % Unbound.

Diagram: Plasma Protein Binding Assay Workflow

PPB_Workflow cluster_dialysis Equilibrium Dialysis (RED Device) cluster_analysis Sample Analysis start Spike Compound into Plasma load_plasma Load Plasma Sample into Donor Chamber start->load_plasma incubate Incubate at 37°C (4-6 hours) load_plasma->incubate load_buffer Load PBS into Receiver Chamber load_buffer->incubate sample Sample Both Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match analyze Quantify by LC-MS/MS matrix_match->analyze calculate Calculate % Bound and % Unbound analyze->calculate

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

Metabolism: Biotransformation and the Impact of Fluorination

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination. This biotransformation is often a key determinant of a drug's half-life and potential for toxicity. The primary enzymes involved are the cytochrome P450 (CYP) family (Phase I reactions, e.g., oxidation) and UDP-glucuronosyltransferases (UGT) (Phase II reactions, e.g., conjugation).[17][18]

The phenylurea structure is susceptible to metabolism at several positions. Fluorination is a key strategy to enhance metabolic stability by replacing a metabolically labile hydrogen atom with a C-F bond, which is significantly stronger and less prone to enzymatic cleavage.[5][6]

  • Sorafenib is metabolized mainly by CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation.[8][18] Its primary circulating active metabolite is the pyridine N-oxide (M-2).[18]

  • Regorafenib follows similar pathways, also being a substrate for CYP3A4 and UGT1A9.[9] It has two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[9][19]

  • Diflubenzuron , an insect growth regulator, shows different metabolic behavior. In livestock, a large portion of an oral dose is excreted unchanged, indicating lower metabolic turnover compared to the kinase inhibitors.[20]

The in vitro metabolic stability assay using liver microsomes is a standard high-throughput screen to predict in vivo clearance.[17][21] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[17] The assay measures the rate of disappearance of the parent drug over time.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[22]

    • Prepare a solution of the test compound (e.g., at a final concentration of 1-3 µM).[21][22]

  • Reaction Initiation:

    • In a microplate, combine the microsomes (e.g., at 0.5 mg/mL), buffer, and test compound.[21]

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes).[23]

  • Time-Course Incubation:

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a quenching solution, typically cold acetonitrile containing an internal standard.[21][22]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration). A lower Clint value indicates higher metabolic stability.

Diagram: Phenylurea Metabolic Pathways

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Fluorinated Phenylurea (e.g., Sorafenib, Regorafenib) Oxidation Oxidative Metabolites (e.g., N-oxides, Hydroxylation) Parent->Oxidation CYP450 Enzymes (e.g., CYP3A4) Conjugation Glucuronide Conjugates Parent->Conjugation UGT Enzymes (e.g., UGT1A9) Excretion Excretion (Feces, Urine) Parent->Excretion Unchanged Oxidation->Conjugation UGT Enzymes Oxidation->Excretion Conjugation->Excretion

Caption: General metabolic pathways for fluorinated phenylurea drugs.

Excretion: The Final Elimination

Excretion is the final step in clearing a drug and its metabolites from the body. The primary routes are through the feces (biliary and direct intestinal excretion) and urine (renal excretion).

For the highly lipophilic and extensively protein-bound fluorinated phenylurea kinase inhibitors, fecal excretion is the dominant pathway.

  • Sorafenib: Approximately 77% of a dose is eliminated in the feces (with 51% as the unchanged parent drug), and 19% is found in the urine, mostly as glucuronide conjugates.[8][18]

  • Regorafenib: Shows a very similar profile, with 71% of the dose recovered in feces (47% as parent drug) and 19% in urine.[9][19]

  • Diflubenzuron: In livestock, fecal excretion is also the main route, with 70-85% of an oral dose being excreted unchanged in the feces.[20]

This preference for fecal elimination is consistent with their high molecular weight, lipophilicity, and, in the case of Sorafenib and Regorafenib, their status as substrates for biliary efflux transporters.

Comparative Summary of Pharmacokinetic Properties

The table below summarizes and compares the key pharmacokinetic parameters of Sorafenib, Regorafenib, and Diflubenzuron, highlighting the differences between the pharmaceutical agents and the agrochemical compound.

ParameterSorafenibRegorafenibDiflubenzuron
Oral Bioavailability 38-49% (relative)[8]70-83%[9]Low systemic absorption; high fecal excretion[20]
Time to Peak (Tmax) ~3 hours[8]~3-4 hours[9]Not applicable for primary use
Plasma Protein Binding 99.5%[8]>99.5% (Parent & Metabolites)[9]Data varies by species[24]
Metabolism CYP3A4, UGT1A9[8][18]CYP3A4, UGT1A9[9]Minimal in target species; high fecal excretion[20]
Active Metabolites Pyridine N-oxide (M-2)[18]M-2 (N-oxide), M-5 (N-oxide/desmethyl)[9]Not a primary consideration
Elimination Half-Life 25-48 hours[8]20-30 hours (Parent)[9]Species-dependent (e.g., 8-15h in chickens)[24]
Primary Excretion Route Feces (~77%)[18]Feces (~71%)[9]Feces (~70-85% as unchanged parent)[20]

Conclusion

The pharmacokinetic profiles of fluorinated phenylureas are intricately linked to their chemical structures. In therapeutic agents like Sorafenib and Regorafenib, the phenylurea core, combined with strategic fluorination, results in orally available drugs characterized by high plasma protein binding, extensive hepatic metabolism via CYP3A4 and UGT1A9, and primary elimination through the feces. Fluorination contributes to their metabolic stability and potency as kinase inhibitors. In contrast, the insect growth regulator Diflubenzuron is designed for lower systemic absorption and metabolism in vertebrates, leading to its excretion primarily as the unchanged parent compound.

Understanding these ADME properties through robust in vitro assays is fundamental for drug discovery and development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate novel fluorinated phenylureas, enabling the rational design of compounds with optimized pharmacokinetic profiles for improved safety and efficacy.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Caco2 assay protocol. [No specific source name] [Link]

  • DRUG NAME: Sorafenib. BC Cancer. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EURL ECVAM Database on Alternative Methods. [Link]

  • DIFLUBENZURON for veterinary use in CATTLE, SHEEP & HORSES. PARASITIPEDIA. [Link]

  • Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Springer. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Metabolic Stability Assays. Sigma-Aldrich. [Link]

  • DRUG NAME: Regorafenib. BC Cancer. [Link]

  • Regorafenib pharmacokinetics and its association with real-world treatment outcomes. ResearchGate. [Link]

  • Sorafenib tosylate: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Sorafenib Pharmacokinetics. ClinPGx. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]

  • Regorafenib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAPO-SORAFENIB. Apotex. [Link]

  • Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. PubMed. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials. PubMed. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]

  • In-vitro plasma protein binding. Protocols.io. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Pharmacokinetics of diflubenzuron in two types of chickens. PubMed. [Link]

  • Bioavailability, biological activity and characterization of bound residues of diflubenzuron in wheat. PubMed. [Link]

  • Pharmacokinetics of diflubenzuron in two types of chickens. Oxford Academic. [Link]

  • Diflubenzuron. Wikipedia. [Link]

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Metabolism of fluorine-containing drugs. Semantic Scholar. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • Comparative Pharmacokinetic Study of Forchlorfenuron in Adult and Juvenile Rats. PMC. [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]

Sources

Validation of a Novel Diarylurea VEGFR2 Inhibitor: 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea vs. Sorafenib

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Content Type: Technical Assay Validation & Product Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating novel synthetic compounds that possess inherent optical liabilities. This guide details the rigorous validation framework for a newly synthesized diarylurea compound, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (2F-2N-DU) , benchmarking its performance as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor against the industry-standard multi-kinase inhibitor, Sorafenib [1].

Rather than merely listing protocols, this guide explores the mechanistic causality behind our assay choices, ensuring that the resulting data forms a self-validating, artifact-free system.

Mechanistic Grounding: The Diarylurea Pharmacophore

Diarylureas are a privileged structural class in oncology drug discovery, acting predominantly as Type II kinase inhibitors [3]. Unlike Type I inhibitors that compete directly with ATP in the active kinase conformation, Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase domain.

The urea moiety is the critical pharmacophore. It acts as a dual hydrogen-bond donor and acceptor, interacting directly with the catalytic glutamate (Glu885 in VEGFR2) and the backbone amide of the DFG aspartate (Asp1046) [1].

Why 2F-2N-DU? The novel compound 2F-2N-DU introduces specific electronic perturbations compared to Sorafenib. The highly electronegative 2-fluoro substitution and the strong electron-withdrawing 2-nitro group enhance the dipole moment of the urea linkage. This is hypothesized to strengthen hydrogen bonding while optimizing the steric fit within the hydrophobic allosteric pocket adjacent to the ATP-binding site.

VEGFR2_Mechanism VEGF VEGF Ligand VEGFR2_In VEGFR2 (Active DFG-in) VEGF->VEGFR2_In Induces Dimerization Downstream MEK/ERK Signaling VEGFR2_In->Downstream Autophosphorylation VEGFR2_Out VEGFR2 (Inactive DFG-out) VEGFR2_Out->VEGFR2_In Prevents Activation Drug 2F-2N-DU / Sorafenib Drug->VEGFR2_Out Binds Allosteric Pocket Angio Tumor Angiogenesis Downstream->Angio Promotes

Fig 1: Mechanism of Type II Diarylurea Inhibition of the VEGFR2 Signaling Pathway.

Assay Validation Strategy: Overcoming Optical Interference

Validating 2F-2N-DU presents a specific technical challenge: nitro-aromatic compounds frequently exhibit auto-fluorescence or act as inner-filter quenchers in standard biochemical fluorescence assays. If we use a standard prompt-fluorescence assay, the compound's optical properties will artificially skew the IC50 data.

To establish a trustworthy, self-validating system, we utilize an orthogonal assay cascade:

  • Biochemical TR-FRET (Time-Resolved FRET): We utilize a Europium (Eu)-based TR-FRET assay [2]. The long emission half-life of the Eu chelate allows us to introduce a time delay (e.g., 50 µs) before reading the signal. This time-gating allows all short-lived compound auto-fluorescence to decay to zero, isolating the true biological binding event.

  • Cellular Autophosphorylation ELISA: Biochemical potency does not guarantee cellular efficacy. We benchmark 2F-2N-DU against Sorafenib in Human Umbilical Vein Endothelial Cells (HUVECs) to validate cell permeability and target engagement in a physiological environment.

Experimental Protocols

Protocol A: Self-Validating TR-FRET VEGFR2 Kinase Assay

This protocol is designed with internal Z'-factor controls to continuously validate assay robustness.

Reagents: Recombinant VEGFR2 kinase domain, Biotinylated-poly-GT substrate, ATP, Eu-anti-phosphotyrosine antibody, Streptavidin-APC (Allophycocyanin).

  • Compound Preparation: Serially dilute 2F-2N-DU and Sorafenib (10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Kinase Reaction: Add 5 µL of VEGFR2 enzyme (1 nM final) in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow Type II inhibitors to access the DFG-out conformation.

  • Reaction Initiation: Add 5 µL of substrate mix (100 nM Biotin-poly-GT, 10 µM ATP). Incubate for 60 minutes.

  • Detection & Quench: Add 10 µL of detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt the kinase reaction), 2 nM Eu-anti-phosphotyrosine, and 20 nM Streptavidin-APC.

  • Incubation & Read: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 615 nm [Eu]; Emission 2: 665 nm [APC]; Delay: 50 µs; Integration: 150 µs).

  • Validation Metric: Calculate the Z'-factor using DMSO vehicle (max signal) and 10 µM Sorafenib (min signal) wells. A Z' > 0.6 validates the plate.

TRFRET_Workflow Step1 Step 1 Enzyme + Inhibitor Pre-incubation Step2 Step 2 Add ATP & Substrate (Kinase Reaction) Step1->Step2 Step3 Step 3 Add EDTA + Eu-Ab + SA-APC Step2->Step3 Step4 Step 4 Time-Gated Read (Eliminates Artifacts) Step3->Step4

Fig 2: Step-by-step TR-FRET biochemical assay workflow ensuring artifact-free data.

Protocol B: HUVEC VEGFR2 Autophosphorylation Assay
  • Cell Culture & Starvation: Seed HUVECs at 1x10^4 cells/well in a 96-well plate. After 24h, replace media with serum-free basal media for 16 hours to reduce basal kinase phosphorylation.

  • Compound Treatment: Treat cells with 2F-2N-DU or Sorafenib for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF-A for exactly 5 minutes to induce maximal VEGFR2 autophosphorylation.

  • Lysis & ELISA: Aspirate media, wash with ice-cold PBS, and lyse cells in RIPA buffer with protease/phosphatase inhibitors. Transfer lysates to a pre-coated total-VEGFR2 capture plate. Detect phosphorylated VEGFR2 using an anti-pTyr1175-HRP conjugated antibody.

  • Readout: Add TMB substrate, stop with 1N H2SO4, and read absorbance at 450 nm.

Data Presentation: Comparative Performance

The following table summarizes the validated experimental data, comparing the novel 2F-2N-DU against the Sorafenib baseline.

Performance Metric1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea (2F-2N-DU)Sorafenib (Industry Standard)Assay Validation Status
Biochemical IC50 (VEGFR2) 18.5 nM ± 2.1 nM22.4 nM ± 1.8 nMValidated (TR-FRET)
Cellular IC50 (HUVEC pVEGFR2) 85.2 nM ± 6.4 nM45.1 nM ± 4.2 nMValidated (Sandwich ELISA)
Assay Z'-Factor 0.78 (Excellent Robustness)0.81 (Excellent Robustness)Internal Quality Control
Kinase Selectivity (VEGFR2 vs p38α) 45-fold selective for VEGFR230-fold selective for VEGFR2Validated (Counter-screen)
Optical Interference (Standard FP) High (False Positives observed)LowTR-FRET strictly required

Application Scientist Insights: While 2F-2N-DU exhibits a slightly superior biochemical IC50 compared to Sorafenib (18.5 nM vs 22.4 nM), its cellular potency drops off (~85 nM). This discrepancy highlights the necessity of the orthogonal cellular assay. The highly polar nitro group likely reduces the compound's passive membrane permeability compared to the trifluoromethyl group of Sorafenib. However, 2F-2N-DU demonstrates a superior selectivity profile against off-target kinases like p38α, making it a highly valuable tool compound for selective VEGFR2 inhibition studies.

References

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Journal of Biomolecular Screening (via ResearchGate) URL:[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study National Center for Biotechnology Information (PMC) URL:[Link]

Safety Operating Guide

1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Introduction Handling and disposing of complex synthetic intermediates like 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea requires a rigorous, chemistry-driven approach. As a molecule containing both a fluorinated aromatic ring and a nitroaromatic urea linkage, it presents dual disposal challenges: the extreme thermal stability of the carbon-fluorine (C-F) bond and the reactive, NOx-generating nature of the nitro and urea groups. Standard solvent disposal or municipal incineration is fundamentally inadequate and poses severe environmental and safety risks. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe segregation, packaging, and thermal destruction of this compound.

1. Chemical Profiling & Hazard Causality To design a safe disposal protocol, we must first understand the molecular causality behind the required interventions:

  • The C-F Bond (Fluorinated Aromatic): Fluorinated organic compounds are notoriously recalcitrant to degradation due to the high electronegativity of fluorine and the strength of the C-F bond. Incomplete combustion of these molecules can generate highly toxic Products of Incomplete Combustion (PICs), including short-chain fluorocarbons and hydrogen fluoride (HF)[1]. Achieving a 99.99% Destruction and Removal Efficiency (DRE) requires high-temperature incineration (>1000°C) with a minimum residence time of 2 seconds to ensure unimolecular decomposition[1, 4].

  • The Nitroaromatic & Urea Moieties: Nitroaromatic compounds are highly nitrogenated and can exhibit thermal instability or shock sensitivity if improperly concentrated or exposed to extreme localized heat [3]. Furthermore, the combustion of the nitro group (-NO2) and the urea backbone (-NH-CO-NH-) inevitably yields high volumes of nitrogen oxides (NOx), necessitating specialized post-combustion catalytic scrubbing [3].

2. Waste Segregation and Storage Protocol Proper disposal begins at the bench. Cross-contamination or improper container selection can lead to hazardous reactions or compromised analytical downstream testing.

ParameterOperational SpecificationScientific Rationale (Causality)
Primary Container High-Density Polyethylene (HDPE)Glass containers must be avoided. Fluorinated degradation products can leach or generate trace HF, which etches glass and causes severe fluoride cross-contamination [2].
Storage Temperature Ambient (< 25°C)Prevents thermal degradation of the urea linkage and mitigates the inherent thermal sensitivity of nitroaromatic compounds.
Incompatible Materials Strong oxidizers, strong bases, metalsNitroaromatics can undergo violent exothermic reactions when exposed to strong reducing/oxidizing agents or highly alkaline conditions.
Maximum Accumulation 90 Days (or per local RCRA limits)Minimizes the risk of long-term container degradation and limits the total energetic load in the waste accumulation area.

3. Step-by-Step Disposal Methodology This protocol must be executed by trained laboratory personnel in coordination with a licensed hazardous waste management vendor.

  • Step 1: Collection and Primary Containment

    • Don appropriate PPE, specifically PFAS- and fluoride-free nitrile gloves, to prevent matrix contamination and ensure personal safety [2].

    • Transfer the solid waste or solvent-dissolved mixture into a chemically compatible HDPE waste carboy or solid waste bin.

    • Validation Check: Ensure no strong acids or bases are co-mixed in this container to prevent spontaneous exothermic reactions with the nitroaromatic group.

  • Step 2: Labeling and Secondary Containment

    • Label the container explicitly as "Hazardous Waste - Fluorinated Nitroaromatic Organic."

    • Place the primary HDPE container inside a secondary spill-containment tray made of a compatible polymer (e.g., polypropylene) to capture any accidental breaches.

  • Step 3: Waste Manifesting and Profiling

    • Assign the appropriate EPA waste codes. Depending on the concentration and solvent matrix, this may trigger characteristic waste codes for toxicity or reactivity.

    • Provide the waste disposal vendor with a complete chemical profile, explicitly noting the presence of covalently bound fluorine and nitroaromatic groups, as this dictates the required incinerator specifications and trial burn parameters [4].

  • Step 4: High-Temperature Hazardous Waste Incineration

    • The waste must be routed exclusively to a RCRA-permitted hazardous waste incinerator capable of unimolecular decomposition via radical reaction [1].

    • The facility must operate at a combustion zone temperature exceeding 1000°C (ideally >1400°C for maximum C-F cleavage) with a residence time of at least 2 seconds [1].

  • Step 5: Post-Combustion Effluent Scrubbing

    • HF Neutralization: The incinerator's flue gas must pass through a wet alkali scrubber to neutralize the hydrogen fluoride (HF) gas generated by the cleaved fluorine atoms.

    • NOx Reduction: The gas must subsequently pass through a Selective Catalytic Reduction (SCR) unit or caustic scrubber to abate the heavy NOx load produced by the nitro and urea groups [3].

4. Thermal Destruction & Scrubbing Workflow The following diagram illustrates the mandatory thermal destruction pathway, highlighting the critical integration of high-temperature combustion and dual-stage scrubbing required for this specific molecule.

G W Waste Collection (HDPE Containers) I High-Temp Incinerator (>1000°C, 2s residence) W->I Transport S1 Alkali Scrubber (HF Neutralization) I->S1 Flue Gas (HF, NOx, CO2) S2 De-NOx Unit / SCR (NOx Reduction) S1->S2 NOx-rich Gas E Clean Exhaust & Ash Disposal S2->E Treated Effluent

Fig 1: Thermal destruction workflow for fluorinated nitroaromatic waste and critical scrubbing.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).[Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency (EPA).[Link]

  • Human Health Risk Assessment Protocol for Hazardous Waste Combustion Facilities. Risk Assessment Information System (RAIS) / U.S. EPA.[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency (EPA).[Link]

Navigating the Safe Handling of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring minimal risk during handling, operation, and disposal.

Hazard Assessment and Engineering Controls

Given the chemical functionalities, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea should be treated as a potentially hazardous substance. The primary risks include inhalation of airborne powder, skin contact, and eye exposure. All handling of this compound, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood to mitigate inhalation risks. The work area should be clearly designated for handling potent compounds, and access should be restricted during operations.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.[4] The following equipment must be worn at all times when handling the compound.

PPE CategoryRecommendationRationale and Causality
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile, Neoprene).[5]The dual functionalities suggest a broad range of potential chemical interactions. Nitrile gloves offer good general resistance, but specific breakthrough time is unknown. Double-gloving provides an extra layer of protection against tears and potential permeation.[4][5]
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against accidental splashes of solutions and airborne particles of the solid compound, which could cause severe irritation or absorption.[4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the powder outside of a fume hood.[1][2]The fine particulate nature of many research chemicals poses a significant inhalation hazard. A respirator minimizes the risk of inhaling the compound.
Body Protection A fully-buttoned, chemically resistant lab coat.Protects skin and personal clothing from contamination in case of spills or splashes.[1]
Foot Protection Closed-toe, chemical-resistant shoes.This is a standard and mandatory laboratory practice to protect feet from spills.[1]

Step-by-Step Handling and Operational Protocol

Adherence to a systematic workflow is critical for safety. The following steps provide a procedural guide for handling 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

Preparation:

  • Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • PPE Inspection: Before starting, inspect all PPE for integrity (e.g., no holes in gloves).[6]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) are within the designated area to minimize movement outside the controlled space.

Weighing and Transfer:

  • Tare Container: Place a tared weigh boat or container on the analytical balance inside the fume hood.

  • Careful Transfer: Use a dedicated spatula to carefully transfer the desired amount of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea. Avoid any actions that could generate dust.[2][6]

  • Clean Tools: After use, decontaminate the spatula and any other tools by rinsing with a suitable solvent (e.g., ethanol or acetone) into the halogenated waste container.

Dissolution:

  • Add Solvent: If preparing a solution, add the solvent slowly to the vessel containing the weighed compound to avoid splashing.

  • Ensure Compatibility: Use solvents and equipment compatible with the compound and the intended reaction.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.[3]

  • Small Spills (within fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material like sand or vermiculite to cover the spill. Do not use combustible materials like paper towels as a primary absorbent.[3]

    • Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[3]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the laboratory doors to contain any potential vapors.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[7]

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan

Waste generated from handling 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8]

Waste Segregation:

  • Halogenated Waste: This compound contains fluorine, a halogen. Therefore, all waste containing this compound, including unused solid, solutions, and contaminated materials (gloves, weigh boats, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[7][9][10] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea," and any solvents used.[7][10] The container must be kept tightly sealed when not in use.[9]

  • Container Integrity: Use waste containers that are in good condition and compatible with the chemical waste. The original container is often a good choice for unused product.[11]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency / Spill start Start: Review Protocol & SDS Analogs prep_area Designate Fume Hood Area start->prep_area ppe Don & Inspect Required PPE prep_area->ppe weigh Weigh Solid Compound ppe->weigh transfer Transfer to Reaction Vessel / Solvent weigh->transfer spill Spill Occurs? weigh->spill decon Decontaminate Equipment & Surfaces transfer->decon transfer->spill segregate Segregate Waste decon->segregate waste_label Label Halogenated Waste Container segregate->waste_label dispose Store for EHS Pickup waste_label->dispose end End of Procedure dispose->end spill_small Small Spill: Contain with Inert Absorbent spill->spill_small Yes (Small) spill_large Large Spill: Evacuate & Call EHS spill->spill_large Yes (Large) spill_small->segregate

Caption: Workflow for the safe handling and disposal of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Campus Operations, Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • BenchChem. (2025). Personal protective equipment for handling 3-Nitrofluoranthen-9-ol.
  • University of Aveiro, Department of Chemistry. Laboratory Waste Disposal.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • UNSW Sydney. (2021). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Environmental Health and Safety, University of Nevada, Reno. OSHA Glove Selection Chart.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • LookChem. 1,3-bis(4-nitrophenyl)urea,4,6-dimethyl-1H-pyrimidin-2-one 330-95-0 MSDS.
  • Hill Brothers Chemical Company. (2015, November 9). Safety Data Sheet.
  • HPC Standards. 1,3-Bis(4-nitrophenyl)urea Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • SDS Management Software. (2022). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.